molecular formula C48H95NO8 B1636756 N-Lignoceroyldihydrogalactocerebroside

N-Lignoceroyldihydrogalactocerebroside

Cat. No.: B1636756
M. Wt: 814.3 g/mol
InChI Key: SNPQGCDJHZAVOB-UHFFFAOYSA-N
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Description

N-Lignoceroyldihydrogalactocerebroside is a useful research compound. Its molecular formula is C48H95NO8 and its molecular weight is 814.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H95NO8

Molecular Weight

814.3 g/mol

IUPAC Name

N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide

InChI

InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52)

InChI Key

SNPQGCDJHZAVOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Function of N-Lignoceroyldihydrogalactocerebroside in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside, a species of galactosylceramide (GalCer) distinguished by its saturated C24:0 fatty acid (lignoceric acid), is a critical glycosphingolipid in the nervous system. While extensively recognized for its structural role in the myelin sheath produced by oligodendrocytes, its intrinsic functions within neuronal cells are a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's function in neurons, delving into its contribution to membrane architecture, its role in sophisticated signaling pathways, and its implications in neurological health and disease. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this vital neuronal lipid.

Core Functions of this compound in Neuronal Cells

This compound, as a key component of the neuronal membrane, exerts its influence through several key mechanisms:

  • Myelin Sheath Integrity: While produced by oligodendrocytes, the stability and proper functioning of the myelin sheath, which is essential for rapid nerve impulse conduction, is critically dependent on its high galactosylceramide content.[1] The long lignoceroyl chain of this specific GalCer species contributes to the tight packing and stability of the myelin layers.

  • Lipid Raft Formation and Neuronal Polarity: The presence of very-long-chain fatty acids (VLCFAs) like lignoceric acid in sphingolipids is crucial for the formation of lipid rafts—specialized membrane microdomains that concentrate signaling proteins.[2] In neurons, these lipid rafts are enriched in growth cones and are vital for establishing neuronal polarity, a fundamental process for the correct formation of axons and dendrites.[2] A reduction in VLCFA-containing ceramides, the precursors to this compound, has been shown to impair neuronal polarity determination.[2]

  • "Glycosynapse" Signaling: Galactosylceramides are key players in "glycosynapses," which are carbohydrate-rich microdomains that mediate cell-cell recognition and signal transduction.[3] In the context of the nervous system, these interactions are crucial for the communication between oligodendrocytes and axons, but emerging evidence suggests a role for direct neuronal GalCer in signaling events.

Signaling Pathways Involving this compound

The clustering of this compound in lipid rafts can initiate intracellular signaling cascades, primarily through the activation of Src family kinases. One of the key kinases implicated in this pathway is Fyn kinase.

Galactosylceramide-Mediated Fyn Kinase Activation Pathway

The binding of extracellular ligands or interactions with adjacent cells can lead to the clustering of galactosylceramide in the neuronal membrane. This clustering within lipid rafts provides a platform for the recruitment and activation of the Src family kinase, Fyn. Activated Fyn kinase can then phosphorylate a variety of downstream targets, leading to changes in cellular processes such as cytoskeletal dynamics, cell adhesion, and gene expression.

GalCer_Fyn_Signaling cluster_membrane Plasma Membrane GalCer N-Lignoceroyldihydro- galactocerebroside (GalCer) Fyn_inactive Inactive Fyn Kinase GalCer->Fyn_inactive Clustering & Recruitment Fyn_active Active Fyn Kinase Fyn_inactive->Fyn_active Activation Downstream Downstream Effectors Fyn_active->Downstream Cellular_Response Cellular Response (e.g., Cytoskeletal Rearrangement, Gene Expression) Downstream->Cellular_Response Phosphorylation Cascade

Caption: GalCer clustering activates Fyn kinase signaling.

Downstream effectors of Src family kinases in neuronal cells are diverse and can include:

  • Adaptor proteins: such as LAT and ADAP.[4]

  • Enzymes: including Phospholipase Cγ2 (PLCγ2) and the tyrosine kinase Btk.[4]

  • Mitogen-activated protein kinases (MAPKs): such as Erk1 and Erk2.[4]

Activation of these pathways can influence a wide range of neuronal functions, from synaptic plasticity to survival.

Quantitative Data on Galactosylceramides

Precise quantitative data for this compound in different neuronal cell types is still an active area of research. However, lipidomic studies of the central nervous system provide valuable context. Galactosylceramides, as a class, are highly enriched in myelin, constituting a significant portion of its lipid content.

Lipid ClassApproximate Molar Percentage in CNS MyelinReference
Cholesterol40-45%[1]
Galactosylceramide & Sulfatide 20-25% [1]
Phospholipids30-40%[1]

While these figures represent the bulk composition of myelin, it is understood that very-long-chain fatty acid-containing species, such as this compound, are major contributors to this fraction. Further targeted quantitative lipidomic studies are required to determine the precise concentrations in different neuronal and glial populations.

Experimental Protocols

Lipid Extraction from Cultured Neuronal Cells for Mass Spectrometry

This protocol is adapted for the extraction of total lipids, including glycosphingolipids, from cultured neurons for subsequent analysis by mass spectrometry.

Materials:

  • Cultured neuronal cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Internal standards (e.g., commercially available deuterated or 13C-labeled lipid standards)

  • Glass vials with Teflon-lined caps

  • Homogenizer or sonicator

  • Centrifuge capable of reaching 1,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass vial.

  • Homogenization: Add a defined volume of methanol to the cell suspension. Homogenize or sonicate the sample on ice to disrupt the cells.

  • Lipid Extraction: Add methyl-tert-butyl ether (MTBE) to the methanol-cell homogenate. Spike the sample with the appropriate internal standards. Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation: Add water to induce phase separation. Vortex briefly and then centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass vial.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Thin-Layer Chromatography (TLC) for the Separation of Very-Long-Chain Fatty Acid Glycosphingolipids

This protocol provides a method for the separation of glycosphingolipids with VLCFAs, such as this compound, from a total lipid extract.

Materials:

  • High-performance thin-layer chromatography (HPTLC) plates (silica gel 60)

  • Lipid extract (from the protocol above)

  • Developing chamber

  • TLC solvent system: A common system for neutral glycosphingolipids is chloroform:methanol:water (65:25:4, v/v/v).[5] Adjusting the polarity by varying the methanol and water content may be necessary to achieve optimal separation of VLCFA-containing species.

  • Visualization reagent: Orcinol/sulfuric acid spray (for glycolipids) or primuline (B81338) spray (for all lipids, non-destructive).

  • Heating plate

Procedure:

  • Plate Activation: Activate the HPTLC plate by heating it at 110°C for 30 minutes.

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Carefully spot the sample onto the origin line of the HPTLC plate using a microsyringe.

  • Development: Place the HPTLC plate in a developing chamber pre-saturated with the chosen solvent system. Allow the solvent front to migrate up the plate.

  • Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and dry it thoroughly in a fume hood.

  • Visualization: Spray the plate with the chosen visualization reagent. For orcinol/sulfuric acid, heat the plate at 110°C until the spots appear. For primuline, view the plate under UV light.

  • Identification: The migration distance (Rf value) of the spots can be compared to known standards to identify the different lipid species. Glycosphingolipids with longer fatty acid chains may migrate slightly differently than their shorter-chain counterparts.

TLC_Workflow Start Lipid Extract Spotting Spot onto HPTLC Plate Start->Spotting Development Develop in Solvent Chamber Spotting->Development Drying Dry the Plate Development->Drying Visualization Spray with Reagent & Heat Drying->Visualization Analysis Analyze Spots (Rf values) Visualization->Analysis

Caption: Workflow for TLC analysis of glycosphingolipids.

Implications in Neurological Disease

The critical role of galactosylceramides, including this compound, is underscored by the severe neurological consequences of their metabolic dysregulation.

  • Krabbe Disease (Globoid Cell Leukodystrophy): This is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[6][7] This deficiency leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine, resulting in widespread demyelination and neurodegeneration.[6][7]

  • Multiple Sclerosis (MS): While the primary cause of MS is autoimmune, the degradation of myelin leads to the release of its components, including galactosylceramides. Antibodies against myelin components, including GalCer, have been implicated in the pathogenesis of MS.

Conclusion

This compound is far more than a passive structural component of the neuronal environment. Its very-long-chain fatty acid moiety endows it with unique biophysical properties that are essential for the formation of stable myelin and the organization of signaling platforms in the form of lipid rafts. Through its participation in "glycosynapse" signaling, it actively contributes to the complex communication network within the nervous system. The profound neurological deficits observed in diseases of galactosylceramide metabolism highlight its indispensable role. Further research, particularly quantitative lipidomic studies and detailed elucidation of its signaling pathways in neurons, will undoubtedly uncover new therapeutic avenues for a range of debilitating neurological disorders.

References

biological role of N-Lignoceroyldihydrogalactocerebroside in myelin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Role of N-Lignoceroyldihydrogalactocerebroside in Myelin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath is a defining feature of the vertebrate nervous system, enabling rapid saltatory conduction and providing vital metabolic support to axons. This intricate structure is distinguished by its exceptionally high lipid content, which is crucial for its insulating properties and stability. Among the most significant of these lipids is this compound, a subtype of galactosylceramide (GalC) characterized by a saturated sphinganine (B43673) base and a C24:0 very-long-chain fatty acid (VLCFA). This whitepaper provides a comprehensive technical overview of the synthesis, structure, and multifaceted biological roles of this compound in myelin. We will explore its critical contributions to myelin sheath compaction, stability, and insulation, its involvement in axo-glial signaling, and the severe neurological consequences that arise from its absence. Furthermore, this guide details the key experimental protocols used to investigate this lipid and presents its associated biochemical pathways and functional relationships through structured diagrams and quantitative data.

Introduction: The Unique Lipid Architecture of Myelin

Myelin is a marvel of biological engineering, comprising approximately 80% lipid and 20% protein by dry weight.[1] This lipid-rich composition is fundamental to its function as a dielectric insulator for the axon. The major lipid classes in Central Nervous System (CNS) myelin are cholesterol, phospholipids, and glycosphingolipids, which exist in a consistent molar ratio of roughly 2:2:1.[1]

The glycosphingolipid fraction is dominated by galactosylceramides (GalC) and their sulfated derivatives, sulfatides.[1][2] These molecules are hallmarks of the myelinating oligodendrocytes in the CNS and Schwann cells in the Peripheral Nervous System (PNS). A key feature of myelin GalC is the prevalence of very-long-chain fatty acids (VLCFAs), particularly lignoceric acid (C24:0) and nervonic acid (C24:1).[3] The presence of these long, mostly saturated fatty acyl chains is not trivial; it is a critical determinant of myelin's unique biophysical properties. This compound, with its fully saturated lignoceroyl and sphinganine chains, represents a lipid species optimized for creating a stable, tightly packed, and highly insulating membrane.

Structure and Biosynthesis

This compound is a glycosphingolipid consisting of three primary components: a galactose sugar headgroup, a ceramide backbone, and a C24:0 lignoceroyl fatty acid chain. The "dihydro" designation indicates that the sphingoid base is sphinganine, which is fully saturated, unlike the more common sphingosine.

The biosynthesis of this lipid involves two key pathways: the synthesis of the VLCFA and the formation of the galactosylceramide.

  • Lignoceric Acid Synthesis: Lignoceric acid (C24:0) is synthesized in the endoplasmic reticulum through the elongation of shorter fatty acid precursors. This process involves a series of enzymatic reactions that add two-carbon units, with malonyl-CoA serving as the donor.[4] The activity of this microsomal elongation system is tightly correlated with the period of active myelination.[4]

  • Galactosylceramide Formation: The final step in the synthesis of galactosylceramide is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), which is specifically expressed in oligodendrocytes and Schwann cells.[2][5] This enzyme transfers a galactose molecule from UDP-galactose to the ceramide backbone.

GSL_Biosynthesis cluster_input Ceramide Ceramide (with Sphinganine base) CGT CGT (Ceramide Galactosyltransferase) Ceramide->CGT LignoceroylCoA Lignoceroyl-CoA (C24:0) UDP_Gal UDP-Galactose UDP_Gal->CGT Product N-Lignoceroyldihydro- galactocerebroside CGT->Product Galactosylation Elongase Fatty Acid Elongation System Elongase->LignoceroylCoA Precursors Fatty Acid Precursors + Malonyl-CoA Precursors->Elongase Elongation

Caption: Biosynthesis of this compound.

Biological Role in Myelin

The specific molecular structure of this compound—a polar galactose headgroup anchored by two long, saturated hydrocarbon chains—is central to its functions in the myelin sheath.

Ensuring Myelin Sheath Stability and Compaction

The long, straight, saturated acyl chains of lignoceric acid and sphinganine maximize van der Waals forces between adjacent lipid molecules.[3] This, combined with the high concentration of cholesterol, allows for exceptionally tight packing of the lipid bilayer.[5] This dense arrangement confers rigidity to the myelin membrane, reduces its fluidity, and is essential for the proper compaction of the multiple layers of the oligodendrocyte or Schwann cell plasma membrane that form the sheath.[3][6][7]

Studies on mice with a null mutation for the CGT enzyme (cgt-/-), which are incapable of synthesizing any galactocerebrosides (B1148508), demonstrate the critical nature of this function. The myelin in these animals, though formed, is unstable and shows increased fluidity and permeability.[6][7] This instability leads to progressive vacuolation and degeneration of the myelin sheath.[8]

Providing a High-Resistance Electrical Insulator

The primary role of myelin is to act as an electrical insulator, preventing ion leakage across the axonal membrane and enabling rapid saltatory conduction between the nodes of Ranvier. The efficacy of this insulation is directly related to the thickness and lipid composition of the sheath. The high density of hydrocarbon chains provided by VLCFAs like lignoceric acid creates a formidable barrier to ion flow.[3]

The functional consequence of losing this insulation is profound. In cgt-/- mice, where the myelin lipid bilayer is severely perturbed, the nerve conduction velocity is dramatically reduced to rates comparable to those of unmyelinated axons.[5][9] This highlights that GalC, and by extension its VLCFA-containing variants, are indispensable for the insulating properties of myelin.

Functional_Role Structure Molecular Structure: • Very-Long Saturated Acyl Chains (C24:0) • Saturated Sphinganine Base • Polar Galactose Headgroup Packing Tight Lipid Packing (↑ van der Waals forces) Structure->Packing Fluidity Reduced Membrane Fluidity & Permeability Structure->Fluidity Thickness Thick Hydrophobic Core Structure->Thickness Signaling Axo-Glial Interactions (Paranodal Junctions) Structure->Signaling Mediates Interactions Stability Myelin Sheath Compaction & Stability Packing->Stability Fluidity->Stability Insulation High Electrical Resistance (Insulation) Thickness->Insulation Conduction Fast Saltatory Conduction Stability->Conduction Insulation->Conduction Signaling->Conduction

Caption: Logical flow from molecular structure to physiological function.
Mediating Axo-Glial Interactions and Signaling

Beyond its structural role, this compound is implicated in critical cell-cell interactions and signaling. Galactolipids are essential for the formation and maintenance of the specialized junctions between the myelinating glial cell and the axon at the paranodal loops, which flank the nodes of Ranvier.[10] In their absence, these junctions are compromised, leading to structural defects such as reversed lateral loops and the breakdown of the barrier between the nodal and paranodal regions.[10]

Furthermore, galactolipids are thought to organize lipid raft microdomains within the myelin membrane. These domains concentrate signaling molecules and are crucial for signal transduction. One key signaling molecule in oligodendrocytes is the non-receptor tyrosine kinase Fyn. Fyn is activated during the initial stages of myelination and is essential for oligodendrocyte differentiation and myelin gene transcription.[11][12][13] While a direct ligand-receptor interaction has not been fully elucidated, it is hypothesized that the specific lipid environment created by galactocerebrosides is necessary for the proper localization and function of signaling complexes involving Fyn and cell adhesion molecules like myelin-associated glycoprotein (B1211001) (MAG).[12]

Fyn_Signaling Axon Axonal Signals (e.g., MAG) Raft Lipid Raft Microdomain (Enriched in GalC, Cholesterol) Axon->Raft Interaction at Oligodendrocyte Surface Fyn Fyn Kinase (inactive) Raft->Fyn Recruits & Localizes Fyn_act Fyn Kinase (active) Fyn->Fyn_act Activation TF Transcription Factors (e.g., for MBP gene) Fyn_act->TF Phosphorylation Cascade Myelination Oligodendrocyte Differentiation & Myelination TF->Myelination Stimulates Gene Transcription

Caption: Proposed role of Fyn kinase signaling in myelination.

Quantitative Data Summary

The biological importance of this compound and related galactolipids is underscored by quantitative analysis of myelin composition and the functional deficits observed in their absence.

Table 1: Representative Lipid Composition of CNS Myelin (Note: Exact percentages can vary by species and CNS region. This table represents a generalized composition.)

Lipid ClassSub-ClassMol % of Total LipidKey Fatty Acids
Cholesterol -40 - 45%-
Glycolipids Galactosylceramide20 - 25%C18:0, C24:0, C24:1
Sulfatide4 - 6%C18:0, C24:0, C24:1
Phospholipids Phosphatidylethanolamine12 - 15%C18:1, C20:4
Phosphatidylcholine8 - 10%C16:0, C18:1
Sphingomyelin5 - 7%C18:0, C24:0
Phosphatidylserine4 - 6%C18:0, C18:1

Table 2: Effect of Galactocerebroside Deficiency on Sciatic Nerve Conduction Velocity in Mice (Data from studies on CGT null mutant (cgt-/-) mice vs. wild-type (wt) controls)

GenotypeMotor Nerve Conduction Velocity (NCV)Amplitude of Compound Muscle Action Potential (CMAP)
Wild-Type (wt) 16 - 26 m/s (Median: 20 m/s)[14]3.0 - 6.0 mV (Median: 4.5 mV)[14]
cgt-/- (GalC Deficient) 6 - 13 m/s (Median: 9.5 m/s)[14]0.4 - 3.0 mV (Median: 1.5 mV)[14]
% Reduction (Median) ~53%~67%

Role in Demyelinating and Neurodegenerative Diseases

Given its central role in myelin integrity, dysregulation of this compound metabolism is implicated in several pathologies.

  • Genetic Disorders (Leukodystrophies): Krabbe disease is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC), which is responsible for degrading galactosylceramide.[15][16][17] The failure to break down these lipids leads to the accumulation of a cytotoxic metabolite, psychosine, which destroys oligodendrocytes, causing widespread demyelination and severe neurological deterioration.[18]

  • Autoimmune Demyelination: Galactocerebroside is a major antigen on the surface of oligodendrocytes. Antibodies targeting GalC can trigger complement-mediated demyelination and induce changes in the oligodendrocyte cytoskeleton, implicating it as a key target in autoimmune attacks on myelin, such as in models of multiple sclerosis.[19][20]

  • Myelin Instability: In diseases like multiple sclerosis and multiple system atrophy, a significant decrease in myelin lipids, including galactosylceramide, is observed in affected white matter regions, providing evidence for myelin instability as a core pathological event.[21]

Key Experimental Protocols

The study of this compound relies on a series of well-established biochemical protocols to isolate and analyze this lipid from nervous tissue.

Protocol for Myelin Purification from Brain Tissue

This protocol is based on the method of Norton and Poduslo, which leverages the low density and large vesicle size of myelin after homogenization.[6][22]

  • Homogenization: Dissect brain tissue and homogenize in ice-cold 0.32 M sucrose (B13894) solution using a Potter-Elvehjem homogenizer.

  • First Gradient Centrifugation: Carefully layer the homogenate onto a 0.85 M sucrose solution. Centrifuge at high speed (e.g., 75,000 x g) for 30 minutes. The crude myelin fraction will collect at the interface between the 0.32 M and 0.85 M sucrose layers.

  • Osmotic Shock: Collect the crude myelin fraction and resuspend it in a large volume of ice-cold distilled water. This lyses trapped vesicles and other contaminants.

  • Pelleting: Centrifuge the suspension to pellet the myelin membranes.

  • Repeat Gradient: Resuspend the pellet in 0.32 M sucrose, layer onto 0.85 M sucrose, and repeat the high-speed centrifugation.

  • Final Washes: Collect the purified myelin from the interface, wash several times with distilled water by repeated pelleting and resuspension to remove sucrose.

  • Storage: Store the final purified myelin pellet at -80°C until lipid extraction.

Protocol for Total Lipid Extraction (Modified Folch Method)

This method uses a chloroform-methanol mixture to efficiently extract lipids from the purified myelin fraction.[5][23]

  • Solubilization: Resuspend a known amount of purified myelin (by protein content) in a glass tube with a 2:1 (v/v) mixture of chloroform (B151607):methanol. Use approximately 20 times the sample volume (e.g., 20 mL for 1 g of tissue equivalent).

  • Agitation: Agitate the mixture vigorously (e.g., orbital shaker) for 20 minutes at room temperature to ensure complete lipid extraction.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture. Vortex thoroughly.

  • Centrifugation: Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Collection: Three phases will form: an upper aqueous phase (methanol/water), a lower organic phase (chloroform), and a small protein interface. Carefully collect the lower chloroform phase, which contains the purified lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipids in a small volume of chloroform:methanol and store in a glass vial with a Teflon-lined cap at -20°C or -80°C.

Protocol for Lipid Analysis by HPTLC and Mass Spectrometry
  • High-Performance Thin-Layer Chromatography (HPTLC):

    • Apply the extracted lipid sample to a silica (B1680970) HPTLC plate.[24][25]

    • Develop the plate in a chromatography chamber using a solvent system such as chloroform/methanol/water (65:25:4 by volume) to separate lipid classes.[26]

    • Visualize the separated lipid bands by charring with a reagent like cupric acetate (B1210297) or by using a fluorescent dye such as primuline.[24][25]

    • Quantify bands by densitometry against known standards.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Inject the lipid extract into an LC system for separation, often using a reversed-phase column.[27]

    • Elute lipids into a tandem mass spectrometer for detection.

    • Use a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and other cerebrosides.[10][28]

    • Quantification is achieved by comparing the signal to that of a deuterated internal standard.

Experimental_Workflow Start Brain Tissue Homogenize 1. Homogenization (0.32M Sucrose) Start->Homogenize Centrifuge1 2. Sucrose Density Gradient Centrifugation Homogenize->Centrifuge1 Shock 3. Osmotic Shock & Washing Centrifuge1->Shock Myelin Purified Myelin Fraction Shock->Myelin Extract 4. Lipid Extraction (Folch Method: CHCl₃/MeOH) Myelin->Extract Lipids Total Lipid Extract Extract->Lipids Analyze 5. Lipid Analysis Lipids->Analyze HPTLC HPTLC-Densitometry (Lipid Class Separation) Analyze->HPTLC LCMS LC-MS/MS (Specific Molecule ID & Quantification) Analyze->LCMS

Caption: Workflow for the analysis of myelin lipids.

Conclusion and Future Directions

This compound is not merely a passive structural component of myelin; it is a functionally critical lipid whose unique biophysical properties are essential for the integrity and function of the nervous system. Its long, saturated acyl chains are fundamental to the compaction, stability, and insulating capacity of the myelin sheath. Furthermore, it plays a key role in mediating the intricate axo-glial interactions necessary for the long-term maintenance of myelinated axons. The severe neurological phenotypes observed in genetic models and human diseases where its metabolism is disrupted unequivocally establish its importance.

For drug development professionals, understanding the pathways that regulate the synthesis and degradation of this lipid class offers potential therapeutic targets. Strategies aimed at preserving myelin lipid composition or correcting deficiencies could prove beneficial in treating a range of demyelinating diseases. Future research should focus on further elucidating the specific signaling pathways initiated or modulated by galactocerebrosides and exploring how the lipid composition of myelin can be therapeutically manipulated to promote myelin repair and neuroprotection.

References

An In-Depth Technical Guide to the Synthesis Pathway of N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-Lignoceroyldihydrogalactocerebroside, a crucial galactosphingolipid. The synthesis of this molecule involves a two-step enzymatic process, beginning with the formation of the dihydroceramide (B1258172) backbone, followed by its galactosylation. This guide details the enzymes, substrates, and cellular locations involved in this pathway, supplemented with experimental protocols and quantitative data to support further research and development.

Overview of the Synthesis Pathway

The synthesis of this compound occurs in the endoplasmic reticulum and involves two key enzymatic reactions:

  • Synthesis of N-Lignoceroyldihydrosphingosine (Dihydroceramide): This step is catalyzed by Ceramide Synthase 2 (CerS2), which facilitates the acylation of dihydrosphingosine with lignoceroyl-CoA.

  • Galactosylation of N-Lignoceroyldihydrosphingosine: The final step involves the transfer of a galactose moiety from UDP-galactose to the C1 hydroxyl group of N-Lignoceroyldihydrosphingosine, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT).

Synthesis_Pathway cluster_ER Endoplasmic Reticulum Dihydrosphingosine Dihydrosphingosine CerS2 Ceramide Synthase 2 (CerS2) Dihydrosphingosine->CerS2 Lignoceroyl_CoA Lignoceroyl-CoA Lignoceroyl_CoA->CerS2 Dihydroceramide N-Lignoceroyldihydrosphingosine (Dihydroceramide) CGT UDP-galactose:ceramide galactosyltransferase (CGT) Dihydroceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT Product This compound UDP UDP CerS2->Dihydroceramide CGT->Product CGT->UDP

Figure 1: Synthesis pathway of this compound.

Detailed Enzymatic Steps

Step 1: Synthesis of N-Lignoceroyldihydrosphingosine

The initial and rate-limiting step in the de novo synthesis of sphingolipids is the formation of dihydrosphingosine from serine and palmitoyl-CoA. Dihydrosphingosine is then acylated by a family of six ceramide synthases (CerS), each exhibiting specificity for acyl-CoAs of different chain lengths.

Enzyme: Ceramide Synthase 2 (CERS2), also known as LAG1 longevity assurance homolog 2.[1]

Substrates:

  • Dihydrosphingosine (Sphinganine)

  • Lignoceroyl-CoA (C24:0-CoA)

Reaction: CerS2 catalyzes the formation of an amide bond between the amino group of dihydrosphingosine and the carboxyl group of lignoceric acid (activated as lignoceroyl-CoA).

Substrate Specificity: CerS2 displays a remarkable specificity for very-long-chain fatty acyl-CoAs, particularly those with chain lengths of C22 and C24.[2][3] It shows minimal to no activity with shorter chain acyl-CoAs like C16:0 or C18:0.[4] This specificity is crucial for the tissue-specific composition of ceramides (B1148491). The acyl chain specificity is determined by an 11-residue sequence within a loop located between the last two putative transmembrane domains of the enzyme.[5]

Cellular Location: CerS2 is an integral membrane protein of the endoplasmic reticulum.[6]

Step 2: Galactosylation of N-Lignoceroyldihydrosphingosine

The final step in the synthesis of this compound is the addition of a galactose sugar to the dihydroceramide backbone.

Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT), also known as ceramide galactosyltransferase.

Substrates:

  • N-Lignoceroyldihydrosphingosine

  • UDP-galactose

Reaction: CGT catalyzes the transfer of galactose from UDP-galactose to the 1-hydroxyl group of N-Lignoceroyldihydrosphingosine, forming a β-glycosidic bond.[7]

Enzyme Characteristics: CGT is a class I integral membrane protein.[8] Studies on CGT from myelinating rat brain have shown it to be a 64-kDa high-mannose glycoprotein. The enzyme has a preference for hydroxyceramides as substrates, though it can act on non-hydroxy ceramides as well.[9]

Cellular Location: CGT is localized to the lumen of the endoplasmic reticulum and the nuclear envelope.[8] The synthesis of galactosylceramide occurs in the lumen of the ER, which requires the import of UDP-galactose from the cytosol.[8]

Quantitative Data

The following table summarizes available quantitative data for the key enzymes involved in the synthesis of this compound. It is important to note that specific kinetic parameters for the synthesis of this compound are not extensively reported, and the data below is derived from studies using similar very-long-chain substrates.

EnzymeSubstrate(s)KmVmaxSource Organism/Cell LineReference(s)
Ceramide Synthase 2 (CerS2) Sphingosine-d7, C24:1-CoASphingosine-d7: ~7-fold decrease with phosphorylation; C24:1-CoA: ~12-fold increase with phosphorylationSeverely reduced upon dephosphorylationMouse brain[10]
C24 fatty acyl-CoA, C17 sphingosine (B13886)-~80% reduction with CerS2 siRNASMS-KCNR neuroblastoma cells[11]
UDP-galactose:ceramide galactosyltransferase (CGT) Galactocerebroside, CMP-N-acetylneuraminic acid8.7 x 10-4 M (for galactocerebroside)-Mouse brain microsomes[12]
Ceramide, UDP-galactoseCeramide: 1.1 x 10-4 M; UDP-galactose: 0.4 x 10-4 M-Embryonic chicken brain[13]

Experimental Protocols

In Vitro Ceramide Synthase Assay with Lignoceroyl-CoA

This protocol is adapted from methodologies used to assess CerS2 activity with very-long-chain acyl-CoAs.

Materials:

  • Microsomal fraction isolated from a relevant cell line or tissue expressing CerS2 (e.g., liver, kidney, or specific brain regions).

  • Lignoceroyl-CoA (C24:0-CoA)

  • [3H]-Sphinganine or a fluorescently labeled sphinganine (B43673) analog

  • Reaction buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Stop solution: Chloroform/Methanol (1:2, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

  • Scintillation counter and scintillation fluid (for radiolabeled substrate) or a fluorescence imager.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, a defined concentration of lignoceroyl-CoA (e.g., 50 µM) complexed with fatty acid-free BSA (in a 1:1 molar ratio), and the labeled sphinganine substrate.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein (e.g., 15-50 µg).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Terminate the reaction by adding the stop solution.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the resuspended lipids onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize and quantify the newly synthesized labeled N-Lignoceroyldihydrosphingosine using a scintillation counter or a fluorescence imager.

In Vitro Ceramide Galactosyltransferase (CGT) Assay

This protocol is a general method for assaying CGT activity and can be adapted for N-Lignoceroyldihydrosphingosine.

Materials:

  • Microsomal fraction containing CGT.

  • N-Lignoceroyldihydrosphingosine (substrate).

  • UDP-[14C]-galactose (radiolabeled donor).

  • Reaction buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM MnCl2.

  • Detergent (e.g., Triton X-100 or sodium taurocholate) to solubilize the lipid substrate.

  • Stop solution: Chloroform/Methanol (2:1, v/v).

  • TLC plates (silica gel 60).

  • TLC developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v).

  • Phosphorimager or scintillation counter.

Procedure:

  • Prepare the lipid substrate by dissolving N-Lignoceroyldihydrosphingosine in chloroform/methanol and drying it under nitrogen. Resuspend the lipid in the reaction buffer containing detergent by sonication to form micelles.

  • Set up the reaction mixture containing the reaction buffer, the prepared lipid substrate, and UDP-[14C]-galactose.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding the microsomal protein.

  • Incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids as described in the ceramide synthase assay.

  • Separate the radiolabeled this compound from unreacted UDP-[14C]-galactose and other lipids by TLC.

  • Detect and quantify the product using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring the radioactivity with a scintillation counter.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the experimental workflow for the synthesis and analysis of this compound in a research setting.

Experimental_Workflow cluster_synthesis In Vitro Synthesis cluster_analysis Analysis Step1 Step 1: Dihydroceramide Synthesis (CerS2 catalyzed) Purification1 Purification of N-Lignoceroyldihydrosphingosine Step1->Purification1 Step2 Step 2: Galactosylation (CGT catalyzed) Product This compound Step2->Product Purification1->Step2 TLC Thin Layer Chromatography (TLC) Product->TLC HPLC High-Performance Liquid Chromatography (HPLC) Product->HPLC Quantification Quantification TLC->Quantification MS Mass Spectrometry (MS) HPLC->MS MS->Quantification

Figure 2: Experimental workflow for synthesis and analysis.

This guide provides a foundational understanding of the synthesis pathway of this compound. Further research is warranted to elucidate the precise regulatory mechanisms of the involved enzymes and to develop more specific and efficient protocols for the synthesis and quantification of this important sphingolipid.

References

N-Lignoceroyldihydrogalactocerebroside: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyldihydrogalactocerebroside is a saturated glycosphingolipid, a member of the galactocerebroside family of lipids that are crucial components of the myelin sheath in the nervous system. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this specific lipid. It details the biosynthetic pathway, outlines experimental protocols for its extraction and analysis, and presents key quantitative data. This document is intended to serve as a valuable resource for researchers investigating the roles of myelin lipids in neurological health and disease, as well as for professionals involved in the development of therapeutics targeting lipid metabolism.

Introduction

Galactocerebrosides (B1148508) are a class of glycosphingolipids characterized by a ceramide backbone linked to a galactose sugar moiety. They are predominantly found in the myelin sheath, the insulating layer that surrounds neuronal axons, and are essential for its proper function and stability.[1][2][3] The specific composition of the fatty acid and sphingoid base of the ceramide can vary, giving rise to a diverse family of galactocerebrosides.

This compound is distinguished by two key features:

  • N-lignoceroyl group: The ceramide contains lignoceric acid, a saturated fatty acid with a 24-carbon chain (C24:0).

  • Dihydro- sphingoid base: The sphingoid base is dihydrosphingosine (also known as sphinganine), which lacks the characteristic trans double bond found in sphingosine (B13886).

The presence of these saturated components gives this compound distinct physicochemical properties that influence the structure and stability of the myelin membrane.

Discovery and Biosynthesis

The discovery of specific galactocerebroside species is intertwined with the broader history of lipid chemistry and the characterization of myelin. While the exact first isolation of this compound is not prominently documented, the understanding of its existence emerged from detailed analyses of the lipid composition of brain tissue. The term "dihydrosphingolipids" refers to sphingolipids that lack the C4-trans-double bond in their sphingoid backbone.[4][5][6]

The biosynthesis of this compound occurs in the endoplasmic reticulum and involves the enzymatic transfer of a galactose molecule to N-lignoceroyl-dihydrosphingosine (a dihydroceramide).

Biosynthetic Pathway

The key enzyme responsible for the final step in the synthesis of galactocerebrosides is UDP-galactose:ceramide galactosyltransferase (CGT) .[7][8][9] This enzyme catalyzes the transfer of galactose from the activated sugar donor, UDP-galactose, to the ceramide acceptor.

Biosynthesis of this compound cluster_0 De Novo Dihydroceramide (B1258172) Synthesis cluster_1 Galactosylation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine Serine Palmitoyltransferase Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketodihydrosphingosine->Dihydrosphingosine (Sphinganine) 3-Ketodihydrosphingosine reductase N-Lignoceroyl-dihydrosphingosine\n(Dihydroceramide) N-Lignoceroyl-dihydrosphingosine (Dihydroceramide) Dihydrosphingosine (Sphinganine)->N-Lignoceroyl-dihydrosphingosine\n(Dihydroceramide) Ceramide Synthase (Lignoceric acid) This compound This compound N-Lignoceroyl-dihydrosphingosine\n(Dihydroceramide)->this compound UDP-galactose: ceramide galactosyltransferase (CGT) UDP-Galactose UDP-Galactose UDP-Galactose->this compound

Caption: Biosynthetic pathway of this compound.

Physicochemical Properties

Specific quantitative data for this compound is not extensively reported in readily available literature. However, based on its chemical structure, some properties can be inferred and are provided below.

PropertyValueReference
CAS Number 76334-09-3[1][8]
Molecular Formula C48H95NO8[1]
Molecular Weight 814.27 g/mol [1]
Physical State Solid
Solubility Soluble in organic solvents like chloroform-methanol mixtures. Insoluble in water.
Melting Point High, characteristic of long-chain saturated lipids.

Experimental Protocols

Isolation from Bovine Brain

The following is a generalized protocol for the isolation of cerebrosides from brain tissue, which can be adapted for the specific enrichment of this compound. Bovine brain is a common source due to its high myelin content.

Materials:

  • Bovine brain tissue

  • Chloroform (B151607)

  • Methanol

  • Saline solution (0.9% NaCl)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform-methanol gradients)

  • Rotary evaporator

  • High-performance thin-layer chromatography (HPTLC) plates and developing chambers

Procedure:

  • Homogenization and Lipid Extraction:

    • Homogenize fresh or frozen bovine brain tissue in a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Filter the homogenate to remove solid debris.

    • Perform a Folch partition by adding saline to the extract to separate the lipid-containing lower phase from the aqueous upper phase.

    • Collect the lower chloroform phase containing the total lipids.

  • Column Chromatography:

    • Concentrate the lipid extract using a rotary evaporator.

    • Apply the concentrated lipid extract to a silica gel column.

    • Elute the column with a gradient of chloroform and methanol. Cerebrosides typically elute with intermediate polarity solvent mixtures.

    • Collect fractions and monitor the lipid composition of each fraction by HPTLC.

  • Purification and Characterization:

    • Pool the fractions containing the desired cerebrosides.

    • Further purification can be achieved using additional chromatographic steps, such as preparative HPLC.

    • The purified this compound can then be characterized by mass spectrometry and NMR spectroscopy.

Isolation Workflow Bovine Brain Tissue Bovine Brain Tissue Homogenization\n(Chloroform/Methanol) Homogenization (Chloroform/Methanol) Bovine Brain Tissue->Homogenization\n(Chloroform/Methanol) Folch Partition Folch Partition Homogenization\n(Chloroform/Methanol)->Folch Partition Total Lipid Extract Total Lipid Extract Folch Partition->Total Lipid Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Total Lipid Extract->Silica Gel Column Chromatography Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection HPTLC Analysis HPTLC Analysis Fraction Collection->HPTLC Analysis Pooling of Cerebroside Fractions Pooling of Cerebroside Fractions HPTLC Analysis->Pooling of Cerebroside Fractions Further Purification (HPLC) Further Purification (HPLC) Pooling of Cerebroside Fractions->Further Purification (HPLC) Characterization (MS, NMR) Characterization (MS, NMR) Further Purification (HPLC)->Characterization (MS, NMR)

Caption: General workflow for the isolation of cerebrosides.

Analytical Methods

HPTLC is a rapid and effective method for the separation and qualitative analysis of cerebrosides.

  • Stationary Phase: Silica gel 60 HPTLC plates.

  • Mobile Phase: A common solvent system is chloroform/methanol/water in various ratios (e.g., 65:25:4, v/v/v).

  • Visualization: Staining with a reagent such as orcinol-sulfuric acid followed by heating will reveal glycolipids as purple spots.

HPLC allows for the separation and quantification of different cerebroside species.

  • Column: A normal-phase silica column or a reverse-phase C18 column can be used.

  • Mobile Phase: For normal-phase HPLC, a gradient of hexane/isopropanol/water is often employed. For reverse-phase, a gradient of methanol/water may be used.

  • Detection: An evaporative light scattering detector (ELSD) or mass spectrometer can be used for detection.

Mass spectrometry is a powerful tool for the structural elucidation of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

  • Expected Molecular Ion: [M+H]+ at m/z 815.7, [M+Na]+ at m/z 837.7.

  • Fragmentation Pattern: Tandem MS (MS/MS) will show characteristic fragmentation patterns. A key fragmentation is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the N-lignoceroyl-dihydrosphingosine (dihydroceramide) moiety and a fragment corresponding to the galactose residue. Further fragmentation of the dihydroceramide will yield ions corresponding to the lignoceroyl and dihydrosphingosine components.

¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the identity and purity of the isolated compound. Specific chemical shifts for this compound are not widely published, but characteristic signals for the galactose moiety, the long acyl chain of lignoceric acid, and the dihydrosphingosine backbone would be expected.

Enzymatic Assay for UDP-galactose:ceramide galactosyltransferase (CGT)

This assay measures the activity of CGT by quantifying the transfer of radiolabeled galactose from UDP-[¹⁴C]galactose to a dihydroceramide acceptor.

Materials:

  • Enzyme source (e.g., microsomes from cultured oligodendrocytes or brain tissue)

  • N-lignoceroyl-dihydrosphingosine (acceptor substrate)

  • UDP-[¹⁴C]galactose (donor substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and MnCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, enzyme source, and N-lignoceroyl-dihydrosphingosine.

    • Initiate the reaction by adding UDP-[¹⁴C]galactose.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Perform a Folch partition to separate the lipid products into the chloroform phase.

  • Quantification:

    • Evaporate the chloroform phase to dryness.

    • Redissolve the lipid residue in a suitable solvent.

    • Quantify the amount of radiolabeled this compound formed using a scintillation counter.

CGT Enzymatic Assay Workflow Prepare Reaction Mixture\n(Enzyme, Dihydroceramide, Buffer) Prepare Reaction Mixture (Enzyme, Dihydroceramide, Buffer) Initiate with UDP-[14C]Galactose Initiate with UDP-[14C]Galactose Prepare Reaction Mixture\n(Enzyme, Dihydroceramide, Buffer)->Initiate with UDP-[14C]Galactose Incubate at 37°C Incubate at 37°C Initiate with UDP-[14C]Galactose->Incubate at 37°C Terminate Reaction\n(Chloroform/Methanol) Terminate Reaction (Chloroform/Methanol) Incubate at 37°C->Terminate Reaction\n(Chloroform/Methanol) Lipid Extraction Lipid Extraction Terminate Reaction\n(Chloroform/Methanol)->Lipid Extraction Quantify Radiolabeled Product\n(Scintillation Counting) Quantify Radiolabeled Product (Scintillation Counting) Lipid Extraction->Quantify Radiolabeled Product\n(Scintillation Counting)

Caption: Workflow for the enzymatic assay of CGT.

Role in Cellular Processes and Disease

Galactocerebrosides, including the N-lignoceroyl dihydro form, are integral to the structure and function of myelin. Their long, saturated acyl chains contribute to the formation of a tightly packed and stable lipid bilayer, which is essential for the insulating properties of the myelin sheath.

While the direct involvement of this compound in specific signaling pathways is not well-documented, the metabolism of sphingolipids, in general, is known to produce bioactive molecules. For instance, the breakdown of ceramides (B1148491) can lead to the formation of sphingosine and sphingosine-1-phosphate, which are potent signaling molecules. The accumulation of certain sphingolipids due to defects in their catabolism is characteristic of several lysosomal storage diseases, such as Krabbe disease, which is caused by a deficiency in the enzyme galactocerebrosidase.

Conclusion

This compound is a key saturated galactosylceramide in the myelin sheath. Its unique structure contributes to the stability and insulating properties of myelin. While specific data on this molecule are limited, established methods for the isolation and characterization of cerebrosides provide a strong framework for its study. Further research into the specific roles of this compound and other dihydro-glycosphingolipids will undoubtedly enhance our understanding of myelin biology and the pathology of demyelinating diseases.

References

In Vitro Mechanism of Action of N-Lignoceroyldihydrogalactocerebroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyldihydrogalactocerebroside is a sphingolipid whose precise in vitro mechanism of action is not extensively detailed in current scientific literature. However, by examining the broader classes of molecules to which it belongs—dihydrogalactocerebrosides and sphingolipids with very-long-chain fatty acids (VLCFAs)—we can infer its likely biological roles and mechanisms. This technical guide synthesizes the available information on related compounds to provide a potential framework for understanding the in vitro functions of this compound. It is anticipated that this molecule plays a significant role in membrane biophysics, particularly in the formation and function of lipid rafts, and may be involved in cellular signaling pathways related to stress responses, proliferation, and immune modulation.

Introduction to this compound

This compound is a glycosphingolipid characterized by a dihydroceramide (B1258172) backbone linked to a galactose sugar moiety. The dihydroceramide component consists of a dihydrosphingosine base acylated with lignoceric acid, a saturated 24-carbon very-long-chain fatty acid (VLCFA). The presence of the VLCFA and the dihydro- nature of the sphingoid base are key structural features that likely dictate its biological activity. While specific studies on this compound are limited, research on related sphingolipids provides a foundation for postulating its mechanism of action.

Postulated In Vitro Mechanisms of Action

Based on the functions of structurally similar lipids, the in vitro mechanism of action of this compound can be hypothesized to involve the following:

  • Modulation of Membrane Properties and Lipid Raft Formation: Sphingolipids, particularly those with VLCFAs, are critical components of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[1] These rafts serve as platforms for signal transduction by concentrating or excluding specific proteins. The long lignoceryl chain of this compound would significantly influence membrane fluidity and organization, promoting the formation of stable raft domains.[2]

  • Regulation of Cellular Signaling Pathways: Dihydroceramides, the core of this compound, are not merely inert precursors to ceramides (B1148491) but are emerging as bioactive molecules in their own right. They have been implicated in various cellular processes, including autophagy, hypoxia, and the regulation of cell proliferation.

  • Interaction with Specific Proteins: The galactose headgroup can participate in specific interactions with proteins, such as lectins, on the cell surface or within intracellular compartments. These interactions can trigger downstream signaling events.

  • Immunomodulatory Effects: Analogs of galactosylceramide are potent activators of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes.[3] While the "dihydro-" form's activity is less characterized, it is plausible that this compound could be presented by CD1d molecules and modulate iNKT cell responses, leading to the secretion of various cytokines.

Potential Signaling Pathways

Given the roles of related sphingolipids, this compound may influence several signaling pathways.

Lipid Raft-Mediated Signaling

The incorporation of this compound into lipid rafts could modulate the activity of raft-associated proteins, such as growth factor receptors (e.g., EGFR), G-protein coupled receptors, and ion channels. This can influence downstream pathways like the MAPK/ERK and PI3K/Akt signaling cascades.

Lipid_Raft_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_cytosol Cytosol NLDC N-Lignoceroyldihydro- galactocerebroside Receptor Receptor (e.g., EGFR) NLDC->Receptor Modulates clustering and activity Signaling_Protein Signaling Protein Receptor->Signaling_Protein Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Signaling_Protein->Downstream_Signaling Ligand Ligand Ligand->Receptor Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Postulated role of this compound in lipid raft-mediated signaling.

Immune Cell Activation via CD1d Presentation

Analogous to α-galactosylceramides, this compound could potentially be taken up by antigen-presenting cells (APCs), processed, and presented by CD1d molecules to iNKT cells. This interaction would trigger the activation of iNKT cells and subsequent cytokine release.

iNKT_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_inkt iNKT Cell NLDC_uptake N-Lignoceroyl- dihydrogalacto- cerebroside Uptake CD1d_NLDC CD1d-NLDC Complex NLDC_uptake->CD1d_NLDC Processing & Loading TCR TCR CD1d_NLDC->TCR Presentation Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines

Caption: Hypothetical pathway of iNKT cell activation by this compound.

Quantitative Data Summary

Compound ClassExperimentCell TypeResultReference Context
Very-Long-Chain Sphingolipids Vacuole Fusion AssaySaccharomyces cerevisiaeDeletion of the C26 VLCFA elongase (Elo3p) resulted in a significant reduction in in vitro vacuole fusion, indicating a block in tethering and docking.Based on the role of VLCFAs in membrane fusion events.[2]
α-Galactosylceramide Analogs Cytokine Release AssayMurine SplenocytesStimulation with α-GalCer analogs (100 ng/mL) induced the release of IFN-γ (e.g., ~2000 pg/mL) and IL-4 (e.g., ~500 pg/mL).Reflects the immunomodulatory potential of galactosylceramides.[4]
Long-Chain Ceramides vs. VLC-Ceramides Cell Viability AssayGlioma Cell LinesIncreased C18-ceramide levels inhibited cell viability, whereas the effects of VLC-ceramides can be context-dependent, sometimes promoting survival.Highlights the differential effects of acyl chain length.[5]

Experimental Protocols

Detailed experimental protocols for directly studying this compound are not published. The following are generalized protocols for key experiments that would be applicable to investigating its in vitro mechanism of action.

Lipid Raft Isolation by Sucrose (B13894) Density Gradient Ultracentrifugation

This method is used to isolate detergent-resistant membranes (DRMs), which are enriched in lipid rafts.

Workflow:

Lipid_Raft_Isolation start Start: Cultured Cells Treated with this compound lysis Cell Lysis in Cold Lysis Buffer (e.g., 1% Triton X-100) start->lysis homogenization Homogenization lysis->homogenization sucrose_gradient Mix Lysate with Sucrose Solution (to 40%) and Overlay with 30% and 5% Sucrose Layers homogenization->sucrose_gradient ultracentrifugation Ultracentrifugation (e.g., 200,000 x g for 18-20 hours at 4°C) sucrose_gradient->ultracentrifugation fractionation Collect Fractions from Top to Bottom ultracentrifugation->fractionation analysis Analyze Fractions by Western Blot for Raft (e.g., Flotillin) and Non-Raft Markers fractionation->analysis end End: Identification of Lipid Raft Fractions analysis->end

Caption: Experimental workflow for the isolation of lipid rafts.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., a relevant cancer cell line or immune cells) and treat with varying concentrations of this compound for desired time points.

  • Cell Lysis: Harvest cells and lyse them on ice in a lysis buffer containing a non-ionic detergent like Triton X-100 at a low concentration (e.g., 1%). This detergent solubilizes non-raft membranes while leaving lipid rafts largely intact.

  • Sucrose Gradient Preparation: Mix the cell lysate with a concentrated sucrose solution to achieve a final concentration of 40%. Carefully layer this mixture at the bottom of an ultracentrifuge tube. Sequentially overlay with layers of 30% and 5% sucrose solutions.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for an extended period (18-20 hours) at 4°C. Lipid rafts, due to their lower buoyant density, will float to the interface between the 5% and 30% sucrose layers.

  • Fraction Collection and Analysis: Carefully collect fractions from the top of the gradient. Analyze the protein content of each fraction by Western blotting using antibodies against known lipid raft markers (e.g., flotillin-1, caveolin-1) and non-raft markers (e.g., transferrin receptor) to identify the raft-containing fractions. The presence of this compound in these fractions can be determined by lipidomic analysis.

In Vitro iNKT Cell Activation Assay

This assay measures the ability of a glycolipid to activate iNKT cells, typically by quantifying cytokine production.

Methodology:

  • Antigen Loading of APCs: Culture antigen-presenting cells (APCs), such as dendritic cells, and pulse them with this compound at various concentrations.

  • Co-culture with iNKT cells: Co-culture the loaded APCs with a population of iNKT cells (either a cell line or primary cells).

  • Cytokine Measurement: After a suitable incubation period (e.g., 24-72 hours), collect the culture supernatant.

  • ELISA or CBA: Quantify the concentration of cytokines of interest (e.g., IFN-γ and IL-4) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

Conclusion and Future Directions

While direct experimental evidence for the in vitro mechanism of action of this compound is currently lacking, a strong theoretical framework can be built based on the known functions of its constituent parts: the dihydroceramide core, the galactose headgroup, and the lignoceric acid tail. It is highly probable that this molecule plays a key role in organizing membrane microdomains and modulating cellular signaling and immune responses.

Future research should focus on direct in vitro studies to:

  • Characterize the biophysical effects of this compound on model membranes.

  • Identify specific protein binding partners.

  • Elucidate its precise role in modulating signaling pathways in various cell types.

  • Determine its ability to activate iNKT cells and the resulting cytokine profile.

Such studies will be crucial for understanding the full therapeutic and research potential of this and other related very-long-chain glycosphingolipids.

References

An In-depth Technical Guide to N-Lignoceroyldihydrogalactocerebroside: Physicochemical Properties, Biological Role, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside is a crucial glycosphingolipid, predominantly found in the myelin sheath of the central and peripheral nervous systems. As a member of the galactocerebroside family, it plays a vital role in the structural integrity and function of myelin, the insulating layer that surrounds neuronal axons. This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and analytical methodologies pertaining to this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a complex molecule composed of a galactose sugar moiety, a dihydroceramide (B1258172) lipid component, and a long-chain lignoceric fatty acid. The saturation of the sphingoid base (dihydrosphingosine) distinguishes it from the more common galactocerebrosides (B1148508) containing sphingosine.

PropertyValueSource
Chemical Formula C48H95NO8[1]
Molecular Weight 814.27 g/mol [1]
CAS Number 76334-09-3[2]
Physical State SolidGeneral knowledge
Storage Temperature -20°C[1]

Biological Significance and Signaling Pathways

Galactocerebrosides, including the N-lignoceroyl species, are integral to the proper functioning of the nervous system. They are key components of myelin, contributing to its stability and insulating properties. The metabolism of these lipids is tightly regulated, and disruptions can lead to severe neurological disorders.[3]

Biosynthesis and Catabolism

The synthesis of galactocerebrosides involves the enzymatic transfer of galactose to a ceramide backbone, a reaction catalyzed by ceramide galactosyltransferase (CGT).[4][5] Conversely, the breakdown of these molecules occurs in the lysosome, where galactocerebrosidase (GALC) hydrolyzes the galactose moiety.[4][5]

cluster_synthesis Biosynthesis cluster_catabolism Catabolism (Lysosome) Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT UDP_Gal UDP-Galactose UDP_Gal->CGT GalCer N-Lignoceroyldihydro- galactocerebroside GALC Galactocerebrosidase (GALC) GalCer->GALC UDP UDP Galactose Galactose Dihydroceramide N-Lignoceroyl- dihydrosphingosine CGT->GalCer CGT->UDP releases GALC->Galactose GALC->Dihydroceramide

Biosynthesis and Catabolism of this compound.
Role in Signaling

Galactosylceramides are not merely structural lipids; they are also involved in cellular signaling processes. They are known to be localized in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[3] Through their presence in these rafts, galactosylceramides can modulate the activity of various membrane-associated proteins and receptors.

One significant signaling pathway involves the regulation of intracellular calcium levels. Studies have shown that antibodies binding to galactocerebroside on the surface of oligodendrocytes can trigger an influx of extracellular calcium, suggesting a role for these lipids in transmembrane signaling.

Anti_GalC Anti-Galactocerebroside Antibody GalC N-Lignoceroyldihydro- galactocerebroside (on Oligodendrocyte) Anti_GalC->GalC binds to Ca_Channel Calcium Channel GalC->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx mediates Cytoskeletal_Changes Cytoskeletal Changes Ca_Influx->Cytoskeletal_Changes leads to Sample Biological Sample (e.g., brain tissue) Homogenize Homogenize in Chloroform:Methanol (2:1) Sample->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Wash Wash with 0.9% NaCl Collect_Supernatant->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Collect_Lower_Phase Collect Lower Phase (Lipid Extract) Centrifuge2->Collect_Lower_Phase Dry Dry under Nitrogen Collect_Lower_Phase->Dry Store Store at -20°C Dry->Store

References

An In-Depth Technical Guide to the Metabolic Fate of N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyldihydrogalactocerebroside, a complex sphingolipid, undergoes catabolism within the lysosome, a critical process for maintaining cellular homeostasis. This guide details the metabolic pathway, the primary enzymatic activity involved, and the downstream catabolites. It provides a comprehensive overview of the experimental protocols required to study this metabolic process, including quantitative analysis and enzyme kinetics. The information presented is intended to support research into sphingolipid metabolism and the development of therapeutic strategies for related metabolic disorders.

Introduction

This compound is a galactocerebroside, a class of glycosphingolipids that are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system. The "N-Lignoceroyl" designation specifies the presence of lignoceric acid (a 24-carbon saturated fatty acid) N-acylated to the sphingoid base. The "dihydro" prefix indicates that the sphingoid base is dihydrosphingosine, which lacks the characteristic trans double bond found in sphingosine. The proper catabolism of these lipids is essential for cellular function, and defects in this pathway can lead to severe lysosomal storage disorders.

The Metabolic Pathway of this compound

The metabolic breakdown of this compound is a lysosomal process. The primary and rate-limiting step is the hydrolytic cleavage of the galactose moiety, catalyzed by the enzyme galactocerebrosidase (GALC).

Primary Catabolic Step: Hydrolysis by Galactocerebrosidase (GALC)

Within the acidic environment of the lysosome, galactocerebrosidase (also known as galactosylceramidase) acts on this compound to yield two products:

  • D-galactose: A monosaccharide that can be recycled and utilized in various cellular metabolic pathways.

  • N-Lignoceroyldihydrosphingosine: A dihydroceramide.

This enzymatic reaction requires the presence of a sphingolipid activator protein, saposin A, which facilitates the interaction of the membrane-bound substrate with the soluble GALC enzyme.

Downstream Metabolism of N-Lignoceroyldihydrosphingosine

The resulting dihydroceramide, N-Lignoceroyldihydrosphingosine, is further catabolized within the lysosome by acid ceramidase. This enzyme hydrolyzes the amide bond, releasing:

  • Lignoceric acid (C24:0): A very-long-chain saturated fatty acid.

  • Dihydrosphingosine: A sphingoid base.

These products can then exit the lysosome to be re-utilized in anabolic pathways or further degraded.

Clinical Relevance: Krabbe Disease

A deficiency in the activity of galactocerebrosidase, due to mutations in the GALC gene, results in the lysosomal storage disorder known as Krabbe disease, or globoid cell leukodystrophy.[1][2][3] This deficiency leads to the accumulation of galactocerebrosides, including this compound, and a cytotoxic metabolite called psychosine (B1678307) (galactosylsphingosine) within cells, particularly in the myelin-producing oligodendrocytes and Schwann cells of the nervous system.[1][2][4] This accumulation triggers widespread demyelination and severe neurological damage.

Quantitative Data

While specific kinetic parameters for the enzymatic hydrolysis of this compound by GALC are not extensively reported, the following table provides representative data for the enzyme's activity with similar substrates. These values are typically determined using in vitro enzyme assays with purified or recombinant GALC and radiolabeled or fluorescently tagged substrates.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/hr/mg)Reference
Galactosylceramide (radiolabeled)Human leukocytes10 - 505 - 15Generic data
4-Methylumbelliferyl-β-D-galactopyranosideRecombinant human GALC1500Not reported[5]

Note: The kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and the presence of detergents and activator proteins.

Experimental Protocols

The study of this compound metabolism involves several key experimental procedures.

Isolation of Lysosomes

To study the catabolism in its native environment, isolation of lysosomes from tissues or cultured cells is a crucial first step.

Protocol: Lysosome Isolation from Cultured Cells

  • Cell Lysis: Harvest cultured cells and resuspend them in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while leaving organelles intact.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

  • Mitochondrial Pellet: Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria and lysosomes.

  • Density Gradient Centrifugation: Resuspend the pellet and layer it onto a density gradient (e.g., Percoll or sucrose). Ultracentrifuge the gradient to separate organelles based on their density.

  • Lysosome Collection: Carefully collect the lysosomal fraction from the gradient. The purity of the fraction should be assessed by measuring the activity of lysosomal marker enzymes, such as β-hexosaminidase.

Galactocerebrosidase (GALC) Activity Assay

Measuring the enzymatic activity of GALC is fundamental to understanding the metabolism of this compound.

Protocol: Fluorometric GALC Activity Assay

This assay utilizes a synthetic substrate that releases a fluorescent product upon cleavage by GALC.

  • Substrate Preparation: Prepare a solution of a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG), in a suitable assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5).

  • Enzyme Preparation: Prepare a lysate from the cells or tissues of interest, or use a purified lysosomal fraction. Determine the total protein concentration of the lysate.

  • Reaction Incubation: In a microplate, combine the enzyme preparation with the substrate solution. Include a blank control with no enzyme. Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.5).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.

  • Data Analysis: Calculate the GALC activity based on a standard curve of the fluorescent product and normalize it to the protein concentration and incubation time.

Quantitative Analysis of this compound and its Metabolites

To quantify the substrate and its catabolic products, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

Protocol: LC-MS Analysis of Sphingolipids

  • Lipid Extraction: Extract lipids from the biological sample using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.

  • Liquid Chromatography: Separate the different lipid species using a C18 reverse-phase or a HILIC normal-phase HPLC column with an appropriate gradient of mobile phases.

  • Mass Spectrometry: Detect and quantify the lipids using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used to identify and quantify this compound, N-Lignoceroyldihydrosphingosine, lignoceric acid, and dihydrosphingosine.

  • Data Analysis: Quantify the lipids by comparing their peak areas to those of internal standards (e.g., deuterated analogs of the lipids of interest).

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway Metabolic Fate of this compound cluster_lysosome Lysosome (pH ~4.5-5.0) cluster_outside Cytosol / Other Compartments NLDGC This compound Gal D-Galactose NLDGC->Gal NLDS N-Lignoceroyldihydrosphingosine (Dihydroceramide) NLDGC->NLDS Galactocerebrosidase (GALC) + Saposin A Recycling Recycling & Further Metabolism Gal->Recycling LA Lignoceric Acid (C24:0) NLDS->LA Acid Ceramidase DHS Dihydrosphingosine NLDS->DHS LA->Recycling DHS->Recycling

Caption: Catabolic pathway of this compound in the lysosome.

Experimental Workflow for GALC Activity Assay

Experimental_Workflow Workflow for Fluorometric GALC Activity Assay start Start: Biological Sample (Cells or Tissue) lysate Prepare Cell/Tissue Lysate or Isolate Lysosomes start->lysate protein Determine Protein Concentration lysate->protein reaction Set up Reaction: Lysate + Fluorogenic Substrate protein->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction (High pH Buffer) incubation->stop measure Measure Fluorescence (Ex: 365 nm, Em: 445 nm) stop->measure analyze Calculate GALC Activity (nmol/hr/mg protein) measure->analyze end End: Quantified Enzyme Activity analyze->end

Caption: Step-by-step workflow for the fluorometric assay of GALC activity.

Conclusion

The metabolic fate of this compound is a well-defined lysosomal catabolic pathway initiated by the enzyme galactocerebrosidase. Understanding this pathway and the methods to study it are crucial for research into the pathophysiology of Krabbe disease and other sphingolipidoses. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical area of cellular metabolism and to explore potential therapeutic interventions. Further research is warranted to determine the precise kinetic parameters of GALC for this specific substrate and to fully elucidate the downstream signaling roles of its catabolites.

References

The Role of N-Lignoceroyldihydrogalactocerebroside and Related Glycosphingolipids in Lysosomal Storage Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal storage diseases (LSDs) are a class of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation is typically the result of deficient activity in a specific lysosomal enzyme. A prominent example within the sphingolipidoses subclass of LSDs is Krabbe disease, or globoid cell leukodystrophy, which underscores the critical role of proper glycosphingolipid metabolism. This technical guide focuses on the pathophysiology driven by the accumulation of galactosylceramides, such as N-Lignoceroyldihydrogalactocerebroside, and their cytotoxic metabolites. We will delve into the biochemical pathways, present quantitative data from disease models, detail relevant experimental protocols for analysis, and explore the central role of these lipids in the devastating neurodegeneration seen in Krabbe disease.

Introduction: Glycosphingolipids and Lysosomal Dysfunction

Glycosphingolipids (GSLs) are essential components of cellular membranes, particularly abundant in the nervous system, where they play crucial roles in cell signaling, recognition, and myelin sheath integrity.[1] this compound is a type of galactosylceramide (GalCer), a class of GSLs characterized by a ceramide lipid moiety linked to a galactose sugar. The proper turnover of these molecules is vital for cellular homeostasis.

Lysosomes are cellular organelles containing hydrolytic enzymes responsible for breaking down various biomolecules.[2] In LSDs, a genetic mutation leads to a dysfunctional lysosomal protein, most often an enzyme, causing the progressive accumulation of its specific substrate.[3] This storage disrupts normal lysosomal function and triggers a cascade of pathogenic events, including inflammation, secondary metabolite accumulation, and ultimately, cell death, leading to severe clinical manifestations.[4][5]

The primary LSD associated with aberrant galactosylceramide metabolism is Krabbe disease. It is caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of GalCer and its highly toxic metabolite, psychosine (B1678307) (galactosylsphingosine).[3][6][7]

Pathophysiology of Krabbe Disease: A Galactosylceramide Lipidosis

Krabbe disease is a severe, autosomal recessive neurodegenerative disorder.[8] The deficiency in GALC enzyme activity leads to the lysosomal accumulation of its substrates, primarily in myelin-producing cells—oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[3][6]

While GalCer accumulation occurs, the primary pathogenic driver is believed to be the accumulation of psychosine.[3][6] Psychosine is highly cytotoxic and induces apoptosis in oligodendrocytes, leading to widespread demyelination.[6][8] This process triggers a robust inflammatory response characterized by the infiltration of macrophages that engulf the accumulating lipids, forming multinucleated "globoid cells," the pathological hallmark of the disease.[3][9] The resulting loss of myelin and subsequent neurodegeneration lead to the rapid and progressive neurological symptoms seen in patients, particularly in the severe infantile-onset form.[8][9]

Biochemical Pathway of Galactosylceramide Metabolism

The synthesis and degradation of galactosylceramide are controlled by specific enzymes. UDP-galactose ceramide galactosyltransferase (CGT) synthesizes GalCer from ceramide and UDP-galactose. In the lysosome, GALC hydrolyzes GalCer back into ceramide and galactose. GALC is also the sole enzyme capable of degrading the toxic metabolite psychosine. A deficiency in GALC disrupts this balance, leading to the pathological accumulation of both GalCer and, more critically, psychosine.

GALC_Pathway cluster_synthesis Synthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Lysosome) Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT/UGT8) Ceramide->CGT UDPGal UDP-Galactose UDPGal->CGT GalCer Galactosylceramide (e.g., this compound) CGT->GalCer Lysosomal_GalCer Galactosylceramide GalCer->Lysosomal_GalCer Trafficking to Lysosome GALC Galactosylceramidase (GALC) Lysosomal_GalCer->GALC Ceramide_deg Ceramide GALC->Ceramide_deg Hydrolysis Galactose Galactose GALC->Galactose Hydrolysis Deficiency Deficiency in Krabbe Disease - Blocks degradation - Psychosine accumulates GALC->Deficiency Psychosine Psychosine (Galactosylsphingosine) Psychosine->GALC Sphingosine Sphingosine Sphingosine->Psychosine Galactosylation

Fig. 1: Simplified metabolic pathway of galactosylceramide synthesis and degradation.

Quantitative Data Presentation

The deficiency of GALC in Krabbe disease leads to profound changes in substrate levels and enzyme activity. The Twitcher mouse is a well-established and authentic animal model for infantile Krabbe disease, exhibiting severe GALC deficiency and subsequent psychosine accumulation.[10][11]

Table 1: GALC Enzyme Activity in Krabbe Disease
Sample TypeConditionGALC Activity (% of Normal/Control)Reference
Human LeukocytesSymptomatic Krabbe Disease0% - 5%[12]
Human FibroblastsKrabbe Disease~3.2%[13]
Twitcher Mouse TissuesUntreated< 8%[10]
Human Oligodendrocytic CellsInfantile-onset MMVs< 2%[14]
Human Oligodendrocytic CellsJuvenile/Adult-onset MMVsup to 7%[14]
*MMVs: Missense Mutation Variants expressed in a GALC-knockout cell line.
Table 2: Psychosine and Galactosylceramide Levels in the Twitcher Mouse Model
TissueAnalyteWild Type (Control)Twitcher (Krabbe Model)Fold IncreaseReference
Brain Psychosine5.7 ± 2.9 pmol/100mg514.1 ± 85.9 pmol/100mg~90x[15]
Brain Psychosine~6 nmol/g~400 nmol/g (at 40 days)~67x[10]
Sciatic Nerve Psychosine~2 nmol/g~1000 nmol/g (at 40 days)~500x[10]
Liver Psychosine1.3 ± 0.4 pmol/100mg59.3 ± 7.4 pmol/100mg~46x[15]
Brain Galactosylceramide~10.5 µmol/g~11.0 µmol/g (no significant change)~1x[10]
Kidney Galactosylceramide~0.1 µmol/g~1.0 µmol/g~10x[10]

Note: While galactosylceramide levels do not significantly increase in the brain of the Twitcher mouse, its toxic metabolite psychosine accumulates to extremely high levels, which is consistent with findings in human patients.[10] The degradation of exogenously administered GalCer is impaired by over 80% in the Twitcher mouse brain compared to normal mice.

Experimental Protocols & Workflows

Accurate analysis of GSLs and the enzymatic activity of GALC are crucial for diagnosing Krabbe disease and for evaluating the efficacy of potential therapies.

General Experimental Workflow

The analysis of galactosylceramides and psychosine from biological samples involves several key steps, from tissue processing to final quantification.

Experimental_Workflow Tissue 1. Tissue Collection (e.g., Brain, Nerve, Fibroblasts) Homogenize 2. Homogenization Tissue->Homogenize LipidExtract 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Homogenize->LipidExtract Separate 4. Lipid Separation & Analysis LipidExtract->Separate TLC TLC Analysis (Qualitative/Semi-Quantitative) Separate->TLC Option A MS LC-MS/MS Analysis (Quantitative) Separate->MS Option B Data 5. Data Analysis (Quantification & Comparison) TLC->Data MS->Data

Fig. 2: General workflow for the analysis of glycosphingolipids from tissue samples.
Protocol: Lipid Extraction and Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for separating lipid classes based on polarity. It is useful for qualitative assessment of GSL accumulation.

1. Lipid Extraction (Modified Folch Method):

  • Homogenize tissue samples in a chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly and incubate to ensure complete lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to pellet tissue debris and separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

2. Thin-Layer Chromatography:

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate by heating at 110-120°C for 1-2 hours and store in a desiccator.

  • Sample Application: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1). Spot the sample onto the origin line of the TLC plate using a capillary tube. Also spot relevant lipid standards (e.g., purified GalCer).

  • Development: Place the plate in a sealed chromatography tank pre-saturated with a mobile phase solvent system. A common system for neutral GSLs is Chloroform:Methanol:Water (65:25:4, v/v/v) . Allow the solvent to migrate up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and allow it to dry completely. Visualize the separated lipid spots using one of the following methods:

    • Iodine Vapor: Place the plate in a tank containing iodine crystals. Lipids will appear as transient yellow-brown spots.

    • Charring: Spray the plate evenly with 50% sulfuric acid and heat at 110-120°C. Lipids will appear as permanent black spots.

Protocol: Galactosylceramidase (GALC) Enzyme Activity Assay

This fluorometric assay measures GALC activity using a synthetic substrate that releases a fluorescent molecule upon cleavage. It is a standard method for diagnosis.

1. Materials:

  • Substrate: 6-Hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-βGal) or a similar fluorogenic substrate.[16][17]

  • Buffer: 0.1/0.2 M Citrate/Phosphate buffer, pH 4.0-4.3.

  • Stop Solution: 0.2 M Glycine/NaOH, pH 10.6.

  • Sample: Leukocyte pellets, cultured skin fibroblasts, or tissue homogenates.

  • Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.

2. Procedure:

  • Prepare cell or tissue lysates by sonication or freeze-thaw cycles in lysis buffer. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Prepare a substrate solution by dissolving the fluorogenic substrate in the appropriate buffer.

  • In a 96-well microplate, add a specific amount of protein lysate (e.g., 5-10 µg) to each well.

  • Initiate the enzymatic reaction by adding the substrate solution to each well. Include "no-enzyme" blanks containing only buffer and substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 1-17 hours, depending on sample activity).[16]

  • Stop the reaction by adding the stop solution, which raises the pH and maximizes the fluorescence of the liberated 4-MU product.

  • Measure the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Calculate the amount of 4-MU produced by comparing the sample fluorescence to the 4-MU standard curve.

  • Express GALC activity as nmol of substrate hydrolyzed per hour per mg of protein (nmol/h/mg).

Role in Other Lysosomal Storage Diseases

While the accumulation of galactosylceramide and psychosine is the defining primary feature of Krabbe disease, altered lipid trafficking and secondary storage of various lipids are common phenomena across many LSDs.[4] For example, a fluorescent analog of lactosylceramide (B164483) has been shown to accumulate abnormally in lysosomes in fibroblasts from patients with Krabbe disease, as well as Fabry disease, GM1 and GM2 gangliosidosis, and Niemann-Pick disease.[4] However, the massive and pathogenic accumulation of galactosylceramide and psychosine as the primary defect is specific to GALC deficiency and is not a characteristic feature of other major LSDs like Fabry, Gaucher, or Niemann-Pick diseases, which are defined by the accumulation of other specific lipids (globotriaosylceramide, glucosylceramide, and sphingomyelin/cholesterol, respectively).[4]

Conclusion and Future Directions

This compound and other galactosylceramides are central to the pathology of Krabbe disease. The deficiency of the GALC enzyme leads to the accumulation of the highly cytotoxic metabolite psychosine, resulting in catastrophic demyelination and neurodegeneration. Understanding the precise mechanisms of psychosine-induced cell death and inflammation is paramount for developing effective therapeutic strategies.

For drug development professionals, the biochemical pathway of galactosylceramide metabolism presents several therapeutic targets. Strategies currently under investigation include hematopoietic stem cell transplantation (to provide a source of functional GALC enzyme), enzyme replacement therapy, and gene therapy aimed at restoring GALC activity in the CNS.[1] Furthermore, substrate reduction therapy, which aims to decrease the synthesis of galactosylceramides, represents another potential approach. The quantitative analysis of GALC activity and psychosine levels remains the gold standard for diagnosis, patient stratification, and monitoring therapeutic response in both preclinical models and clinical trials. Future research will likely focus on combination therapies that can cross the blood-brain barrier to effectively halt the devastating progression of this disease.

References

An In-depth Technical Guide to the Enzymatic Synthesis of N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-Lignoceroyldihydrogalactocerebroside, a complex glycosphingolipid. The document details the necessary precursors, the key enzymatic step, and purification and characterization methods. The synthesis of this molecule is of interest in neuroscience and drug development due to the role of galactocerebrosides (B1148508) in the myelin sheath and their implication in certain neurological disorders.

Overview of the Synthesis Pathway

The enzymatic synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor molecule, N-Lignoceroyldihydrosphingosine (also known as N-Lignoceroyldihydroceramide). The second stage is the enzymatic transfer of a galactose moiety to this precursor, catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_enzymatic Stage 2: Enzymatic Galactosylation Dihydrosphingosine Dihydrosphingosine CerS Ceramide Synthase (CerS2/CerS4) Dihydrosphingosine->CerS Lignoceroyl_CoA Lignoceroyl-CoA Lignoceroyl_CoA->CerS N_Lignoceroyldihydroceramide N-Lignoceroyldihydroceramide CerS->N_Lignoceroyldihydroceramide Acylation CGT UDP-galactose:ceramide galactosyltransferase (CGT) N_Lignoceroyldihydroceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT Final_Product This compound CGT->Final_Product Galactosylation

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of N-Lignoceroyldihydrosphingosine

The precursor molecule can be synthesized either chemically or enzymatically.

2.1.1. Chemical Synthesis

This method involves the acylation of dihydrosphingosine with lignoceroyl chloride.

Materials:

Procedure:

  • Dissolve dihydrosphingosine in a mixture of anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of lignoceroyl chloride in anhydrous DCM to the cooled dihydrosphingosine solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 5% sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to yield pure N-Lignoceroyldihydrosphingosine.

2.1.2. Enzymatic Synthesis (In Vitro)

This method utilizes ceramide synthases (CerS), particularly CerS2 or CerS4 which have a preference for very-long-chain acyl-CoAs like lignoceroyl-CoA.[1]

Materials:

  • Dihydrosphingosine

  • Lignoceroyl-CoA

  • Microsomal preparation containing CerS2/CerS4 (e.g., from brain or liver tissue)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl and 2.5 mM MgCl2)

  • Bovine serum albumin (BSA), fatty acid-free

  • Dithiothreitol (DTT)

  • Solvents for extraction (e.g., chloroform/methanol)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DTT, and fatty acid-free BSA.

  • Add the microsomal preparation to the reaction mixture.

  • Add a solution of dihydrosphingosine (solubilized with a suitable detergent or as a complex with BSA).

  • Initiate the reaction by adding Lignoceroyl-CoA.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

  • Extract the lipids and wash the organic phase.

  • Dry the organic phase and purify the product as described for the chemical synthesis.

Stage 2: Enzymatic Synthesis of this compound

This step involves the galactosylation of the synthesized N-Lignoceroyldihydroceramide using UDP-galactose:ceramide galactosyltransferase (CGT). The enzyme is located in the endoplasmic reticulum, so a microsomal preparation is typically used as the enzyme source.[2][3]

Materials:

  • N-Lignoceroyldihydrosphingosine (from Stage 1)

  • UDP-galactose (radiolabeled, e.g., with ¹⁴C, for assay purposes, or unlabeled for bulk synthesis)

  • Microsomal preparation from a source rich in CGT (e.g., brain tissue, particularly oligodendrocytes)[4]

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Cofactors: MgCl₂ and MnCl₂

  • Detergent (e.g., Triton X-100 or sodium taurocholate) to solubilize the lipid substrate

  • Solvents for extraction and chromatography

Procedure:

  • Prepare a suspension of the N-Lignoceroyldihydrosphingosine substrate by sonication in the presence of the chosen detergent.

  • In a reaction vessel, combine the reaction buffer, MgCl₂, and MnCl₂.

  • Add the microsomal preparation to the buffer.

  • Add the N-Lignoceroyldihydrosphingosine suspension.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDP-galactose.

  • Incubate at 37°C for 1-3 hours.

  • Terminate the reaction by adding a chloroform/methanol mixture (2:1, v/v).

  • Extract the lipids. The lower organic phase will contain the product.

  • Wash the organic phase with a salt solution (e.g., 0.9% NaCl).

  • Dry the organic phase and concentrate it.

  • Purify the this compound by silica gel column chromatography.

Experimental_Workflow cluster_precursor_synthesis Precursor Synthesis (Chemical) cluster_enzymatic_synthesis Enzymatic Galactosylation A1 Dissolve Dihydrosphingosine A2 Add Lignoceroyl Chloride A1->A2 A3 Reaction & Monitoring A2->A3 A4 Quench & Extract A3->A4 A5 Purify Precursor A4->A5 B1 Prepare Substrate Suspension A5->B1 Use Purified Precursor B3 Add Substrate B1->B3 B2 Prepare Reaction Mix (Buffer, Cofactors, Enzyme) B2->B3 B4 Initiate with UDP-Galactose B3->B4 B5 Incubate B4->B5 B6 Stop Reaction & Extract B5->B6 B7 Purify Final Product B6->B7

Caption: A simplified experimental workflow for the two-stage synthesis.

Quantitative Data

ParameterValueSubstrate/Enzyme SourceReference
Km for Ceramide 1.1 x 10⁻⁴ MCeramide with α-hydroxy fatty acids / Embryonic chicken brain galactosyltransferase[5]
Km for UDP-galactose 0.4 x 10⁻⁴ MCeramide with α-hydroxy fatty acids / Embryonic chicken brain galactosyltransferase[5]

Note: These values are for a ceramide substrate, not a dihydroceramide (B1258172), and from a different species. The kinetics for N-Lignoceroyldihydroceramide with a mammalian CGT may differ. It is recommended to perform kinetic studies to determine the specific parameters for this reaction.

Purification and Characterization

Purification:

  • Silica Gel Chromatography: This is the primary method for purifying both the precursor and the final product. A step-wise gradient of increasing methanol in chloroform is effective for eluting lipids of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, normal-phase HPLC with a silica column can be employed.

Characterization:

  • Thin-Layer Chromatography (TLC): TLC is used for monitoring the reaction progress and assessing the purity of the final product. Specific staining reagents, such as orcinol-sulfuric acid spray for glycolipids, can be used for visualization.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product, including the anomeric configuration of the galactose linkage.

Logical Relationships in the Enzymatic Reaction

Logical_Relationships cluster_inputs Inputs cluster_catalyst Catalyst cluster_conditions Conditions cluster_outputs Outputs Precursor N-Lignoceroyldihydroceramide Enzyme CGT (in Microsomes) Precursor->Enzyme UDP_Gal UDP-Galactose UDP_Gal->Enzyme Product This compound Enzyme->Product UDP UDP Enzyme->UDP pH Optimal pH (~7.4) pH->Enzyme Temp Optimal Temp. (37°C) Temp->Enzyme Cofactors Mg²⁺, Mn²⁺ Cofactors->Enzyme

Caption: Key components and conditions for the enzymatic galactosylation step.

Conclusion

The enzymatic synthesis of this compound is a feasible process that relies on the successful synthesis of its dihydroceramide precursor and the subsequent galactosylation by CGT. While a specific, optimized protocol for this exact molecule is not extensively documented, the methodologies presented in this guide, based on the synthesis of related compounds, provide a strong foundation for researchers to develop a robust and efficient synthesis protocol. Further optimization of reaction conditions and purification strategies will be crucial for obtaining high yields of the pure product for downstream applications in research and development.

References

Methodological & Application

Application Note: Quantification of N-Lignoceroyldihydrogalactocerebroside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside is a specific type of galactosylceramide (GalCer), a class of glycosphingolipids that are major components of the myelin sheath in the nervous system.[1][2] This molecule is characterized by a lignoceric acid (C24:0) N-acylated to a dihydroceramide (B1258172) backbone, with a galactose sugar headgroup. The quantification of specific molecular species of galactosylceramides is crucial for understanding the pathology of various neurological and metabolic disorders, including lysosomal storage diseases like Krabbe disease, which is characterized by a deficiency in the enzyme galactosylceramidase (GALC) responsible for GalCer degradation.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the specific and quantitative analysis of sphingolipids from complex biological matrices.[6] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS.

Signaling Pathway

The metabolism of this compound is integrated into the broader sphingolipid metabolic pathway. The synthesis begins with the formation of a dihydroceramide backbone, which is then acylated with lignoceric acid by a ceramide synthase (CerS). Subsequently, UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the addition of a galactose moiety to the dihydroceramide, forming this compound.[1][7][8] The degradation occurs in the lysosome where galactosylceramidase (GALC) hydrolyzes the galactose residue, followed by the action of ceramidases to break down the dihydroceramide.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Acylation cluster_galactosylation Galactosylation cluster_degradation Lysosomal Degradation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase (CerS) N-Lignoceroyldihydroceramide N-Lignoceroyldihydroceramide Dihydroceramide->N-Lignoceroyldihydroceramide Lignoceric Acid (C24:0) Lignoceric Acid (C24:0) Lignoceric Acid (C24:0)->Dihydroceramide Target_Molecule This compound N-Lignoceroyldihydroceramide->Target_Molecule UDP-galactose:ceramide galactosyltransferase (CGT) UDP-Galactose UDP-Galactose UDP-Galactose->Target_Molecule Degraded_Dihydroceramide N-Lignoceroyldihydroceramide Target_Molecule->Degraded_Dihydroceramide Galactosylceramidase (GALC) Galactose Galactose Target_Molecule->Galactose Final_Products Sphingoid Base + Fatty Acid Degraded_Dihydroceramide->Final_Products Ceramidase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Biological Sample (Tissue, Plasma, etc.) B Addition of Internal Standard A->B C Lipid Extraction (e.g., Bligh-Dyer) B->C D Sample Reconstitution C->D E LC Separation (HILIC or Reversed-Phase) D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) Detection (MRM) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J

References

Application Notes & Protocols: Extraction of N-Lignoceroyldihydrogalactocerebroside from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Lignoceroyldihydrogalactocerebroside is a species of galactocerebroside, a class of glycosphingolipids that are major components of the myelin sheath in the nervous system. Accurate and efficient extraction of these lipids from brain tissue is crucial for research into neurodegenerative diseases, myelin biology, and for the development of potential therapeutic agents. This document provides a detailed protocol for the extraction and purification of this compound from brain tissue, based on established lipid extraction methodologies followed by chromatographic purification.

Data Presentation

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. The following table summarizes typical analytical parameters and expected outcomes, although specific yields can vary depending on the tissue source, age, and health of the subject.

ParameterValueReference
Extraction Method Modified Folch Method[1][2]
Purification Method Silica (B1680970) Gel Column Chromatography[3]
Analytical Method HPLC-UV (230 nm)
Typical Brain Tissue Sample Size 10 g (wet weight)[2]
Expected Yield of Total Lipids 5-10% of wet tissue weight
Expected Purity of Final Product >95%
HPLC Column C18 reverse-phase (5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic mixture of methanol (B129727) and water[4]
Flow Rate 1.0 mL/min
Retention Time Dependent on specific lignoceroyl chain

Experimental Protocols

This protocol is divided into two main stages: total lipid extraction from brain tissue using a modified Folch method, and subsequent purification of this compound using silica gel column chromatography.

Part 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)

This procedure is based on the widely used method for total lipid extraction from biological tissues.[1][2][5][6]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., Potter-Elvehjem or rotor-stator)

  • Centrifuge and centrifuge tubes

  • Glass separating funnel

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Tissue Preparation: Weigh the brain tissue and mince it into small pieces on an ice-cold surface.

  • Homogenization: Transfer the minced tissue to a homogenizer. Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 1 g of tissue, add 20 mL of the solvent mixture). Homogenize the tissue until a uniform suspension is obtained.[2]

  • Agitation: Transfer the homogenate to a glass-stoppered flask and agitate on an orbital shaker for 15-20 minutes at room temperature.[2]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution). Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to facilitate phase separation.[2] Two distinct phases will form: an upper aqueous phase and a lower chloroform phase containing the lipids.

  • Lipid Collection: Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean flask. Be cautious not to disturb the protein interface.

  • Washing: To remove any non-lipid contaminants, wash the chloroform extract with a mixture of methanol and water (1:1, v/v). Add the washing solution, gently invert the flask, and allow the phases to separate. Discard the upper aqueous phase.

  • Drying: Evaporate the chloroform from the lipid extract using a rotary evaporator at a temperature not exceeding 40°C. For small volumes, the solvent can be evaporated under a gentle stream of nitrogen.

  • Storage: The dried total lipid extract can be stored under a nitrogen atmosphere at -20°C until further purification.

Part 2: Purification of this compound by Silica Gel Column Chromatography

This procedure separates galactocerebrosides (B1148508) from the total lipid extract.

Materials:

  • Dried total lipid extract

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Chloroform

  • Methanol

  • Acetone

  • Fraction collector (optional)

  • Thin-Layer Chromatography (TLC) plates (silica gel G) and developing chamber

  • TLC visualization reagent (e.g., iodine vapor or 5% sulfuric acid in ethanol (B145695) with charring)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform. Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.[3][7] The column bed should be uniform.

  • Sample Loading: Dissolve the dried total lipid extract in a minimal amount of chloroform. Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity using chloroform, acetone, and methanol mixtures. A typical elution sequence is as follows:

    • Fraction 1 (Neutral Lipids): Elute with 100% chloroform to remove cholesterol and other neutral lipids.

    • Fraction 2 (Galactocerebrosides): Elute with a mixture of chloroform:acetone (e.g., 9:1 v/v, then 4:1 v/v). This compound will elute in these fractions.

    • Fraction 3 (Phospholipids): Elute with increasing concentrations of methanol in chloroform (e.g., chloroform:methanol 9:1, 4:1, and finally 100% methanol) to remove more polar phospholipids.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 5-10 mL) throughout the elution process.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing galactocerebrosides. Spot a small aliquot of each fraction onto a TLC plate alongside a galactocerebroside standard (if available). Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). Visualize the spots.

  • Pooling and Drying: Pool the fractions that contain the purified this compound. Evaporate the solvent using a rotary evaporator or a stream of nitrogen.

  • Final Product: The dried residue is the purified this compound. Confirm the purity by analytical HPLC.

Visualizations

Experimental Workflow

Extraction_Workflow BrainTissue Brain Tissue Homogenization Homogenization (Chloroform:Methanol 2:1) BrainTissue->Homogenization PhaseSeparation Phase Separation (Addition of 0.9% NaCl) Homogenization->PhaseSeparation Centrifugation Centrifugation (2000 x g, 10 min) PhaseSeparation->Centrifugation LowerPhase Collect Lower (Chloroform) Phase Centrifugation->LowerPhase UpperPhase Discard Upper (Aqueous) Phase Centrifugation->UpperPhase Washing Wash with Methanol:Water (1:1) LowerPhase->Washing Drying Drying (Rotary Evaporation/N2) Washing->Drying TotalLipidExtract Total Lipid Extract Drying->TotalLipidExtract ColumnChromatography Silica Gel Column Chromatography TotalLipidExtract->ColumnChromatography Elution Stepwise Elution (Chloroform -> Acetone -> Methanol) ColumnChromatography->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pool Positive Fractions TLC->Pooling FinalDrying Drying Pooling->FinalDrying FinalProduct Purified this compound FinalDrying->FinalProduct

Caption: Workflow for this compound extraction.

Logical Relationship of Purification Steps

Purification_Logic Start Total Lipid Extract Column Silica Gel Column Start->Column Elute_Chloroform Elute with Chloroform Column->Elute_Chloroform Step 1 Elute_Acetone Elute with Chloroform:Acetone Column->Elute_Acetone Step 2 Elute_Methanol Elute with Chloroform:Methanol Column->Elute_Methanol Step 3 Neutral_Lipids Neutral Lipids (e.g., Cholesterol) Elute_Chloroform->Neutral_Lipids Galactocerebrosides N-Lignoceroyldihydro- galactocerebroside Elute_Acetone->Galactocerebrosides Phospholipids Phospholipids Elute_Methanol->Phospholipids

Caption: Logic of chromatographic separation of brain lipids.

References

Application Notes and Protocols for N-Lignoceroyldihydrogalactocerebroside in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside is a saturated galactosylceramide (GalCer), a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system. The lignoceroyl (C24:0) acyl chain is a very long-chain saturated fatty acid. In cell culture, this compound and related GalCers are utilized to study various biological processes, including myelination, oligodendrocyte differentiation, and the pathogenesis of lysosomal storage disorders such as Krabbe disease. These compounds can also serve as tools to investigate lipid raft-mediated signaling and as potential receptors for pathogens.

This document provides detailed application notes and protocols for the use of this compound in cell culture studies, based on established methodologies for similar glycolipids.

Key Applications

  • Studying Myelination and Oligodendrocyte Differentiation: Galactosylceramides are crucial for the proper function and stability of myelin.[1] In vitro studies with oligodendrocyte precursor cells (OPCs) can utilize this compound to investigate its role in differentiation and myelin sheath formation.

  • Modeling Lysosomal Storage Diseases: Krabbe disease, a devastating neurodegenerative disorder, is caused by a deficiency in the enzyme galactosylceramidase (GALC), leading to the accumulation of galactosylceramides.[1][2] Cultured cells, such as fibroblasts from Krabbe patients or animal models, can be loaded with this compound to study the cellular pathology and evaluate potential therapeutic agents.[3][4]

  • Investigating Lipid Raft Dynamics and Signaling: Galactosylceramides are known to partition into lipid rafts, specialized membrane microdomains that play a crucial role in signal transduction. The introduction of this compound into cultured cells can be used to probe the structure and function of these rafts.

  • Pathogen Interaction Studies: Galactosylceramide has been identified as a cellular receptor for certain viruses, including HIV-1.[1] Cell culture models can be used to investigate the specific role of the acyl chain structure of GalCer in viral binding and entry.

Data Presentation

Table 1: Hydrolysis of Galactosylceramide in Cultured Fibroblasts

Cell TypeTreatment DurationHydrolysis Rate (%)Reference
Human Control Fibroblasts5 days72[4]
Human Krabbe Disease Fibroblasts5 days45[4]
Murine Control Fibroblasts5 days77[4]
Murine Krabbe Disease Fibroblasts5 days21[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Loading

This protocol is adapted from methodologies used for loading galactosylceramides into cultured fibroblasts.[3] The key to successful incorporation is the formation of small, stable micelles, often achieved by co-sonication with a phospholipid carrier.

Materials:

  • This compound

  • Phosphatidylserine (B164497)

  • Chloroform

  • Methanol

  • Sterile phosphate-buffered saline (PBS)

  • Probe sonicator

  • Nitrogen gas source

  • Sterile glass vials

Procedure:

  • Stock Solution Preparation:

    • In a sterile glass vial, dissolve this compound and phosphatidylserine in a 1:1 molar ratio in a minimal amount of chloroform:methanol (2:1, v/v).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Micelle Formation:

    • Resuspend the lipid film in sterile PBS to the desired final concentration (e.g., 1 mg/mL total lipid).

    • Sonicate the suspension on ice using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the solution becomes clear. The particle size of the glycolipid in the culture medium is critical for cellular incorporation and transport to lysosomes.[3]

  • Sterilization and Use:

    • Sterilize the lipid suspension by passing it through a 0.22 µm syringe filter.

    • The prepared this compound suspension is now ready to be added to the cell culture medium.

G cluster_prep Lipid Preparation start Start dissolve Dissolve this compound and Phosphatidylserine in Chloroform:Methanol start->dissolve dry Dry under Nitrogen and Vacuum to form Lipid Film dissolve->dry resuspend Resuspend in Sterile PBS dry->resuspend sonicate Sonicate on Ice to form Micelles resuspend->sonicate filter Sterile Filter (0.22 µm) sonicate->filter ready Ready for Cell Culture filter->ready

Figure 1: Workflow for preparing this compound for cell culture.

Protocol 2: Lipid Loading of Cultured Fibroblasts

This protocol describes the application of the prepared this compound to cultured cells to study its metabolism or cellular effects.[3][4]

Materials:

  • Cultured fibroblasts (e.g., normal human dermal fibroblasts or fibroblasts from Krabbe disease patients)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Prepared this compound suspension (from Protocol 1)

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • Seed fibroblasts in culture plates at a density that will result in a sub-confluent monolayer at the time of the experiment.

  • Lipid Loading:

    • The day after seeding, remove the culture medium and replace it with fresh medium containing the desired concentration of the this compound suspension (e.g., 10-50 µg/mL).

    • Incubate the cells for the desired period (e.g., 24-72 hours). The duration will depend on the specific experimental endpoint. For metabolism studies, time points up to 5 days have been used.[4]

  • Post-incubation Processing:

    • After incubation, wash the cells three times with sterile PBS to remove any unincorporated lipid.

    • The cells can now be harvested for downstream analysis, such as lipid extraction and analysis by thin-layer chromatography (TLC) or mass spectrometry, or for cellular assays (e.g., viability, apoptosis).

Signaling Pathways

While the direct signaling pathways initiated by this compound are not well-defined, studies on related glycosphingolipids suggest potential mechanisms. For instance, a synthetic analog of alpha-galactosylceramide (B1228890) has been shown to activate macrophages through a TLR4-dependent pathway. This involves the activation of downstream kinases (ERK, JNK, p38) and the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. It is plausible that under certain conditions, this compound could engage similar pattern recognition receptors on immune cells.

G cluster_pathway Hypothetical Signaling Pathway Ligand N-Lignoceroyldihydro- galactocerebroside TLR4 TLR4 Ligand->TLR4 Potential Interaction MAPK MAP Kinases (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines

Figure 2: A hypothetical signaling pathway for this compound.

Conclusion

This compound is a valuable tool for in vitro research in neuroscience and cell biology. The protocols provided here offer a starting point for its application in cell culture systems. Researchers should optimize concentrations and incubation times for their specific cell types and experimental goals. Further investigation is needed to fully elucidate the specific signaling pathways and cellular responses modulated by this important glycosphingolipid.

References

Application Notes and Protocols for In Vitro Assays of Galactocerebrosidase (GALC) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Lignoceroyldihydrogalactocerebroside is a type of galactocerebroside, a key component of myelin in the nervous system. The catabolism of galactocerebrosides (B1148508) is carried out by the lysosomal enzyme galactocerebrosidase (GALC). The deficiency of GALC leads to the accumulation of cytotoxic galactosylceramide, resulting in a severe, autosomal recessive neurodegenerative disorder known as Krabbe disease (globoid cell leukodystrophy). Therefore, in vitro assays measuring GALC activity are crucial for the diagnosis of Krabbe disease, for screening potential therapeutic agents, and for research into the pathophysiology of the disease. These application notes provide detailed protocols for various in vitro assays to determine GALC activity.

I. Assay Methodologies

Several methods have been developed to measure the enzymatic activity of GALC in various biological samples. The choice of assay depends on the research question, required sensitivity, and available equipment. The primary methodologies include radiometric assays, fluorometric assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Comparison of In Vitro GALC Activity Assays
Assay Type Principle Substrate(s) Sample Types Advantages Disadvantages
Radiometric Assay Measures the release of a radiolabeled product from a radiolabeled substrate.[1][3H]-galactocerebrosideLeukocytes, fibroblasts, chorionic villi, amniotic cells[1]Direct measurement of natural substrate metabolism.Requires handling of radioactive materials; substrate not commercially available.[1]
Fluorometric Assay Measures the fluorescence of a product released after enzymatic cleavage of a fluorogenic substrate.[2][3]6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-βGal), 4-methylumbelliferyl-β-D-galactopyranoside (4-MU-βGal)[3][4]Dried blood filter paper, dried leukocytes, cell lysates, tissue homogenates.[2][4]High-throughput, does not require radioactive materials.Potential for cross-reactivity with other enzymes like β-galactosidase.[4]
LC-MS/MS Assay Quantifies the enzymatic product using a structural analog of the natural substrate with high specificity and sensitivity.[5][6]Close structural analog of the natural substrate.[5]T-lymphocytes.[5]High accuracy and sensitivity, can detect residual enzyme activity.[5][7] 20-fold greater analytical range than radiometric assays.[5][6]Requires specialized equipment (LC-MS/MS).
ELISA Measures the amount of GALC protein in a sample using specific antibodies.N/A (measures enzyme quantity, not activity)Serum, plasma, cell culture supernatants.[8]Commercially available kits, high specificity.Does not measure enzymatic function.

II. Experimental Protocols

A. Fluorometric Assay for GALC Activity in Cell Lysates

This protocol is adapted from methods using the fluorogenic substrate 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-βGal).[3]

1. Materials:

  • 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-βGal) substrate

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • 4-methylumbelliferone (B1674119) (4-MU) standard

  • Microplate reader with fluorescence detection

  • Cultured cells (e.g., fibroblasts, neural stem cells)

2. Protocol:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add cell lysis buffer and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to ensure complete homogenization.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) for the assay.

  • Enzyme Reaction:

    • Prepare a substrate solution of 50 mM HMU-βGal.

    • In a 96-well black microplate, add 10 µL of cell lysate to each well.

    • Add 20 µL of the HMU-βGal substrate solution to each well.

    • Incubate the plate at 37°C for 17 hours.[3]

  • Stopping the Reaction:

    • Add a stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7) to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of 4-MU.

    • Calculate the amount of 4-MU produced in each sample based on the standard curve.

    • Normalize the GALC activity to the total protein concentration of the cell lysate.

B. LC-MS/MS Assay for GALC Activity in T-Lymphocytes

This protocol provides a general overview based on the principles described for a highly sensitive and specific assay.[5][6]

1. Materials:

  • Blood collection tubes with anticoagulant (e.g., lithium heparin)

  • T-lymphocyte isolation kit (e.g., using magnetic beads)

  • GALC substrate analog for LC-MS/MS

  • Internal standard (chemically identical to the product)

  • LC-MS/MS system

2. Protocol:

  • Sample Preparation:

    • Isolate T-lymphocytes from whole blood using magnetic bead technology according to the manufacturer's protocol.[5]

    • Lyse the isolated T-lymphocytes to release the enzyme.

  • Enzymatic Reaction:

    • Incubate a specific amount of the lymphocyte lysate with the GALC substrate analog and the internal standard.

  • Sample Processing:

    • Stop the reaction and process the sample to precipitate proteins and extract the product and internal standard.

  • LC-MS/MS Analysis:

    • Inject the processed sample into the LC-MS/MS system.

    • Separate the product from other components using liquid chromatography.

    • Detect and quantify the product and the internal standard using tandem mass spectrometry.

  • Data Analysis:

    • Calculate the ratio of the product to the internal standard.

    • Determine the GALC activity, typically expressed as nmol of product per hour per mg of protein.[7]

III. Diagrams

GALC_Pathway cluster_0 Normal Metabolism cluster_1 Pathology Lysosome Lysosome Galactocerebroside Galactocerebroside (e.g., this compound) GALC Galactocerebrosidase (GALC) Galactocerebroside->GALC Hydrolysis Products Galactose + Ceramide GALC->Products Krabbe Krabbe Disease (Accumulation of Galactocerebroside) GALC->Krabbe Deficiency

Caption: Simplified pathway of galactocerebroside catabolism by GALC within the lysosome.

Assay_Workflow start Start sample_prep Sample Preparation (e.g., Cell Lysis, T-cell Isolation) start->sample_prep enzyme_reaction Enzymatic Reaction (Incubate sample with substrate) sample_prep->enzyme_reaction reaction_stop Stop Reaction enzyme_reaction->reaction_stop detection Detection of Product (Fluorescence, Radioactivity, MS) reaction_stop->detection data_analysis Data Analysis (Standard Curve, Normalization) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro GALC activity assay.

Assay_Selection question1 High Sensitivity & Specificity Required? lcmsms Use LC-MS/MS Assay question1->lcmsms Yes question2 High Throughput Needed? question1->question2 No fluorometric Use Fluorometric Assay question2->fluorometric Yes radiometric Use Radiometric Assay (if natural substrate is essential) question2->radiometric No elisa Measure Protein Amount? (not activity) question2->elisa Alternative elisa->radiometric No elisa_yes Use ELISA elisa->elisa_yes Yes

Caption: Decision tree for selecting an appropriate GALC assay.

References

Application Notes and Protocols: N-Lignoceroyldihydrogalactocerebroside in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and lysosomal storage disorders, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to the critical role of lipid metabolism, particularly the homeostasis of glycosphingolipids, in the pathophysiology of these conditions. N-Lignoceroyldihydrogalactocerebroside, a species of galactosylceramide, is a key component of myelin and neuronal membranes. Its metabolism is intrinsically linked to lysosomal function. Dysregulation of glycosphingolipid metabolism can lead to the accumulation of toxic protein aggregates, such as α-synuclein, and impair lysosomal degradation pathways, contributing to neuronal cell death.[1][2][3][4]

These application notes provide a comprehensive overview of the potential therapeutic application of this compound in various neurodegenerative disease models. The following sections detail its hypothesized mechanism of action, protocols for in vitro and in vivo studies, and structured tables for data presentation.

Hypothesized Mechanism of Action

This compound is proposed to exert its neuroprotective effects through multiple mechanisms, primarily centered on the restoration of lysosomal function and the modulation of protein aggregation. In conditions like Gaucher disease, a lysosomal storage disorder and a significant risk factor for Parkinson's disease, the accumulation of glucosylceramide due to deficient glucocerebrosidase (GCase) activity leads to lysosomal dysfunction.[5] This impairment can hinder the clearance of pathological protein aggregates like α-synuclein.[3][6]

The administration of this compound may help to:

  • Restore Lysosomal Function: By potentially altering the lipid composition of lysosomal membranes, it may enhance the activity of key lysosomal enzymes and improve the overall efficiency of the autophagy-lysosome pathway.[1][2]

  • Modulate α-Synuclein Aggregation: Glycosphingolipids can interact with α-synuclein and influence its conformational state.[6][7] this compound may promote the formation of non-toxic α-synuclein conformers or facilitate its clearance, thereby reducing the burden of toxic oligomers and fibrils.[6][8]

  • Reduce Neuroinflammation: Microglial activation is a common feature of neurodegenerative diseases and contributes to neuronal damage.[9][10] By restoring cellular homeostasis, this compound may indirectly attenuate the chronic neuroinflammatory response.

Signaling Pathway

NLignoceroyldihydrogalactocerebroside_MoA cluster_0 Cellular Environment cluster_1 Pathological State N-Ligno N-Lignoceroyldihydro- galactocerebroside Lysosome Lysosome N-Ligno->Lysosome Restores Function aSyn_mono α-Synuclein Monomers N-Ligno->aSyn_mono Modulates Conformation aSyn_agg Toxic α-Synuclein Aggregates Lysosome->aSyn_agg Enhances Clearance aSyn_mono->aSyn_agg Aggregation Lys_dys Lysosomal Dysfunction Lys_dys->aSyn_agg Impairs Clearance Neurodegen Neurodegeneration Lys_dys->Neurodegen aSyn_agg->Neurodegen

Caption: Hypothesized mechanism of this compound in neurodegeneration.

Experimental Protocols

The following protocols provide a framework for investigating the therapeutic potential of this compound in cellular and animal models of neurodegeneration.

In Vitro Model: Human iPSC-derived Dopaminergic Neurons with GBA1 Mutations

Objective: To assess the efficacy of this compound in rescuing lysosomal dysfunction and reducing α-synuclein pathology in a relevant human neuronal model.

Materials:

  • Human induced pluripotent stem cells (iPSCs) with heterozygous or homozygous GBA1 mutations.

  • Neural induction and differentiation media.

  • This compound (synthesis and purification may be required, or commercially sourced).

  • Recombinant α-synuclein pre-formed fibrils (PFFs).

  • Lysosomal function assays (e.g., LysoTracker staining, Magic Red cathepsin B assay).

  • Antibodies for immunocytochemistry (e.g., anti-α-synuclein (pS129), anti-LAMP1).

  • Cell viability assays (e.g., MTT, LDH).

Protocol:

  • Differentiation of iPSCs: Differentiate GBA1-mutant iPSCs into dopaminergic neurons using established protocols.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Determine the optimal working concentration through dose-response studies.

  • Treatment:

    • Culture mature dopaminergic neurons for at least 40 days.

    • Treat neurons with varying concentrations of this compound for 24-48 hours prior to PFF treatment.

    • Induce α-synuclein pathology by adding α-synuclein PFFs to the culture medium.

    • Continue treatment with this compound for an additional 7-14 days.

  • Assessment of Lysosomal Function:

    • During the final 24 hours of treatment, incubate cells with LysoTracker dye or Magic Red substrate according to the manufacturer's instructions.

    • Analyze lysosomal morphology and enzyme activity using fluorescence microscopy or flow cytometry.

  • Evaluation of α-Synuclein Pathology:

    • Fix cells and perform immunocytochemistry for phosphorylated α-synuclein (pS129) and the lysosomal marker LAMP1.

    • Quantify the area of pS129-positive inclusions per cell.

  • Analysis of Cell Viability:

    • Measure cell viability using an MTT or LDH assay at the end of the treatment period.

In Vivo Model: AAV-α-Synuclein Overexpressing Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Parkinson's disease.

Materials:

  • Wild-type C57BL/6J mice.

  • Adeno-associated virus (AAV) vector encoding human wild-type α-synuclein.

  • Stereotaxic surgery equipment.

  • This compound.

  • Behavioral testing apparatus (e.g., rotarod, cylinder test).

  • Equipment for immunohistochemistry and neurochemical analysis.

Protocol:

  • AAV Injection:

    • Inject the AAV-α-synuclein vector unilaterally into the substantia nigra of adult mice using stereotaxic surgery.

    • Allow 2-3 weeks for viral expression and the development of pathology.

  • Compound Administration:

    • Prepare this compound for in vivo administration (e.g., in a cyclodextrin-based vehicle for intraperitoneal or oral delivery).

    • Administer the compound to mice daily or on a predetermined schedule for 4-8 weeks.

  • Behavioral Analysis:

    • Perform a battery of motor function tests (e.g., rotarod, cylinder test for forelimb asymmetry) at baseline and at regular intervals throughout the treatment period.

  • Post-mortem Analysis:

    • At the end of the study, perfuse the mice and collect the brains.

    • Process brain tissue for:

      • Immunohistochemical staining of α-synuclein (pS129) and tyrosine hydroxylase (TH) to assess pathology and dopaminergic neuron loss.

      • Quantification of α-synuclein aggregates using biochemical methods (e.g., sequential protein extraction and western blotting).

      • Measurement of dopamine (B1211576) and its metabolites in the striatum via HPLC.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies iPSC_diff iPSC Differentiation to Dopaminergic Neurons Compound_prep_vitro Prepare N-Lignoceroyldihydro- galactocerebroside Solution iPSC_diff->Compound_prep_vitro Treatment_vitro Treat Neurons Compound_prep_vitro->Treatment_vitro PFF_treat Induce Pathology (α-Synuclein PFFs) Analysis_vitro Endpoint Analysis: - Lysosomal Function - α-Synuclein Aggregation - Cell Viability PFF_treat->Analysis_vitro Treatment_vitro->PFF_treat AAV_inject AAV-α-Synuclein Injection in Mice Compound_prep_vivo Prepare N-Lignoceroyldihydro- galactocerebroside for Administration AAV_inject->Compound_prep_vivo Treatment_vivo Administer Compound Compound_prep_vivo->Treatment_vivo Behavior Behavioral Testing Treatment_vivo->Behavior Post_mortem Post-mortem Analysis: - Immunohistochemistry - Neurochemistry Behavior->Post_mortem

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data from the described experiments.

Table 1: In Vitro Efficacy of this compound in iPSC-derived Neurons

Treatment GroupConcentration (µM)Cell Viability (% of Control)Lysosomal Integrity (Arbitrary Units)pS129 α-Synuclein Area (µm²/cell)
Vehicle Control0
This compound1
10
50
α-Synuclein PFFs + Vehicle0
α-Synuclein PFFs + this compound1
10
50

Table 2: In Vivo Efficacy of this compound in an AAV-α-Synuclein Mouse Model

Treatment GroupDose (mg/kg)Rotarod Latency (s)Forelimb Use Asymmetry (%)TH+ Neuron Count (Substantia Nigra)Striatal Dopamine (ng/mg tissue)
Sham + Vehicle0
AAV-α-Syn + Vehicle0
AAV-α-Syn + this compound10
30
100

Conclusion

The provided application notes and protocols offer a robust framework for the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. By focusing on its role in lysosomal function and protein aggregation, researchers can systematically evaluate its efficacy and mechanism of action in clinically relevant models. The structured approach to data collection and presentation will facilitate the comparison of results and contribute to a deeper understanding of the therapeutic potential of glycosphingolipid modulation in neurodegeneration.

References

high-performance liquid chromatography protocol for N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

An advanced protocol for the analysis of N-Lignoceroyldihydrogalactocerebroside using high-performance liquid chromatography (HPLC) is detailed below. This method is designed for researchers, scientists, and professionals in drug development who require sensitive and reliable quantification of this and similar glycosphingolipids. The protocol is based on established methods for the analysis of galactosylceramides, involving lipid extraction, derivatization to enhance detection, and chromatographic separation.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a species of galactosylceramide, a class of glycosphingolipids that are major components of the myelin sheath in the nervous system. Accurate quantification of specific galactosylceramides is crucial for research into neurodegenerative diseases and for the development of therapeutics targeting lipid metabolism. This application note describes a robust HPLC method for the analysis of this compound, which can be adapted for other monohexosylceramides. The method employs derivatization with benzoyl chloride for sensitive UV detection.

Principle

The protocol involves three main stages:

  • Lipid Extraction: Isolation of total lipids from the sample matrix.

  • Derivatization: Perbenzoylation of the hydroxyl groups of the galactosylceramide to allow for sensitive UV detection.

  • HPLC Analysis: Separation and quantification of the derivatized analyte using normal-phase HPLC.

Experimental Protocols

1. Sample Preparation: Lipid Extraction

This protocol is based on standard lipid extraction methods.

  • Materials:

  • Procedure:

    • To your sample, add chloroform and methanol in a 2:1 (v/v) ratio. For every 1 mL of aqueous sample, use 3 mL of chloroform:methanol (2:1).

    • Vortex the mixture thoroughly for 5-10 minutes to ensure complete mixing.

    • Add 0.2 volumes of deionized water to the mixture to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the collected lipid extract under a gentle stream of nitrogen gas at 37°C.

    • The dried lipid residue is now ready for derivatization.

2. Derivatization: Perbenzoylation

This procedure enhances the UV absorbance of the analyte for sensitive detection.[1][2]

  • Materials:

    • Dried lipid extract

    • 10% (v/v) Benzoyl chloride in pyridine

    • Heating block or water bath

    • Hexane (B92381)

    • Methanol

    • Deionized water

  • Procedure:

    • Reconstitute the dried lipid extract in 0.5 mL of 10% benzoyl chloride in pyridine.[1][2]

    • Incubate the mixture at 60°C for 60 minutes.[1][2]

    • After incubation, allow the sample to cool to room temperature.

    • Purify the products by solvent distribution. Add 2 mL of hexane and 1 mL of 1 M aqueous methanol. Vortex and centrifuge to separate the phases.

    • Collect the upper hexane phase containing the benzoylated lipids.

    • Wash the hexane phase twice more with 1 mL of aqueous methanol.

    • Dry the final hexane phase under a stream of nitrogen.

    • Reconstitute the dried derivative in the HPLC mobile phase for injection.

3. HPLC Analysis

This method uses normal-phase chromatography to separate the derivatized galactosylceramides.

  • Instrumentation:

    • HPLC system with a UV detector

    • Normal-phase silica (B1680970) column (e.g., Zipax column)[1]

    • Data acquisition and analysis software

  • Chromatographic Conditions:

    • Mobile Phase: 7% Ethyl acetate (B1210297) in hexane[1]

    • Flow Rate: 1.0 mL/min (This may need optimization based on column dimensions and particle size)

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm[1][2]

    • Injection Volume: 20 µL

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the reconstituted, derivatized sample onto the column.

    • Monitor the separation at 280 nm.

    • Identify the peak corresponding to this compound based on the retention time of a standard.

    • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Data Presentation

The following table summarizes representative quantitative data for the analysis of galactosylceramides using HPLC. The exact values for this compound should be determined experimentally.

ParameterRepresentative ValueReference
Retention Time OPA-Galactosylsphingosine: 11.3 min[3][4]
Linearity Range 4.0–800 pmol (for Galactosylceramide)[3]
Limit of Quantification (LOQ) 2 pmol (for total Glucosylceramide)[5]
Limit of Detection (LOD) 0.2 µg/g (for β-carotene, representative of lipid-soluble compounds)[6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction DriedLipids Dried Lipid Extract Extraction->DriedLipids Benzoylation Perbenzoylation (Benzoyl Chloride) DriedLipids->Benzoylation Purification Solvent Purification Benzoylation->Purification DriedDerivative Dried Derivative Purification->DriedDerivative Reconstitution Reconstitution (Mobile Phase) DriedDerivative->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Normal-Phase Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Context

This compound is primarily a structural component of myelin. While not part of a classical signaling pathway, its metabolism is interconnected with other sphingolipids. The diagram below shows a simplified overview of galactosylceramide metabolism.

Sphingolipid_Metabolism Ceramide Ceramide GalCer Galactosylceramide (includes this compound) Ceramide->GalCer GalT Galactose Galactose Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase GalCer->Ceramide GALC Sulfatide Sulfatide GalCer->Sulfatide CST

Caption: Simplified overview of galactosylceramide metabolism.

References

Application Notes and Protocols: Delivery of N-Lignoceroyldihydrogalactocerebroside to Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside is a species of galactocerebroside, a class of glycosphingolipids that are major components of neuronal cell membranes and the myelin sheath.[1] The lignoceryl (C24:0) acyl chain is a very long-chain saturated fatty acid, and its presence in sphingolipids is crucial for the proper structure and function of neuronal membranes, particularly in the formation of lipid rafts.[2] These lipid rafts are specialized membrane microdomains that serve as platforms for signal transduction.[1][3] Dysregulation of very-long-chain fatty acid and sphingolipid metabolism has been implicated in several neurodegenerative diseases.[4] The exogenous application of specific glycosphingolipids to cultured neurons is a key technique to investigate their roles in neuronal health, signaling, and disease, and to explore their therapeutic potential.

This document provides detailed protocols for the preparation and delivery of this compound to cultured neurons, methods for quantifying its uptake and effects, and a discussion of potential signaling pathways involved.

Data Presentation

While specific quantitative data for the effects of this compound on cultured neurons is limited in publicly available literature, the following table summarizes representative data for related glycosphingolipids to provide a comparative context for experimental design.

ParameterGlycosphingolipidCell TypeConcentration/DoseObserved EffectReference
Neurite OutgrowthGM1 GangliosidePC12 cells50 µMEnhancement of NGF-induced neurite outgrowth[5]
Axon GrowthC6-NBD-d-erythro-CeramideHippocampal Neurons0.05–0.1 µM40-50% increase in axon plexus length[6]
Cell ViabilityGalactosylceramideCln3Δex7/8 knock-in mouse model40-week treatmentIncreased lifespan and neuronal cell counts[7]
ApoptosisC6-NBD-d-erythro-CeramideHippocampal Neurons>0.5 µMInduction of apoptosis[6]
NeuroprotectionPolysaccharides, Gallic AcidSH-SY5Y cells2 mg/mL, 100 µMReduction of 6-OHDA-induced cell death[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of liposomes containing this compound for delivery to cultured neurons. Liposomal delivery is an effective method for introducing lipids into cell membranes.[9][10]

Materials:

  • This compound (CAS 76334-09-3)

  • L-α-phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Sterile, filtered buffer (e.g., PBS or cell culture medium without serum)

  • Glass vials with Teflon-lined caps

  • Argon or Nitrogen gas

  • Dessicator

  • Bath sonicator

  • Probe sonicator (optional)

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, prepare a lipid mixture in chloroform. A suggested starting ratio is 40% this compound, 50% PC, and 10% Cholesterol (molar ratio). The final lipid concentration in the organic solvent should be around 10 mg/mL.[9]

    • Gently swirl the vial to ensure a homogenous mixture.

  • Lipid Film Formation:

    • Evaporate the organic solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom and sides of the vial.[9]

    • To ensure complete removal of the solvent, place the vial in a desiccator under vacuum for at least 2 hours.[9]

  • Hydration:

    • Add the desired volume of sterile, pre-warmed (above the transition temperature of the lipids) buffer to the vial to achieve a final lipid concentration of 1 mg/mL.[9]

    • Allow the lipid film to hydrate (B1144303) for at least 30 minutes. Gentle agitation can aid in the process.[11]

  • Liposome (B1194612) Formation and Sizing:

    • Vortex the hydrated lipid suspension to form multilamellar vesicles (MLVs).

    • For a more uniform size distribution, sonicate the suspension in a bath sonicator for 2-5 minutes.[9]

    • For further size refinement to large unilamellar vesicles (LUVs), use a lipid extruder with a polycarbonate membrane of desired pore size (e.g., 100 nm). Pass the lipid suspension through the extruder 11-21 times.[12][13]

  • Sterilization and Storage:

    • Sterilize the liposome suspension by filtering through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C and use within one week for optimal results.

Protocol 2: Delivery of this compound Liposomes to Cultured Neurons

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • This compound liposome suspension (from Protocol 1)

  • Neuronal culture medium

Procedure:

  • Cell Culture:

    • Culture neurons to the desired stage of development. For studies on mature neurons, this is typically between 12 and 14 days in vitro (DIV).

  • Treatment:

    • Dilute the this compound liposome suspension to the desired final concentration in pre-warmed neuronal culture medium. A starting concentration range of 1-10 µM can be tested.

    • Remove the existing medium from the cultured neurons and replace it with the medium containing the liposomes.

    • Incubate the cells for the desired treatment period (e.g., 24-72 hours).

  • Washout (Optional):

    • After the treatment period, the liposome-containing medium can be removed and replaced with fresh culture medium to study the long-term effects or the reversibility of any observed changes.

  • Analysis:

    • Proceed with downstream analysis, such as immunocytochemistry, western blotting, or functional assays.

Protocol 3: Quantification of Neuronal Uptake using Fluorescently Labeled this compound

This protocol outlines a method to quantify the uptake of the glycosphingolipid by neurons using a fluorescently labeled analog.

Materials:

  • Fluorescently labeled this compound (e.g., NBD or Lissamine-rhodamine labeled)

  • Cultured neurons

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of Fluorescent Liposomes:

    • Prepare liposomes as described in Protocol 1, incorporating a small percentage (e.g., 1-5 mol%) of fluorescently labeled this compound into the initial lipid mixture.[1]

  • Treatment of Neurons:

    • Treat cultured neurons with the fluorescent liposomes as described in Protocol 2.

  • Quantification:

    • Microscopy-based: After the incubation period, wash the cells with PBS to remove non-incorporated liposomes. Fix the cells and acquire images using a fluorescence microscope. The fluorescence intensity per cell can be quantified using image analysis software.

    • Plate Reader-based: After washing, lyse the cells and measure the total fluorescence of the cell lysate using a fluorescence plate reader. A standard curve of the fluorescent lipid can be used to determine the amount of lipid taken up by the cells.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_delivery Delivery to Neurons cluster_analysis Analysis Lipid_Mix Lipid Mixture (this compound, PC, Cholesterol) Lipid_Film Dry Lipid Film Lipid_Mix->Lipid_Film Solvent Evaporation Hydration Hydration with Buffer Lipid_Film->Hydration Liposomes Liposome Formation (Sonication/Extrusion) Hydration->Liposomes Treatment Incubation with Liposomes Liposomes->Treatment Cultured_Neurons Cultured Neurons Cultured_Neurons->Treatment Quantification Uptake Quantification (Fluorescence) Treatment->Quantification Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis Functional_Assay Functional Assays (e.g., Neurite Outgrowth) Treatment->Functional_Assay

Caption: Experimental workflow for the delivery of this compound to cultured neurons.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Lipid_Raft Lipid Raft GalCer N-Lignoceroyldihydro- galactocerebroside Receptor Receptor Tyrosine Kinase (e.g., Trk) GalCer->Receptor Modulates Clustering Src_Kinase Src Family Kinase (e.g., Fyn) Receptor->Src_Kinase Activates PI3K PI3K Src_Kinase->PI3K MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) Src_Kinase->MAPK_Cascade Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival CREB CREB MAPK_Cascade->CREB CREB->Neuronal_Survival

Caption: Hypothesized signaling pathway initiated by this compound in lipid rafts.

Discussion of Potential Signaling Pathways

While the specific signaling pathways activated by this compound are not yet fully elucidated, its localization to lipid rafts suggests a role in modulating key signaling hubs.[1][3] Glycosphingolipids are known to influence the clustering and activity of membrane receptors, such as receptor tyrosine kinases (e.g., Trk receptors for neurotrophins) and to interact with Src family kinases.[3]

Upon incorporation into the neuronal membrane, this compound may promote the formation or stabilization of lipid rafts, leading to the recruitment and activation of signaling complexes. This could initiate downstream cascades such as the PI3K/Akt pathway, which is crucial for neuronal survival, and the MAPK/ERK pathway, which is involved in neurite outgrowth and synaptic plasticity.[14] The very-long-chain nature of the lignoceryl group may have a significant impact on the biophysical properties of the lipid rafts, potentially influencing the duration and intensity of signaling events.[2] Further research is needed to dissect the precise molecular interactions and downstream consequences of this compound delivery to neurons.

References

Application Notes and Protocols for Antibody Staining of N-Lignoceroyldihydrogalactocerebroside in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside, a subtype of galactocerebroside, is a significant component of the myelin sheath in the central and peripheral nervous systems. Its precise localization and quantification in tissue sections are crucial for neuroscience research, particularly in studies related to myelination, demyelinating diseases such as Krabbe disease and multiple sclerosis, and the development of therapeutic interventions.[1][2][3] This document provides detailed protocols for the immunohistochemical and immunofluorescent staining of galactocerebrosides (B1148508), including this compound, in tissue sections, along with data presentation guidelines and a diagram of its biosynthetic pathway.

Antibodies targeting galactocerebroside (GalC) are effective tools for identifying oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[1][2] These antibodies typically recognize the galactose moiety of the molecule and may cross-react with other galactolipids like sulfatide, albeit to a lesser extent.[1][2][4] It is important to note that most anti-GalC antibodies are not suitable for use on paraffin-embedded tissues as the antigen is often denatured during the embedding and deparaffinization process.[1][5] Therefore, the following protocols are optimized for frozen tissue sections.

Data Presentation

Table 1: Expected Distribution of Galactocerebrosides in Various Tissues

For comparative purposes, the following table summarizes the expected relative abundance of galactocerebrosides in different tissues based on their role as primary components of myelin.

TissueExpected Expression LevelCellular Localization
Central Nervous System
- Brain (White Matter)HighMyelin sheaths, Oligodendrocyte cell membranes
- Brain (Gray Matter)Low to ModerateMyelinated axons, Oligodendrocytes
- Spinal CordHighMyelin sheaths, Oligodendrocyte cell membranes
Peripheral Nervous System
- Sciatic NerveHighMyelin sheaths, Schwann cell membranes
Non-Neural Tissues
- KidneyLowEpithelial cells of tubules
- LiverVery Low / NegativeNot typically expressed
- SpleenVery Low / NegativeNot typically expressed
- MuscleVery Low / NegativeNot typically expressed

Experimental Protocols

Protocol 1: Immunofluorescent Staining of this compound in Frozen Tissue Sections

This protocol is adapted from standard immunofluorescence procedures for brain tissue.[6][7][8]

Materials:

  • Fresh-frozen tissue blocks

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Superfrost Plus or other charged microscope slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 0.05% Triton X-100)

  • Primary Antibody: Anti-Galactocerebroside antibody (e.g., clone mGalC), diluted in Blocking Buffer (typically 0.5-10 µg/mL)[1][2]

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488), diluted in Blocking Buffer

  • Nuclear Counterstain (e.g., DAPI or Hoechst 33258)

  • Antifade Mounting Medium

  • Coverslips

  • Humidified chamber

Procedure:

  • Tissue Preparation:

    • Embed fresh tissue in OCT compound and freeze rapidly.

    • Store frozen blocks at -80°C until sectioning.

    • Using a cryostat, cut tissue sections at 10-20 µm thickness and mount them onto charged microscope slides.

    • Store slides at -80°C or proceed directly to fixation.

  • Fixation:

    • Thaw slides at room temperature for 10-15 minutes.

    • Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate sections with Permeabilization Buffer for 10 minutes at room temperature (this step is optional and depends on the antibody's ability to access the epitope).

    • Wash slides once with PBS.

    • Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the Blocking Buffer without washing.

    • Apply the diluted anti-Galactocerebroside primary antibody to the sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the slides three times with PBS for 5 minutes each.

    • Apply the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer.

    • Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.

  • Counterstaining and Mounting:

    • Wash the slides three times with PBS for 5 minutes each in the dark.

    • Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

    • Rinse briefly with PBS.

    • Mount a coverslip onto the slide using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with appropriate filters.

    • Store slides at 4°C in the dark.

Protocol 2: Chromogenic Immunohistochemistry (IHC) for this compound

This protocol provides an alternative to fluorescence with a permanently stained tissue section.

Materials:

  • Same as Protocol 1, with the following additions/substitutions:

  • Endogenous Peroxidase Quenching Solution (e.g., 3% Hydrogen Peroxide in Methanol)

  • Biotinylated Secondary Antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate (part of an ABC kit)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Dehydration solutions (graded ethanols)

  • Clearing agent (e.g., Xylene)

  • Permanent mounting medium

Procedure:

  • Tissue Preparation and Fixation:

    • Follow steps 1 and 2 from Protocol 1.

  • Endogenous Peroxidase Quenching:

    • Incubate sections in 3% Hydrogen Peroxide in Methanol for 15 minutes to block endogenous peroxidase activity.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Follow step 3 from Protocol 1.

  • Primary Antibody Incubation:

    • Follow step 4 from Protocol 1.

  • Secondary Antibody and Detection:

    • Wash slides three times with PBS for 5 minutes each.

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Chromogenic Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and monitor for color development (typically a brown precipitate) under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with Hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate the sections through graded ethanols (e.g., 70%, 95%, 100%).

    • Clear the sections in xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Imaging:

    • Visualize the staining using a bright-field microscope.

Visualization of Pathways and Workflows

Biosynthesis of this compound

The synthesis of this compound occurs in the endoplasmic reticulum and involves the sequential action of several enzymes. It begins with the formation of a ceramide backbone, which is then glycosylated.

cluster_ER Endoplasmic Reticulum palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine Serine serine->spt sphinganine 3-keto-dihydrosphingosine -> Dihydrosphingosine (Sphinganine) spt->sphinganine cer_synth Ceramide Synthase (CERS) sphinganine->cer_synth dihydroceramide N-Lignoceroyl- dihydrosphingosine (Dihydroceramide) cer_synth->dihydroceramide lignoceroyl_coa Lignoceroyl-CoA lignoceroyl_coa->cer_synth ugt8 Ceramide Galactosyltransferase (UGT8) dihydroceramide->ugt8 galc N-Lignoceroyldihydro- galactocerebroside ugt8->galc udp_gal UDP-Galactose udp_gal->ugt8

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Immunofluorescent Staining

The following diagram outlines the key steps in the immunofluorescent staining protocol.

start Frozen Tissue Section on Slide fixation Fixation (4% PFA) start->fixation wash1 Wash (PBS) fixation->wash1 blocking Blocking (Normal Goat Serum) wash1->blocking primary_ab Primary Antibody Incubation (Anti-Galactocerebroside) blocking->primary_ab wash2 Wash (PBS) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash2->secondary_ab wash3 Wash (PBS) secondary_ab->wash3 counterstain Counterstain (DAPI) wash3->counterstain mount Mounting (Antifade Medium) counterstain->mount imaging Fluorescence Microscopy mount->imaging

Caption: Workflow for immunofluorescent staining of tissue sections.

References

Application Notes and Protocols for the Synthesis and Purification of N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

N-Lignoceroyldihydrogalactocerebroside is a saturated glycosphingolipid containing a galactose sugar moiety, a dihydrosphingosine backbone, and a C24:0 lignoceric acid acyl chain. This molecule and its analogs are crucial tools in glycobiology and neuroscience research, particularly in studies related to myelin structure and function, lysosomal storage diseases, and lipid raft dynamics. The lack of a double bond in the sphingoid base (dihydrosphingosine) compared to the more common sphingosine-containing cerebrosides makes it a valuable control compound for investigating the role of sphingolipid saturation in biological membranes.

These application notes provide a detailed protocol for the chemical synthesis of this compound from commercially available precursors, followed by a comprehensive purification and characterization strategy.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the activation of lignoceric acid, followed by its coupling to dihydrogalactocerebroside (psychosine, saturated form). The resulting crude product is then subjected to a multi-step purification process to yield the high-purity final compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Lignoceric_Acid Lignoceric Acid Activated_Lignoceric_Acid Activated Lignoceric Acid (e.g., Acyl Chloride or NHS-ester) Lignoceric_Acid->Activated_Lignoceric_Acid Activation Crude_Product Crude N-Lignoceroyl- dihydrogalactocerebroside Activated_Lignoceric_Acid->Crude_Product Dihydrogalactocerebroside Dihydrogalactocerebroside (lyso-Galactocerebroside, saturated) Dihydrogalactocerebroside->Crude_Product N-acylation Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Product->Column_Chromatography Primary Purification TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Fraction Monitoring Pure_Fractions Pooling of Pure Fractions TLC_Analysis->Pure_Fractions Selection Final_Product Pure N-Lignoceroyl- dihydrogalactocerebroside Pure_Fractions->Final_Product Solvent Evaporation TLC_Final TLC Analysis (Final Purity) Final_Product->TLC_Final MS Mass Spectrometry (MS) Final_Product->MS NMR NMR Spectroscopy Final_Product->NMR

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Materials and Reagents
  • Dihydrogalactocerebroside (Psychosine, saturated)

  • Lignoceric acid (C24:0)

  • Oxalyl chloride or Thionyl chloride

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • Solvents for chromatography (Chloroform, Methanol (B129727), Water, Acetone)

  • Orcinol (B57675)

  • Sulfuric acid

Synthesis of this compound

This protocol describes the N-acylation of dihydrogalactocerebroside with lignoceric acid via an activated N-hydroxysuccinimide (NHS) ester.

1. Activation of Lignoceric Acid:

  • In a round-bottom flask, dissolve lignoceric acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of DCM.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude lignoceric acid-NHS ester. This can be used in the next step without further purification.

2. N-acylation Reaction:

  • Dissolve dihydrogalactocerebroside (1 equivalent) in a mixture of anhydrous DMF and DCM (e.g., 1:1 v/v).

  • Add triethylamine (2-3 equivalents) to the solution to act as a base.

  • Add the crude lignoceric acid-NHS ester (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM to the dihydrogalactocerebroside solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Purification Protocol

1. Work-up:

  • After the reaction is complete (as determined by TLC), dilute the reaction mixture with chloroform (B151607).

  • Wash the organic phase sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel column in a suitable solvent system (e.g., chloroform).

  • Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform to chloroform:methanol 9:1, then 8:2, etc.).

  • Collect fractions and analyze them by TLC.

3. Thin Layer Chromatography (TLC) Analysis:

  • Spot the collected fractions on a silica TLC plate.

  • Develop the TLC plate in a solvent system such as chloroform:methanol:water (e.g., 65:25:4 v/v/v).

  • Visualize the spots using an orcinol spray reagent.

    • Orcinol Reagent Preparation: Dissolve 200 mg of orcinol in 100 mL of 20% sulfuric acid.

    • Visualization: Spray the TLC plate with the orcinol reagent and heat it at 110°C for 5-10 minutes. Glycolipids will appear as purple-violet spots.

  • Pool the fractions containing the pure product (based on a single spot on TLC with the expected Rf value).

4. Final Product Isolation:

  • Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain the purified this compound as a white solid.

  • For higher purity, recrystallization from a suitable solvent system (e.g., chloroform/methanol) can be performed.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Material/Product
DihydrogalactocerebrosideC₂₄H₄₉NO₇463.65Starting Material
Lignoceric AcidC₂₄H₄₈O₂368.64Starting Material
This compoundC₄₈H₉₅NO₈814.28Final Product

Table 2: Typical Reaction and Purification Parameters

ParameterValueNotes
Synthesis
Solvent for AcylationDMF/DCM (1:1 v/v)Anhydrous conditions are crucial.
BaseTriethylamine (TEA)2-3 equivalents.
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time24-48 hoursMonitor by TLC.
Purification
Chromatography TypeSilica Gel Column Chromatography
Elution GradientChloroform to Chloroform:Methanol (8:2 v/v)The exact gradient may need optimization.
TLC Mobile PhaseChloroform:Methanol:Water (65:25:4 v/v/v)Rf value of the product will be lower than the starting dihydrogalactocerebroside.
Expected Yield60-80%Based on similar N-acylation reactions of sphingoid bases.
Purity (by TLC and MS)>98%

Characterization

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for confirming the molecular weight of the final product.

  • Expected [M+H]⁺ ion: m/z 815.3

  • Expected [M+Na]⁺ ion: m/z 837.3

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. Key signals to look for include:

    • Protons and carbons of the galactose moiety.

    • Protons and carbons of the dihydrosphingosine backbone.

    • Protons and carbons of the lignoceric acid acyl chain, including the characteristic long aliphatic chain signals.

Signaling Pathway and Logical Relationships

The synthesis of this compound is a key step in the broader metabolic pathway of glycosphingolipids. The logical flow of this synthesis is presented below.

Synthesis_Logic cluster_reactants Starting Materials cluster_process Key Chemical Transformations cluster_product Final Product Psychosine Dihydrogalactocerebroside Coupling Amide Bond Formation (N-acylation) Psychosine->Coupling Lignoceric_Acid Lignoceric Acid Activation Fatty Acid Activation Lignoceric_Acid->Activation Activation->Coupling Final_Product This compound Coupling->Final_Product

Caption: Logical flow of the chemical synthesis of this compound.

Troubleshooting & Optimization

challenges in N-Lignoceroyldihydrogalactocerebroside purification from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N-Lignoceroyldihydrogalactocerebroside from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Total Lipids During Extraction Incomplete tissue homogenization.Ensure the tissue is finely minced or powdered under liquid nitrogen before homogenization. Use a high-speed blender or Potter-Elvehjem homogenizer for thorough disruption.
Inefficient solvent extraction.Use a sufficient volume of a chloroform:methanol (B129727) mixture (e.g., 2:1 or 1:1, v/v) to ensure complete immersion and extraction from the tissue homogenate.[1] Multiple extraction rounds may be necessary.
Presence of Contaminants in the Crude Lipid Extract Contamination from non-lipid biomolecules (proteins, nucleic acids).After initial extraction, perform a solvent partitioning step (e.g., Folch method) by adding water or a saline solution to the chloroform:methanol extract to separate the lipid-containing organic phase from the aqueous phase containing polar contaminants.[1]
Contamination from plasticizers.Avoid using plastic containers or pipette tips when handling organic solvents. Use glass, stainless steel, or Teflon equipment to prevent leaching of contaminants.
Difficulty Dissolving the Dried Lipid Extract High concentration of long-chain saturated lipids leading to poor solubility.Use a solvent mixture like chloroform:methanol (2:1, v/v) for redissolving.[2] Gentle warming (up to 40°C) and sonication in a bath sonicator can aid dissolution.[2] For cellular applications, consider methods involving ethanol:dodecane or complexing with BSA.[2]
Poor Separation of this compound from other Glycolipids on Silica (B1680970) Gel Chromatography Co-elution with other cerebroside species with similar polarity.Consider using borate-impregnated silica gel for thin-layer chromatography, which can help separate galactocerebrosides (B1148508) from glucocerebrosides. For HPLC, a normal-phase column with a carefully optimized gradient of solvents like hexane/isopropanol/water can improve separation.
Presence of structurally similar lipids.Pre-purification steps such as mild alkaline hydrolysis can be employed to remove glycerophospholipids, which can interfere with the separation of sphingolipids.
Broad or Tailing Peaks in HPLC Analysis Suboptimal mobile phase composition.Optimize the solvent gradient and additives. For long-chain saturated lipids, a mobile phase with good solvating power is crucial. Consider reversed-phase HPLC with a C18 column and a non-aqueous mobile phase.
Column overloading.Reduce the amount of sample injected onto the column. Ensure the sample is fully dissolved and free of particulate matter before injection.
Degradation of the Purified Product Oxidation of the lipid.While this compound is saturated and thus less prone to oxidation than unsaturated lipids, it is still good practice to store it under an inert atmosphere (argon or nitrogen) at -20°C or below.
Hydrolysis due to moisture.Ensure all solvents are anhydrous and store the purified, dried lipid in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from natural sources?

A1: The main challenges include:

  • Low Abundance: This specific cerebroside is often a minor component of the total galactocerebrosides.

  • Structural Similarity: Its structure is very similar to other galactocerebrosides with different fatty acid chains, making chromatographic separation difficult.

  • Poor Solubility: The long, saturated lignoceryl chain (C24:0) significantly decreases its solubility in many common organic solvents compared to cerebrosides with shorter or unsaturated fatty acids, which can lead to handling losses and poor chromatographic performance.[2]

  • Co-extraction of other lipids: Natural sources like the brain are rich in a complex mixture of lipids, including phospholipids (B1166683) and cholesterol, which must be efficiently removed.[3]

Q2: Which natural source is recommended for isolating this compound?

A2: Bovine or other mammalian brain tissue is a common source for galactocerebrosides, as these lipids are abundant components of the myelin sheath.[3][4] The fatty acid composition of cerebrosides can vary with age and the specific brain region, with long-chain fatty acids becoming more prevalent with maturation.[5]

Q3: What is the expected yield of galactocerebrosides from bovine brain?

A3: The total galactocerebroside content can be significant in the brain, representing a substantial portion of the total lipid in myelin.[6] However, the yield of the specific N-Lignoceryl- variant will be a fraction of the total. A study on the quantitative analysis of brain galactosylceramides provides a framework for determining the amounts of different cerebroside classes.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • High-Performance Thin-Layer Chromatography (HPTLC): For initial assessment of purity against a standard.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which will verify the lignoceroyl acyl chain and the dihydro-sphingosine base.[7]

Q5: What is the biological significance of this compound?

A5: As a galactocerebroside with a long, saturated acyl chain, this molecule is a key structural component of the myelin sheath, contributing to its stability and insulating properties.[8][9] Furthermore, its saturated nature promotes its inclusion in lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[10][11]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Total Galactocerebrosides from Bovine Brain

This protocol is adapted from established methods for glycosphingolipid extraction.

1. Tissue Preparation and Homogenization: a. Obtain fresh or frozen bovine brain tissue. If frozen, thaw at 4°C. b. Dissect the white matter, as it is enriched in myelin. c. Mince the tissue and weigh it. d. Homogenize the tissue in a blender with 10 volumes of chloroform:methanol (2:1, v/v) per gram of wet tissue.

2. Lipid Extraction: a. Stir the homogenate at room temperature for 2 hours. b. Filter the homogenate through glass wool to remove solid debris. c. To the filtrate, add 0.2 volumes of 0.9% NaCl solution. d. Mix vigorously and centrifuge to separate the phases. e. Carefully collect the lower organic phase, which contains the total lipids. f. Dry the organic phase under a stream of nitrogen or using a rotary evaporator.

3. Mild Alkaline Hydrolysis (Saponification): a. Redissolve the dried lipid extract in chloroform:methanol (2:1, v/v). b. Add 0.5 M NaOH in methanol and incubate at 37°C for 1 hour to hydrolyze glycerophospholipids. c. Neutralize the reaction with an equivalent amount of acetic acid. d. Perform a solvent partition as described in steps 2c-2e to recover the sphingolipids. e. Dry the organic phase. This fraction is enriched in total cerebrosides.

Protocol 2: Separation of this compound using HPLC

This protocol is a representative method for separating cerebroside species based on their fatty acid chains.

1. Sample Preparation: a. Dissolve the enriched cerebroside fraction from Protocol 1 in the initial mobile phase. b. Filter the sample through a 0.22 µm PTFE filter.

2. HPLC Conditions:

  • Column: A normal-phase silica column or a reversed-phase C18 column can be used. The choice will dictate the mobile phase.
  • Mobile Phase (Normal Phase example): A gradient of hexane, isopropanol, and water. The exact gradient needs to be optimized to achieve separation of the different acyl chain species.
  • Mobile Phase (Reversed Phase example): A gradient of methanol and water or acetonitrile (B52724) and water.
  • Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector if the lipids have been derivatized (e.g., benzoylation).[3]
  • Flow Rate: Typically 0.5-1.0 mL/min.

3. Fraction Collection: a. Collect fractions corresponding to the elution time of this compound, as determined by a standard or by subsequent mass spectrometry analysis of the fractions. b. Pool the relevant fractions and dry under nitrogen.

Quantitative Data Summary

The following table provides representative data on the fatty acid composition of cerebrosides isolated from mature brain tissue. The exact percentages can vary.

Fatty Acid ChainRepresentative Percentage of Total Cerebroside Fatty Acids
Palmitic acid (C16:0)5-10%
Stearic acid (C18:0)10-20%
Behenic acid (C22:0)5-10%
Lignoceric acid (C24:0) 15-25%
Nervonic acid (C24:1)20-30%
Other fatty acidsRemainder

Note: This data is illustrative and compiled from general knowledge of brain lipid composition. Specific yields will depend on the starting material and purification efficiency.

Visualizations

Experimental Workflow

G Purification Workflow for this compound cluster_0 Extraction cluster_1 Initial Purification cluster_2 Chromatographic Separation cluster_3 Analysis and Final Product A Bovine Brain White Matter B Homogenization in Chloroform:Methanol A->B C Solvent Partitioning (Folch) B->C D Crude Lipid Extract C->D E Mild Alkaline Hydrolysis D->E F Enriched Sphingolipid Fraction E->F G HPLC Separation (Normal or Reversed Phase) F->G H Fraction Collection G->H I Purity Check (HPTLC, HPLC) H->I J Identity Confirmation (Mass Spectrometry) I->J K Pure this compound J->K

Caption: A generalized workflow for the purification of this compound.

Role in Lipid Raft Formation and Signaling

G Role in Lipid Raft-Mediated Signaling cluster_0 Plasma Membrane cluster_1 Lipid Raft cluster_2 Intracellular Signaling Cascade A N-Lignoceroyldihydro- galactocerebroside C Signaling Protein (e.g., Receptor) A->C stabilizes B Cholesterol B->C stabilizes D Adaptor Protein C->D F Downstream Effector 1 D->F activates E Non-raft membrane region G Downstream Effector 2 F->G H Cellular Response G->H

Caption: Model of this compound in a lipid raft signaling platform.

References

troubleshooting N-Lignoceroyldihydrogalactocerebroside instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Lignoceroyldihydrogalactocerebroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this complex glycosphingolipid in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Solution Preparation

Q1: What is the best solvent to dissolve this compound?

A1: this compound, like other glycosphingolipids, has an amphipathic nature, with a polar galactose head group and a nonpolar ceramide tail. This structure leads to poor solubility in purely aqueous solutions and a tendency to aggregate.[1] The recommended approach is to use a mixture of organic solvents. A common starting point is a chloroform (B151607):methanol mixture, typically in a 2:1 or 1:1 (v/v) ratio. For cell culture experiments or other applications requiring an aqueous system, a co-solvent approach is necessary. Dissolve the lipid in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) first, and then add the aqueous buffer or medium dropwise while vortexing to facilitate micelle formation and prevent precipitation.

Q2: I am observing precipitation or cloudiness when I add my this compound stock solution to my aqueous experimental buffer. What should I do?

A2: This is a common issue due to the low aqueous solubility of the lipid. Here is a troubleshooting workflow to address this:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce the final concentration of the lipid. check_concentration->reduce_concentration Yes check_solvent Was a co-solvent used? check_concentration->check_solvent No end_success Solution is clear reduce_concentration->end_success use_cosolvent Dissolve lipid in DMSO or ethanol first. check_solvent->use_cosolvent No check_mixing How was the aqueous solution added? check_solvent->check_mixing Yes slow_addition Add aqueous phase slowly while vortexing. use_cosolvent->slow_addition check_mixing->slow_addition Too quickly check_temp What is the temperature of the solution? check_mixing->check_temp Slowly slow_addition->check_temp warm_solution Gently warm the solution (e.g., to 37°C). check_temp->warm_solution Cold sonication Consider brief sonication to aid dispersion. check_temp->sonication Room Temp/Warm warm_solution->sonication sonication->end_success end_fail Precipitation persists sonication->end_fail

Caption: Troubleshooting workflow for precipitation issues.

Q3: Are there any quantitative data on the solubility of this compound in different solvents?

Solvent/Solvent SystemSolubilityExpected Concentration RangeNotes
Chloroform:Methanol (2:1, v/v)High> 10 mg/mLA common solvent system for extraction and stock solution preparation.
Chloroform:Methanol (1:1, v/v)High> 10 mg/mLAnother effective mixture for initial dissolution.
Dimethyl Sulfoxide (DMSO)Moderate to High1-10 mg/mLUseful as a co-solvent for preparing aqueous dispersions.
EthanolModerate1-5 mg/mLCan be used as a co-solvent, but may be less effective than DMSO.
Water or Aqueous BuffersVery Low / Insoluble< 1 µg/mLForms aggregates or precipitates without a co-solvent.
Stability and Storage

Q4: How should I store this compound?

A4: For long-term storage, this compound should be stored as a solid at -20°C or below. If it is in an organic solvent, it should also be stored at -20°C or below in a tightly sealed glass vial to prevent solvent evaporation. It is generally recommended to store lipids in chloroform or chloroform:methanol mixtures.

Q5: How stable is this compound in solution? What are the potential degradation pathways?

A5: The stability of this compound in solution depends on the solvent, pH, and temperature. The primary degradation pathway is the hydrolysis of the glycosidic bond between the galactose and the ceramide moiety, especially under acidic conditions. The amide bond linking the lignoceric acid to the sphingosine (B13886) base can also be susceptible to hydrolysis under strongly acidic or basic conditions.

Potential Degradation Pathways:

G cluster_0 Degradation of this compound NL This compound Gal Galactose NL->Gal Acid Hydrolysis (Glycosidic Bond Cleavage) Cer Dihydroceramide NL->Cer Acid Hydrolysis (Glycosidic Bond Cleavage) Sph Dihydrosphingosine Cer->Sph Strong Acid/Base (Amide Bond Cleavage) LA Lignoceric Acid Cer->LA Strong Acid/Base (Amide Bond Cleavage)

Caption: Potential hydrolytic degradation pathways.

To minimize degradation, it is advisable to prepare fresh solutions for experiments and avoid long-term storage in aqueous buffers. If storage in solution is necessary, use a neutral pH buffer and store at low temperatures.

Experimental Protocols

Q6: Can you provide a general protocol for preparing this compound for a cell culture experiment?

A6: The following is a general protocol for preparing a dispersion of this compound for addition to cell culture media.

Protocol: Preparation of this compound Vesicles for Cell Culture

  • Initial Dissolution:

    • Weigh out the desired amount of this compound in a sterile glass vial.

    • Add a small volume of a sterile-filtered, water-miscible organic solvent (e.g., DMSO or ethanol) to completely dissolve the lipid. The goal is to have a concentrated stock solution (e.g., 1-10 mg/mL).

  • Dispersion in Aqueous Media:

    • Warm the desired sterile cell culture medium or buffer (e.g., PBS) to 37°C.

    • While vortexing the warm medium, slowly add the lipid stock solution dropwise. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid cytotoxicity.

    • Continue vortexing for an additional 1-2 minutes after the addition is complete.

  • Sonication (Optional):

    • For a more uniform dispersion of smaller vesicles, the solution can be sonicated.

    • Use a bath sonicator or a probe sonicator (at low power) for short bursts (e.g., 3-5 cycles of 30 seconds on, 30 seconds off) on ice to prevent overheating.

  • Sterilization and Use:

    • Sterilize the final lipid dispersion by passing it through a 0.22 µm syringe filter. Note that some lipid loss may occur during filtration.

    • Add the sterile lipid dispersion to your cell culture at the desired final concentration.

Visualization of Chemical Structure

Q7: Can you provide a diagram of the chemical structure of this compound?

A7: The following is a 2D representation of the chemical structure of this compound generated using DOT language.

Caption: 2D structure of this compound.

(Note: The above DOT script is a placeholder for a chemical structure image as DOT language is not well-suited for detailed chemical drawings. A proper chemical structure diagram would be inserted here in a full implementation.)

This technical support center provides foundational knowledge for working with this compound. For specific experimental applications, further optimization of these protocols may be necessary. Always refer to the product's certificate of analysis for the most accurate storage and handling information.

References

Technical Support Center: N-Lignoceroyldihydrogalactocerebroside Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the mass spectrometry analysis of N-Lignoceroyldihydrogalactocerebroside. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

I. Experimental Protocols

A robust and reproducible method for the analysis of this compound is crucial for accurate quantification and structural elucidation. The following protocols are based on established methods for the analysis of cerebrosides and other glycosphingolipids.

Sample Preparation from Brain Tissue

This compound is abundant in nervous tissue. The following is a general protocol for its extraction:

  • Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., 0.25 M sucrose, 20 mM HEPES, pH 7.4 with a protease inhibitor cocktail).[1]

  • Lysis and Lipid Extraction: Perform lysis using sonication. A modified Folch extraction using a mixture of chloroform (B151607) and methanol (B129727) is a common method for extracting lipids, including glycosphingolipids.[1][2]

  • Phase Separation: Add 0.1 M KCl to induce liquid-liquid phase separation. The lower organic phase will contain the lipids.[1]

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using a C8 or C18 SPE cartridge to enrich for sphingolipids.[1]

  • Reconstitution: Dry the purified lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent, such as a methanol/water mixture, for LC-MS analysis.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters are a starting point for developing a robust LC-MS/MS method for this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Acetate (B1210297)
Mobile Phase B Acetonitrile/Isopropanol (5:2, v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate[3]
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the lipid, and then re-equilibrate. A typical gradient might start at 30% B, increase to 100% B over 5 minutes, hold for 30 minutes, and then return to initial conditions.[3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) m/z 264.3 (characteristic fragment of the sphingosine (B13886) backbone)[4]
Collision Energy Optimization is required, but a starting point can be between 20-40 eV.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

II. Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound in a question-and-answer format.

Question: I am observing a weak or no signal for my analyte. What are the possible causes and solutions?

  • Answer:

    • Low Ionization Efficiency: Glycosphingolipids can have poor ionization efficiency.

      • Solution: Ensure your mobile phase contains additives that promote ionization, such as ammonium acetate or formic acid. Permethylation of the sugar moiety can also enhance signal intensity.

    • Sample Loss During Preparation: The multi-step extraction process can lead to sample loss.

      • Solution: Handle samples carefully at each step. Ensure complete dissolution and transfer of the lipid extract.

    • Instrument Contamination: A contaminated ion source can suppress the signal.

      • Solution: Clean the ion source regularly according to the manufacturer's instructions.

    • Improper Sample Concentration: The sample may be too dilute.

      • Solution: Concentrate your sample before injection. However, be aware that overly concentrated samples can lead to ion suppression.

Question: My chromatogram shows broad or tailing peaks. How can I improve the peak shape?

  • Answer:

    • Poor Chromatography: The chromatographic conditions may not be optimal for this class of lipids.

      • Solution: Adjust the gradient profile, flow rate, or mobile phase composition. Ensure the column is not degraded.

    • Analyte Adsorption: Glycosphingolipids can adsorb to the surfaces of the LC system.

      • Solution: Use a column specifically designed for lipid analysis. Passivating the LC system with a conditioning run before injecting your samples can also help.

Question: I am seeing a high background noise in my mass spectra. What can I do to reduce it?

  • Answer:

    • Contaminated Solvents or Reagents: Impurities in your mobile phases or extraction solvents can contribute to high background.

      • Solution: Use high-purity, LC-MS grade solvents and reagents.

    • Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can appear in subsequent runs.

      • Solution: Implement a thorough needle wash protocol between injections. Injecting blank samples between your experimental samples can also help identify and mitigate carryover.

    • Interference from Phospholipids: Phospholipids are often co-extracted with glycosphingolipids and can interfere with the analysis.

      • Solution: Optimize your sample preparation to remove phospholipids. This can be achieved through specific SPE protocols or by using a different extraction method.

Question: The mass accuracy of my precursor and product ions is poor. What should I check?

  • Answer:

    • Instrument Calibration: The mass spectrometer may need to be calibrated.

      • Solution: Perform a mass calibration according to the manufacturer's guidelines using an appropriate calibration standard.

    • Interfering Ions: Co-eluting species with similar m/z values can interfere with accurate mass measurement.

      • Solution: Improve chromatographic separation to resolve the interfering species from your analyte of interest.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion mode ESI-MS?

A1: In positive ion mode, you should look for the protonated molecule, [M+H]⁺. Other common adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. The presence of multiple adducts can complicate the spectrum.

Q2: What are the characteristic fragment ions of this compound in MS/MS?

A2: A key fragment ion for cerebrosides is observed at m/z 264.3, which corresponds to the dehydrated sphingoid long-chain base.[4] Other fragments may arise from the loss of the sugar moiety and cleavage of the fatty acyl chain.

Q3: How can I differentiate between this compound and its isomers?

A3: Isomers of this compound, such as those with different fatty acid linkages or stereochemistry, can be very challenging to separate. Advanced techniques like differential ion mobility spectrometry (DMS) coupled with LC-MS/MS can be employed for their separation and quantification.

Q4: What internal standard should I use for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled this compound). If this is not available, a structurally similar cerebroside with a different fatty acid chain length that is not present in your sample can be used.

Q5: Can in-source fragmentation be an issue for this analysis?

A5: Yes, in-source fragmentation can occur, particularly the cleavage of the labile glycosidic bond. This can lead to an underestimation of the intact molecule and an overestimation of the ceramide backbone. It is important to optimize the ion source conditions (e.g., cone voltage) to minimize in-source fragmentation.

IV. Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ This compound frag1 [M+H - H₂O]⁺ parent->frag1 -H₂O frag2 [Ceramide+H]⁺ (Loss of Galactose) parent->frag2 -Galactose frag3 m/z 264.3 (Dehydrated Sphingoid Base) frag2->frag3 -Lignoceric acid frag4 [Lignoceric acid+H]⁺ frag2->frag4 -Sphingoid base

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem: Weak or No Signal q1 Is the instrument tuned and calibrated? start->q1 a1_no Tune and calibrate instrument. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is there evidence of sample in the total ion chromatogram (TIC)? a1_yes->q2 a2_no Check sample preparation and injection. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Are there signs of ion suppression? a2_yes->q3 a3_yes Optimize sample cleanup (e.g., remove phospholipids). Dilute sample. q3->a3_yes Yes a3_no No q3->a3_no No q4 Are MS parameters optimized? a3_no->q4 a4_no Optimize source conditions and collision energy. q4->a4_no No

Caption: Decision tree for troubleshooting weak or no signal issues.

References

Technical Support Center: Quantification of N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of N-Lignoceroyldihydrogalactocerebroside and related sphingolipids using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Question: Why am I observing low signal intensity or poor sensitivity for this compound?

Answer: Low signal intensity is a common problem often attributed to matrix effects, specifically ion suppression.[1][2][3] Co-eluting matrix components, such as phospholipids (B1166683), can compete with the analyte for ionization, thereby reducing its signal.[1]

Potential Causes and Solutions:

  • Inadequate Sample Cleanup: The sample extract may contain high levels of interfering substances.

    • Solution: Employ more rigorous sample preparation techniques. Consider switching from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] For particularly complex matrices, specialized lipid removal products can be highly effective.[6][7]

  • Suboptimal Chromatography: The analyte may be co-eluting with a region of significant matrix interference.

    • Solution: Optimize the chromatographic method to separate the analyte from the bulk of the matrix components.[4][8] This can be achieved by adjusting the gradient, flow rate, or trying a different column chemistry.[8]

  • Sample Dilution: High concentrations of matrix components can be mitigated by diluting the sample.

    • Solution: Diluting the sample extract can reduce the concentration of interfering molecules.[4][9] However, ensure that the analyte concentration remains above the instrument's limit of quantification (LOQ).[4]

Question: My results for this compound quantification are not reproducible. What could be the cause?

Answer: Poor reproducibility is often a consequence of variable matrix effects between samples.[1] Inconsistent sample preparation and the absence of an appropriate internal standard can lead to significant variations.

Potential Causes and Solutions:

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample extraction efficiency and instrument response cannot be normalized.[10]

    • Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard of this compound.[4][10] If a specific SIL standard is unavailable, a structurally similar SIL sphingolipid, such as a deuterated or 13C-labeled ceramide or galactosylceramide, should be used.[11][12] These standards have nearly identical physicochemical properties to the analyte, ensuring they experience similar matrix effects and extraction efficiencies.[10][12]

  • Inconsistent Sample Preparation: Variability in the sample preparation workflow can introduce errors.

    • Solution: Ensure consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Automated liquid handling systems can improve precision.

  • Matrix Fouling of the LC-MS System: Buildup of matrix components, particularly phospholipids, on the column and in the mass spectrometer source can lead to erratic performance.[2]

    • Solution: Implement a robust column washing step after each injection and perform regular maintenance of the MS source.

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS analysis?

Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[3][13][14] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[13][15] In lipidomics, phospholipids are a major contributor to matrix effects.[1]

How can I assess the presence and extent of matrix effects in my assay?

A common method is the post-extraction spike experiment.[4][13] This involves comparing the analyte's signal in a neat solution to its signal when spiked into a blank matrix extract that has gone through the entire sample preparation process.[4] The ratio of these signals, known as the matrix factor, provides a quantitative measure of the matrix effect.[13]

What is the best internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte itself.[4][10] If this is not commercially available, a SIL analog from the same lipid class (e.g., C18 Galactosylceramide-d35 or C18 dihydro Ceramide-d3) is the next best choice.[11][12] Using an internal standard with a different acyl chain length that is not naturally abundant (e.g., C17 ceramide) is another viable strategy.[12]

Which sample preparation method is most effective at reducing matrix effects for lipid analysis?

The choice of method depends on the complexity of the matrix. While protein precipitation is simple, it is often the least effective at removing interfering lipids.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer better selectivity and result in cleaner extracts.[4][5] For highly complex matrices, specialized lipid removal sorbents may be necessary to achieve the desired level of cleanup.[6][7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding a solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is analyzed.[5]Simple, fast, and inexpensive.Often results in significant matrix effects as it does not effectively remove other interfering components like phospholipids.[4][8]
Liquid-Liquid Extraction (LLE) Lipids are partitioned into an organic solvent phase, separating them from polar matrix components in the aqueous phase.[4][5]Good for removing polar interferences.Can be labor-intensive and may not efficiently remove all interfering lipids.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[4][5]Provides cleaner extracts than LLE and PPT; can be automated.[2]Requires method development to optimize the sorbent and solvents; can be more expensive.[5]
Enhanced Matrix Removal - Lipid (EMR-Lipid) A specialized sorbent that selectively removes lipids from the sample matrix.[6][7]Highly effective at removing a broad range of lipids, leading to significantly reduced matrix effects.[7]Higher cost compared to traditional methods.

Experimental Protocols

Protocol 1: Generic Lipid Extraction from Plasma using LLE

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard mixture (containing a known concentration of a suitable SIL standard).[10] Vortex briefly.

  • Protein Precipitation and Extraction: Add 200 µL of methanol, vortex for 30 seconds. Then add 800 µL of chloroform (B151607) and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at >3000 x g for 10 minutes at 4°C.[10] Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10] Transfer to an autosampler vial.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare Three Sets of Samples: [4]

    • Set A (Neat Standard): Spike the analyte and internal standard into the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank plasma sample (without analyte or internal standard) through the entire extraction protocol.

    • Set C (Post-Spiked Matrix): Spike the analyte and internal standard into the extracted blank matrix from Set B at the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculation of Matrix Effect (ME):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Mandatory Visualization

cluster_workflow Experimental Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Stable Isotope-Labeled Internal Standard Sample->Spike Extraction Lipid Extraction (LLE or SPE) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio vs. Calibration Curve) Data->Quant

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

cluster_troubleshooting Troubleshooting Matrix Effects Start Poor Sensitivity or Reproducibility? CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS ImplementIS Implement a Suitable SIL-IS CheckIS->ImplementIS No AssessME Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessME Yes ImplementIS->AssessME HighME Is Matrix Effect > 20%? AssessME->HighME OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) HighME->OptimizeSamplePrep Yes OK Proceed with Validated Method HighME->OK No Dilute Dilute Sample Extract OptimizeSamplePrep->Dilute OptimizeChromo Optimize Chromatography Dilute->OptimizeChromo Reassess Re-assess Matrix Effect OptimizeChromo->Reassess Reassess->HighME

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

cluster_matrix_effect Concept of Ion Suppression in ESI-MS Droplet ESI Droplet (Limited Surface Sites) MS Mass Spectrometer Droplet->MS Ionization Analyte Analyte Analyte->Droplet Competes for Protonation & Evaporation Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet IonSource Ion Source IonSource->Droplet Signal Reduced Analyte Signal MS->Signal

Caption: The mechanism of ion suppression due to matrix effects in electrospray ionization.

References

stability testing of N-Lignoceroyldihydrogalactocerebroside under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Lignoceroyldihydrogalactocerebroside under common experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a glycosphingolipid, the glycosidic bond between the galactose sugar and the dihydroceramide (B1258172) backbone is susceptible to hydrolysis, particularly under acidic or basic conditions. The amide bond linking the lignoceric acid to the dihydrosphingosine base can also be hydrolyzed under more extreme conditions.

Q2: What is the expected degradation pathway for this compound?

A2: The primary degradation pathway is the hydrolysis of the β-glycosidic bond, which results in the separation of the galactose molecule and the N-Lignoceroyldihydrosphingosine (dihydroceramide) backbone. Further degradation under harsh conditions can lead to the hydrolysis of the amide bond, yielding lignoceric acid and dihydrosphingosine.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or below. If in solution, it should be dissolved in a non-polar organic solvent and stored at low temperatures. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) may be acceptable, but stability should be verified.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is a lipid and is best dissolved in organic solvents. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is commonly used. For cell culture experiments, dissolution in a small amount of DMSO followed by dilution in media may be possible, but the final concentration of DMSO should be kept low to avoid toxicity. Solubility in aqueous buffers is very low.

Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is the preferred method for quantitative stability analysis.[1] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of degradation.[1][2] Mass spectrometry is a powerful tool for identifying the degradation products.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound during storage - Improper storage temperature- Hydrolysis due to moisture- Oxidation- Store as a solid at -20°C or below in a tightly sealed container.- If in solution, use an anhydrous organic solvent and store under an inert atmosphere (e.g., argon or nitrogen).
Unexpected peaks in chromatogram (HPLC/TLC) - Degradation of the compound- Presence of impurities in the solvent- Contamination- Confirm the identity of the unexpected peaks using mass spectrometry. They are likely galactose and the dihydroceramide backbone.- Run a blank with the solvent to check for impurities.- Ensure clean glassware and proper handling techniques.
Poor solubility in experimental buffer - The compound is a lipid with very low aqueous solubility.- Dissolve in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) first, then add to the aqueous buffer with vigorous vortexing. Be mindful of the final solvent concentration.- Consider the use of a carrier protein or detergent to improve solubility, but check for interference with your assay.
Inconsistent experimental results - Compound degradation after preparation of stock solutions.- Adsorption to plasticware.- Prepare fresh stock solutions for each experiment.- Use low-adsorption labware (e.g., polypropylene (B1209903) or glass) and minimize the surface area in contact with the solution.

Data Presentation

Table 1: Predicted Stability of this compound under Stress Conditions

The following data is illustrative and based on the general stability of galactocerebrosides. Actual degradation rates should be determined experimentally.

Condition Stress Level Expected Primary Degradation Product(s) Predicted Stability
Acidic 0.1 M HCl, 60°CGalactose, N-LignoceroyldihydrosphingosineLow (significant hydrolysis expected)
Basic 0.1 M NaOH, 60°CGalactose, N-LignoceroyldihydrosphingosineLow (significant hydrolysis expected)
Oxidative 3% H₂O₂, RTOxidized sphingoid base derivativesModerate
Thermal 80°C in solid stateMinimalHigh
Photolytic UV/Vis light, RTMinimalHigh

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Chloroform, Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with ELSD or MS detector

  • Reversed-phase C18 column

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 2:1 chloroform:methanol mixture.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.2 M NaOH.

    • Evaporate the solvent and reconstitute in the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.2 M HCl.

    • Evaporate the solvent and reconstitute in the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Evaporate the solvent and reconstitute in the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the solid in the stock solution solvent to the original concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

    • Analyze the sample by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

Mandatory Visualization

Potential Degradation Pathway of this compound A This compound B Galactose A->B Hydrolysis of β-glycosidic bond (Acid/Base/Enzyme) C N-Lignoceroyldihydrosphingosine (Dihydroceramide) A->C Hydrolysis of β-glycosidic bond (Acid/Base/Enzyme) D Lignoceric Acid C->D Hydrolysis of amide bond (Harsh Conditions) E Dihydrosphingosine C->E Hydrolysis of amide bond (Harsh Conditions)

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC-MS/ELSD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data report Generate Stability Report data->report

Caption: General workflow for conducting a forced degradation study.

References

how to prevent degradation of N-Lignoceroyldihydrogalactocerebroside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for N-Lignoceroyldihydrogalactocerebroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of this molecule during your experimental procedures.

Troubleshooting Guide: Preventing Degradation During Extraction

Degradation of this compound during extraction can often be traced to suboptimal conditions. Below is a summary of factors that can contribute to molecular instability and recommended preventative measures.

ParameterIssueRecommendationPotential Degradation Product
pH Exposure to strong acidic or alkaline conditions.Maintain a neutral pH throughout the extraction process. Avoid the use of strong acids or bases for sample homogenization or lipid fractionation.Hydrolysis of the glycosidic bond, yielding galactose and N-lignoceroyldihydrosphingosine.
Temperature Elevated temperatures during extraction and solvent evaporation.Perform all extraction steps on ice or at 4°C. Use a gentle stream of nitrogen or a vacuum concentrator at low temperatures for solvent evaporation.Increased rate of hydrolysis and other potential side reactions.
Solvents Use of inappropriate or impure solvents.Use high-purity (HPLC grade) chloroform (B151607) and methanol (B129727) for extraction. Folch or Bligh & Dyer methods are generally suitable.[1] The presence of a small amount of water can improve the recovery of glycosphingolipids.[2]Introduction of reactive contaminants that can modify the molecule.
Oxidation This compound is a saturated lipid and less prone to oxidation than unsaturated lipids. However, prolonged exposure to air can still be a risk.While the risk is lower for saturated lipids, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage.[3]
Enzymatic Activity If starting from biological tissues, endogenous galactocerebrosidases may be active.[4][5]Rapidly homogenize tissue in solvent (e.g., chloroform/methanol) to denature enzymes.Enzymatic hydrolysis of the galactose moiety.[4]
Cross-Contamination Leaching of plasticizers from containers.Use glass or Teflon labware for all steps involving organic solvents. Avoid plastic tubes, pipette tips, and containers.[3]Contamination with phthalates and other plasticizers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

The most common cause of degradation is the hydrolysis of the β-glycosidic bond linking the galactose sugar to the ceramide backbone. This can be catalyzed by exposure to either acidic or alkaline conditions, as well as elevated temperatures.[6][7]

Q2: Which extraction method is recommended for this compound?

A modified Folch or Bligh & Dyer method using a chloroform/methanol/water solvent system is a standard and effective procedure for extracting glycosphingolipids.[1][2] It is crucial to use high-purity solvents and maintain a neutral pH throughout the process.

Q3: Can I use a saponification step to remove glycerophospholipids?

Mild alkaline saponification (e.g., using 0.5 N methanolic KOH at 37°C for a limited time) is a common procedure to remove glycerolipids.[6] While glycosphingolipids are generally more stable to alkaline conditions than glycerophospholipids due to the amide linkage of the fatty acid, prolonged exposure or stronger alkaline conditions can still lead to the hydrolysis of the glycosidic bond. If this step is necessary, it should be carefully optimized and controlled.

Q4: How should I store my extracted this compound to prevent degradation?

For long-term storage, this compound should be stored dissolved in an organic solvent such as a chloroform/methanol mixture at -20°C or lower.[3] To prevent degradation, it is recommended to store the solution under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap.[3] Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.[3]

Q5: What are the expected degradation products, and how can I detect them?

The primary degradation products from hydrolysis are free galactose and N-lignoceroyldihydrosphingosine (the ceramide backbone). These can be detected by thin-layer chromatography (TLC) as new spots with different polarities compared to the parent molecule. Mass spectrometry can also be used to identify the masses of the degradation products.

Experimental Protocol: Modified Folch Extraction for this compound

This protocol is designed for the extraction of total lipids, including this compound, from biological tissues while minimizing degradation.

Materials:

  • Tissue sample

  • Homogenizer

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas cylinder

  • Ice bath

Procedure:

  • Homogenization:

    • Weigh the tissue sample (e.g., 100 mg) and place it in a glass homogenizer on ice.

    • Add 19 volumes of a cold (4°C) 2:1 (v/v) chloroform:methanol mixture (e.g., 1.9 mL for 100 mg of tissue).

    • Homogenize thoroughly until a uniform suspension is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture at 4°C for 15-20 minutes.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to pellet the solid material.

    • Carefully collect the supernatant (the total lipid extract) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., if you have 2 mL of supernatant, add 0.4 mL of NaCl solution).

    • Vortex the mixture gently for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation. You will observe two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.

  • Lipid Recovery:

    • Carefully remove the upper aqueous phase using a glass Pasteur pipette.

    • Wash the lower organic phase by adding a small volume of a pre-equilibrated upper phase (prepared by mixing chloroform, methanol, and 0.9% NaCl in the same proportions) to remove any remaining non-lipid contaminants. Vortex gently and centrifuge again.

    • Remove the upper wash phase.

  • Drying and Storage:

    • Dry the lower organic phase containing the purified lipids under a gentle stream of nitrogen gas at low temperature.

    • For immediate use, reconstitute the dried lipid film in a suitable solvent.

    • For long-term storage, flush the vial with nitrogen or argon, seal tightly with a Teflon-lined cap, and store at -20°C or below.[3]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_recovery Lipid Recovery & Storage Tissue Tissue Sample Homogenize Homogenize in Cold 2:1 Chloroform:Methanol Tissue->Homogenize Agitate Agitate at 4°C Homogenize->Agitate Centrifuge1 Centrifuge to Pellet Solids Agitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant AddSalt Add 0.9% NaCl CollectSupernatant->AddSalt Vortex Gentle Vortex AddSalt->Vortex Centrifuge2 Centrifuge for Phase Separation Vortex->Centrifuge2 RemoveUpper Remove Upper Aqueous Phase Centrifuge2->RemoveUpper Wash Wash Lower Organic Phase RemoveUpper->Wash Dry Dry Under Nitrogen Wash->Dry Store Store at -20°C or Below Under Inert Gas Dry->Store

Caption: Workflow for the extraction of this compound.

DegradationPathway cluster_molecule Intact Molecule cluster_stressors Degradation Stressors cluster_products Degradation Products Molecule N-Lignoceroyldihydro- galactocerebroside Galactose Galactose Molecule->Galactose Hydrolysis Ceramide N-Lignoceroyl- dihydrosphingosine Molecule->Ceramide Hydrolysis Acid Strong Acid Acid->Molecule Base Strong Base Base->Molecule Heat High Temperature Heat->Molecule

Caption: Primary degradation pathway for this compound.

References

Technical Support Center: Method Optimization for Separating N-Lignoceroyldihydrogalactocerebroside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of N-Lignoceroyldihydrogalactocerebroside isomers.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenge lies in the fact that these isomers, such as the galactosyl and glucosyl forms, are stereoisomers. They have identical mass and similar physicochemical properties, making them difficult to distinguish using standard analytical techniques.[1] The only difference is the stereochemistry of the 4'-hydroxyl group on the sugar moiety, which is in the axial position for galactosylceramide and the equatorial position for glucosylceramide. This subtle structural difference requires high-resolution chromatographic techniques for effective separation.

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful and widely used technique.[1] Specifically, normal-phase HPLC (NP-HPLC), reversed-phase HPLC (RP-HPLC), and chiral chromatography have all been successfully employed for separating similar cerebroside isomers.[2][3] Advanced techniques like hydrophilic interaction liquid chromatography (HILIC) and ion mobility spectrometry-mass spectrometry (IMS-MS) can provide enhanced separation of isomeric glycolipids.[4]

Q3: What is the role of the N-lignoceroyl (C24:0) chain in the separation?

A3: The long, saturated N-lignoceroyl acyl chain significantly influences the molecule's hydrophobicity. In reversed-phase chromatography, the retention time is affected by the length and saturation of the N-acyl chain.[5] While the primary separation of the sugar isomers relies on the polarity differences of the head groups, the long fatty acid chain will impact the overall retention behavior and may require optimization of the mobile phase to achieve good peak shape and resolution.

Q4: How can I quantify the individual isomers after separation?

A4: Quantification is typically achieved using tandem mass spectrometry (MS/MS) with methods like multiple reaction monitoring (MRM).[6] This involves using specific precursor-product ion transitions for each isomer. Stable isotope-labeled internal standards are crucial for accurate and precise quantification to compensate for sample loss during extraction and variations in ionization and fragmentation.[7]

Q5: Are there any derivatization strategies that can aid in separation?

A5: Yes, derivatization can enhance the separation of cerebroside isomers. Perbenzoylation of the sugar hydroxyl groups can improve separation on normal-phase HPLC.[1] Another approach involves enzymatic N-deacylation to produce lyso-cerebrosides, which can then be labeled with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) for sensitive detection and quantification.[2][8]

II. Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound isomers.

Problem Potential Cause Troubleshooting Solution
Poor Resolution/Peak Co-elution 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Column temperature is too high or too low.1. For NP-HPLC, try a silica (B1680970) or diol column. For RP-HPLC, a C18 or C30 column may be suitable. Consider a chiral column specifically designed for sugar isomers. 2. In NP-HPLC, adjust the ratio of the polar solvent (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). In RP-HPLC, modify the gradient of the organic solvent (e.g., methanol, acetonitrile) in the aqueous mobile phase. 3. Optimize the column temperature. Lower temperatures can sometimes improve resolution by increasing retention.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column.1. Add a small amount of a modifier to the mobile phase, such as a weak acid or base, to minimize secondary interactions. 2. Reduce the sample injection volume or concentration. 3. Use a new, high-quality column or a column specifically designed for lipid analysis.
Split Peaks 1. Column void or channeling. 2. Sample solvent is too strong compared to the mobile phase. 3. Co-elution of closely related isomers or anomers.1. Replace the column. Ensure proper column packing and handling to avoid shocks. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Optimize the mobile phase and gradient to improve the separation of all isomeric forms. Consider that α and β anomers of the sugars may also be present and separating.
Low Signal Intensity in MS 1. Poor ionization efficiency. 2. Ion suppression from matrix components. 3. Suboptimal MS parameters.1. Optimize the electrospray ionization (ESI) source parameters. The addition of modifiers like ammonium (B1175870) formate (B1220265) to the mobile phase can enhance adduct formation and improve signal. 2. Improve sample preparation to remove interfering substances. A solid-phase extraction (SPE) step can be beneficial. 3. Optimize the collision energy and other MS/MS parameters for the specific precursor-product ion transitions of your isomers.
Irreproducible Retention Times 1. Column equilibration is insufficient. 2. Fluctuations in mobile phase composition. 3. Changes in column temperature.1. Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially for gradient methods. 2. Prepare fresh mobile phases daily and ensure proper mixing. 3. Use a column oven to maintain a constant and consistent temperature.

III. Experimental Protocols

The following are detailed methodologies for key experiments adapted from literature for the separation of cerebroside isomers. These protocols for analogous compounds can be optimized for this compound.

Protocol 1: Normal-Phase HPLC for Isomer Separation

This protocol is adapted from a method for separating glucosylceramide and galactosylceramide.[2][8]

  • Sample Preparation:

    • Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Perform a solid-phase extraction (SPE) on a silica cartridge to enrich for the neutral glycolipid fraction containing the cerebrosides.

    • Dry the enriched fraction under a stream of nitrogen and reconstitute in the initial mobile phase.

  • HPLC Conditions:

    • Column: Silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Hexane.

    • Mobile Phase B: Isopropanol:Water (95:5, v/v).

    • Gradient:

      • 0-5 min: 2% B

      • 5-25 min: Linear gradient from 2% to 10% B

      • 25-30 min: Hold at 10% B

      • 30-35 min: Return to 2% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • Couple the HPLC to a mass spectrometer with an ESI source operating in positive ion mode.

    • Monitor for the protonated adducts of the this compound isomers.

Protocol 2: Reversed-Phase HPLC-MS/MS for Quantitative Analysis

This protocol is based on methods for the quantitative analysis of various cerebroside species.[9]

  • Sample Preparation and Internal Standard Spiking:

    • Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a cerebroside with a different fatty acid chain).

    • Perform lipid extraction as described in Protocol 1.

    • Reconstitute the final extract in the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient:

      • 0-2 min: 70% B

      • 2-15 min: Linear gradient from 70% to 99% B

      • 15-18 min: Hold at 99% B

      • 18-20 min: Return to 70% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Detection (MRM Mode):

    • Ionization Mode: Positive ESI.

    • Precursor Ion: [M+H]⁺ for each isomer.

    • Product Ion: A specific fragment ion, often corresponding to the ceramide backbone, that is common to both isomers.

    • Optimize collision energy for the specific precursor-product ion transition.

IV. Quantitative Data Summary

The following tables summarize typical quantitative performance data from LC-MS/MS methods for cerebroside isomer analysis, which can be expected as benchmarks when developing a method for this compound.

Table 1: Method Validation Parameters for Cerebroside Isomer Quantification [9][10]

ParameterTypical Value
Linearity (R²)≥ 0.995
Limit of Quantification (LOQ)5 nM
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)± 15%

Table 2: Example Retention Times for Glucosylceramide and Galactosylceramide Isomers with Different Acyl Chains (Reversed-Phase LC-MS)

Acyl ChainGlucosylceramide (min)Galactosylceramide (min)
C16:010.210.5
C18:011.511.8
C24:0 (Lignoceroyl)~15-17 (Estimated)~15.3-17.3 (Estimated)
C24:1~14-16 (Estimated)~14.3-16.3 (Estimated)

Note: Absolute retention times will vary depending on the specific HPLC system and conditions.

V. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction spe Solid-Phase Extraction (Silica Cartridge) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC Separation (Normal or Reversed-Phase) reconstitution->hplc ms Mass Spectrometry (ESI Source) hplc->ms msms Tandem MS (MRM for Quantification) ms->msms peak_integration Peak Integration msms->peak_integration quantification Quantification using Internal Standards peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for the separation and quantification of this compound isomers.

Logical Relationship for Troubleshooting Poor Resolution

troubleshooting_resolution cluster_column Column Factors cluster_mobile_phase Mobile Phase Factors cluster_other Other Factors start Poor Resolution col_chem Inappropriate Chemistry start->col_chem col_dim Incorrect Dimensions start->col_dim col_age Column Aging start->col_age mp_comp Suboptimal Composition start->mp_comp mp_grad Inefficient Gradient start->mp_grad temp Temperature start->temp flow Flow Rate start->flow

Caption: Key factors influencing chromatographic resolution in the separation of lipid isomers.

References

Validation & Comparative

A Comparative Analysis of N-Lignoceroyldihydrogalactocerebroside and Galactocerebroside for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar lipids is paramount for designing effective experiments and interpreting complex biological data. This guide provides a detailed comparative analysis of N-Lignoceroyldihydrogalactocerebroside and the more broadly defined galactocerebroside, focusing on their structural distinctions, biophysical properties, and the experimental methodologies used for their characterization.

Introduction to Galactocerebrosides (B1148508)

Galactocerebrosides, also known as galactosylceramides, are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1] They consist of a ceramide backbone to which a single galactose sugar residue is attached at the 1-hydroxyl moiety.[1] The ceramide itself is composed of a long-chain sphingoid base, typically sphingosine (B13886), linked to a fatty acid via an amide bond. The specific fatty acid attached can vary in length and degree of saturation.

This compound: A Specific Galactocerebroside Variant

This compound is a specific type of galactocerebroside with two key distinguishing features:

  • Dihydro- Sphingoid Base: Unlike the more common galactocerebrosides which contain the unsaturated sphingosine base (with a trans double bond at C4-C5), this variant possesses a saturated dihydrosphingosine (also known as sphinganine) base.[2]

  • N-Lignoceroyl Acyl Chain: The fatty acid component is specifically lignoceric acid, a saturated 24-carbon fatty acid.[3]

These structural modifications have significant implications for the molecule's biophysical properties and its interactions within a lipid bilayer.

Comparative Data

The following table summarizes the key differences and expected properties based on the structural variations between a general galactocerebroside (assuming a common C18:0 or C18:1 fatty acid and sphingosine base for comparison) and this compound.

PropertyGeneral Galactocerebroside (e.g., N-Stearoyl-galactosylsphingosine)This compoundRationale for Difference
Structure
Sphingoid BaseSphingosine (unsaturated)Dihydrosphingosine (saturated)Presence vs. absence of a C4-C5 double bond.
N-Acyl ChainVariable (e.g., Stearic acid, C18:0)Lignoceric acid (C24:0, saturated)Difference in the length of the fatty acid chain.
Biophysical Properties
Phase Transition Temp. (Tm)LowerHigherThe saturated and longer acyl chain, along with the saturated sphingoid base, allows for tighter packing and stronger van der Waals interactions, requiring more energy for the transition to a disordered state.[1][4]
Membrane PackingLess orderedMore ordered and condensedThe absence of the double bond in the sphingoid base and the long, saturated acyl chain promote a more rigid and ordered structure within the membrane.[3]
Intermolecular Hydrogen BondingExtensive networkPotentially altered networkWhile both molecules can form extensive hydrogen bonds, the orientation of the headgroup may be slightly different, potentially affecting the hydrogen bonding network.[5]
Biological Relevance
Myelin SheathMajor component, crucial for stability and function.[6]Expected to contribute to a highly stable and rigid membrane environment within the myelin sheath.The properties of very-long-chain ceramides (B1148491) suggest a role in forming highly ordered membrane domains.[1]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Cerebroside Separation

Objective: To separate different cerebroside species based on their polarity.

Materials:

Procedure:

  • Prepare the developing solvent system. A common system for cerebrosides is a mixture of chloroform:methanol:water (65:25:4, v/v/v).[7]

  • Spot the lipid samples (dissolved in a small amount of chloroform:methanol 2:1) onto the HPTLC plate.

  • Place the plate in the developing chamber pre-equilibrated with the solvent system.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate and dry it thoroughly.

  • For visualization, spray the plate with an orcinol-sulfuric acid reagent (0.2% orcinol in 70% sulfuric acid).

  • Heat the plate with a heat gun or in an oven until colored spots appear. Cerebrosides typically yield violet spots.[7]

Preparation of Liposomes for Biophysical Studies

Objective: To create artificial membrane vesicles (liposomes) containing the cerebrosides of interest for biophysical characterization.

Materials:

  • This compound and/or galactocerebroside

  • Phospholipids (e.g., POPC, DPPC)

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired lipids in chloroform or a chloroform:methanol mixture in the round-bottom flask to ensure a homogenous mixture.[8]

  • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm.[8]

  • Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder multiple times (e.g., 11-21 passes).[9]

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) of the cerebrosides in a hydrated environment.

Materials:

  • Differential Scanning Calorimeter

  • Hydrated lipid sample (e.g., liposomes)

  • Reference sample (buffer)

Procedure:

  • Load a precise amount of the hydrated lipid sample into a DSC sample pan.

  • Load an equal volume of the corresponding buffer into a reference pan.

  • Place both pans in the DSC instrument.

  • Heat the samples at a controlled rate (e.g., 1-5 °C/min) over a desired temperature range.

  • The instrument measures the differential heat flow required to raise the temperature of the sample compared to the reference.

  • The phase transition will appear as an endothermic peak on the thermogram, and the peak maximum is taken as the Tm.[4]

Visualizations

Biosynthesis of Galactosylceramide

G Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT UDPGal UDP-Galactose UDPGal->CGT GalCer Galactosylceramide CGT->GalCer Galactosylation UDP UDP CGT->UDP G cluster_0 Molecules cluster_1 Biophysical Characterization cluster_2 Structural Analysis cluster_3 Comparative Insights GalCer Galactocerebroside (Unsaturated Sphingoid Base) DSC Differential Scanning Calorimetry (DSC) GalCer->DSC XRay X-Ray Diffraction GalCer->XRay FTIR FTIR Spectroscopy GalCer->FTIR NMR NMR Spectroscopy GalCer->NMR MS Mass Spectrometry (MS) GalCer->MS DihydroGalCer This compound (Saturated Sphingoid Base, C24 Acyl Chain) DihydroGalCer->DSC DihydroGalCer->XRay DihydroGalCer->FTIR DihydroGalCer->NMR DihydroGalCer->MS Properties Membrane Packing & Phase Behavior DSC->Properties XRay->Properties FTIR->Properties NMR->Properties MS->Properties

References

Comparative Analysis of N-Lignoceroyldihydrogalactocerebroside and Related Ceramide Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside is a dihydrogalactocerebroside, a class of sphingolipids that play crucial roles in cellular processes. While specific structure-activity relationship (SAR) data for this compound is limited in publicly available literature, valuable insights can be extrapolated from the extensive research on ceramides (B1148491) and their analogs. Ceramide, a central molecule in sphingolipid metabolism, is a well-established bioactive lipid involved in signaling pathways that regulate critical cellular responses such as apoptosis, cell cycle arrest, and autophagy.[1] This guide provides a comparative overview of the structure-activity relationships of ceramide analogs, offering a framework for understanding the potential biological activities of this compound and guiding future research and drug development efforts.

Structure-Activity Relationship of Ceramide Analogs: A Comparative Overview

The biological activity of ceramides is intricately linked to their chemical structure, particularly the length of the N-acyl chain and modifications to the sphingoid base. These structural variations influence their intracellular localization, metabolism, and interaction with downstream targets.

Table 1: Influence of Acyl Chain Length on Ceramide Analog Activity

Ceramide AnalogAcyl Chain LengthKey Biological ActivitiesReferences
C2-ceramideShort-chain (C2)Pro-apoptotic in various cancer cell lines.[1][2]
C6-ceramideShort-chain (C6)Induces apoptosis and cell cycle arrest.[1]
C16-ceramideLong-chain (C16)Involved in de novo synthesis pathway; can have varied effects depending on cellular context.[1]
N-Lignoceroyl-sphingosineVery long-chain (C24)Precursor for the synthesis of complex sphingolipids.

Table 2: Comparison of Biological Activities of Different Ceramide Analogs

Compound/AnalogPrimary Cellular EffectMechanism of ActionReferences
Natural CeramideTumor suppressor lipidInduces apoptosis, cell cycle arrest, and autophagy.[1][1]
Short-chain ceramides (e.g., C6-ceramide)Pro-apoptoticExogenously added to mimic ceramide's effects and study signaling pathways.[1][1]
B13 and AD2646Ceramidase inhibitorsIncrease intracellular ceramide levels by blocking its degradation.[1][1]
D-e-MAPPApoptosis inductionActs on downstream targets of ceramide signaling.[1][1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of sphingolipid analogs. Below are representative protocols for key experiments cited in the literature for studying the effects of compounds like this compound.

Cell Viability and Apoptosis Assays

1. MTT Assay for Cell Viability:

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of the test compound (e.g., this compound analogs) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Enzyme Inhibition Assays

Ceramidase Inhibition Assay:

  • Principle: Measures the ability of a compound to inhibit the activity of ceramidase, an enzyme that breaks down ceramide.

  • Protocol:

    • Prepare a reaction mixture containing a fluorogenic ceramidase substrate (e.g., NBD-C12-ceramide), the enzyme source (cell lysate or purified ceramidase), and the test inhibitor at various concentrations.

    • Incubate the reaction mixture at 37°C for a specified time.

    • Stop the reaction and measure the fluorescence of the product using a fluorometer.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

Ceramide_Apoptosis_Pathway cluster_stimuli External Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effectors cluster_apoptosis Apoptotic Events Chemotherapy Chemotherapy Sphingomyelinase Sphingomyelinase Activation Chemotherapy->Sphingomyelinase Radiotherapy Radiotherapy Radiotherapy->Sphingomyelinase Cytokines Pro-inflammatory Cytokines Cytokines->Sphingomyelinase Ceramide Ceramide Accumulation Sphingomyelinase->Ceramide DeNovoSynthesis De Novo Synthesis DeNovoSynthesis->Ceramide PP2A PP2A Activation Ceramide->PP2A PKCzeta PKCζ Activation Ceramide->PKCzeta CathepsinD Cathepsin D Release Ceramide->CathepsinD Akt_inhibition Akt Inhibition PP2A->Akt_inhibition BCL2_dephosphorylation BCL-2 Dephosphorylation PP2A->BCL2_dephosphorylation PKCzeta->Akt_inhibition MOMP Mitochondrial Outer Membrane Permeabilization CathepsinD->MOMP Akt_inhibition->MOMP BCL2_dephosphorylation->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_validation In Vivo Validation Synthesis Synthesis of this compound Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification CellLines Selection of Cancer Cell Lines Purification->CellLines ViabilityAssay Cell Viability Assay (MTT) CellLines->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellLines->ApoptosisAssay EnzymeAssay Enzyme Inhibition Assays (e.g., Ceramidase) CellLines->EnzymeAssay DataAnalysis Quantitative Data Analysis (IC50, EC50) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis EnzymeAssay->DataAnalysis SAR_Analysis Structure-Activity Relationship Analysis DataAnalysis->SAR_Analysis AnimalModel Xenograft Mouse Model SAR_Analysis->AnimalModel Efficacy Tumor Growth Inhibition Studies AnimalModel->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity LeadCompound Lead Compound Identification Toxicity->LeadCompound

Caption: Experimental workflow for SAR studies.

References

comparison of N-Lignoceroyldihydrogalactocerebroside levels in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

An examination of N-Lignoceroyldihydrogalactocerebroside levels reveals significant alterations in diseased tissues, particularly in the context of Krabbe disease, a severe neurodegenerative disorder. This guide provides a comparative overview of these levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a species of galactosylceramide with a C24:0 lignoceric acid acyl chain, is a crucial component of the myelin sheath in the nervous system. Its metabolism is central to myelin integrity, and disruptions in its homeostasis are implicated in the pathology of several neurological disorders. This guide focuses on the comparative levels of this lipid in healthy tissues versus those affected by Krabbe disease, with broader context provided for other neurodegenerative conditions where data is available.

Quantitative Comparison of Galactosylceramide Levels

The most profound and well-documented alterations in galactosylceramide levels are observed in Krabbe disease, an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC). This deficiency leads to the accumulation of galactosylceramides and the cytotoxic metabolite psychosine. The Twitcher mouse is a well-established animal model for Krabbe disease.

TissueConditionAnalyteFold Change vs. Healthy ControlReference
Mouse Sciatic Nerve Twitcher (Krabbe Disease Model)Total Cerebrosides~0.35x[1]
Mouse Brain Twitcher (Krabbe Disease Model)Total CerebrosidesNo significant change[1]
Mouse Kidney Twitcher (Krabbe Disease Model)Total Cerebrosides~10x[1]
Mouse Brain Twitcher (Krabbe Disease Model)Non-hydroxy-GalactosylceramidesSignificant decrease with CGT inhibitor treatment[2]
Mouse Brain Twitcher (Krabbe Disease Model)2-hydroxy-GalactosylceramidesNo significant change with CGT inhibitor treatment[2]
Human Brain White Matter Krabbe DiseaseGalactosylsphingosine (Psychosine)>100x[3]
Multiple Sclerosis Lesions (Chronic Inactive) HumanHexosylceramides (includes galactosylceramides)Significantly increased[4]

Note: Data for this compound specifically is often aggregated with other galactosylceramides in published studies. The data from the Twitcher mouse model provides the most direct comparison for galactosylceramide levels.

While specific quantitative data for this compound in Alzheimer's disease and Parkinson's disease remains elusive in the current literature, broader lipidomic studies have pointed to general dysregulation of ceramide and sphingolipid metabolism in these conditions.[5][6] For instance, some studies have shown increased levels of certain ceramide species in the brains of Alzheimer's patients.[7] In Parkinson's disease, while some research indicates no significant changes in total glucosylceramide or galactosylceramide levels in the temporal cortex, there is a trend of increasing glucosylceramide to galactosylceramide ratios with disease severity.[8][9]

Experimental Protocols

The quantification of this compound and other galactosylceramides typically involves lipid extraction from tissues followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Lipid Extraction from Brain Tissue
  • Homogenization: Brain tissue samples are homogenized in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Solvent Extraction: A common method is the Bligh-Dyer extraction.

    • To the tissue homogenate, add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio).

    • Vortex the mixture thoroughly to ensure complete mixing.

    • Add chloroform and water to induce phase separation.

    • Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

    • The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen or using a vacuum concentrator. The dried lipid extract is then reconstituted in a suitable solvent for HPLC-MS/MS analysis, such as methanol or a mobile phase-matched solvent.

Quantification by HPLC-MS/MS
  • Chromatographic Separation:

    • An aliquot of the reconstituted lipid extract is injected into an HPLC system.

    • Separation of different lipid species is achieved using a normal-phase or reversed-phase chromatography column. For separating isobaric glucosylceramides and galactosylceramides, normal-phase chromatography is often preferred.[8][9]

    • A gradient elution with a mobile phase consisting of solvents like hexane, isopropanol, and water is typically used.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and other galactosylceramides are monitored for sensitive and specific quantification.

    • Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an appropriate internal standard (e.g., a deuterated analog of the lipid).

Signaling Pathways and Pathophysiology

Biosynthesis of this compound

This compound is synthesized in the endoplasmic reticulum through the action of UDP-galactose:ceramide galactosyltransferase (CGT).[10] This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone containing lignoceric acid.

Biosynthesis of this compound Ceramide Ceramide (with Lignoceric acid) CGT UDP-galactose:ceramide galactosyltransferase (CGT) Ceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT Galactosylceramide This compound CGT->Galactosylceramide UDP UDP CGT->UDP releases

Caption: Biosynthesis of this compound.

Pathophysiology in Krabbe Disease

In Krabbe disease, the deficiency of the lysosomal enzyme galactosylceramidase (GALC) disrupts the normal degradation of galactosylceramides. This leads to the accumulation of galactosylceramide and its deacylated product, the cytotoxic metabolite psychosine. Psychosine accumulation is a key driver of the demyelination and neurodegeneration seen in this devastating disease.[11][12]

Pathophysiology in Krabbe Disease cluster_lysosome Lysosome cluster_pathway Pathological Pathway GalCer This compound GALC Galactosylceramidase (GALC) GalCer->GALC substrate GalCer_accumulation Galactosylceramide Accumulation Ceramide Ceramide GALC->Ceramide produces Galactose Galactose GALC->Galactose produces Psychosine Psychosine (Galactosylsphingosine) GALC_deficiency GALC Deficiency (Krabbe Disease) GALC_deficiency->GalCer_accumulation Psychosine_accumulation Psychosine Accumulation GalCer_accumulation->Psychosine_accumulation converted to Demyelination Demyelination & Neurodegeneration Psychosine_accumulation->Demyelination leads to

Caption: Pathophysiological cascade in Krabbe Disease.

References

A Comparative Guide to the Quantification of N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-Lignoceroyldihydrogalactocerebroside, a key galactocerebroside, is crucial for understanding its role in various biological processes and for the development of therapeutic interventions. This guide provides a comparative overview of two prominent analytical techniques for this purpose: High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The choice of analytical method often depends on the specific requirements of the study, such as sensitivity, throughput, and the complexity of the sample matrix. Below is a summary of the quantitative performance of HPTLC and LC-MS/MS for the analysis of galactocerebrosides (B1148508).

ParameterHigh-Performance Thin-Layer Chromatography (HPTLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Method dependent, requires densitometric analysis.R² ≥ 0.995[1][2]
Sensitivity (LOQ) Generally in the nanogram (ng) range.5 nM[1][2]
Precision Dependent on application and spotting technique.Intra- and inter-assay CVs typically <15%.
Accuracy/Recovery Influenced by extraction efficiency and spotting accuracy.High accuracy with the use of internal standards.
Specificity Good, can separate isoforms.[3]High, based on mass-to-charge ratio and fragmentation.[4]
Throughput High, multiple samples can be run on a single plate.[5][6]Lower, samples are analyzed sequentially.
Cost Lower instrument and operational costs.[5][6]Higher instrument and maintenance costs.

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. The following sections outline the typical procedures for HPTLC and LC-MS/MS analysis of galactocerebrosides.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a robust and cost-effective planar chromatographic technique that allows for the parallel analysis of multiple samples.[5][6]

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as the Folch or Bligh-Dyer method.

  • Concentration: The extracted lipid fraction is dried down and reconstituted in a small volume of an appropriate solvent.

2. HPTLC Analysis:

  • Plate Preparation: A high-performance silica (B1680970) gel plate is pre-washed with a suitable solvent and activated by heating.

  • Sample Application: Samples and standards are applied to the plate as narrow bands using an automated applicator.

  • Chromatographic Development: The plate is developed in a chamber containing a mobile phase optimized for the separation of galactocerebrosides (e.g., chloroform/methanol/water mixtures).[7]

  • Detection: After development, the plate is dried, and the separated lipid bands are visualized by spraying with a suitable reagent (e.g., primuline (B81338) or orcinol/sulfuric acid) and heating.[5][6]

  • Quantification: The intensity of the bands is measured using a densitometer, and the concentration is determined by comparison to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the quantification of lipids in complex biological samples.[4]

1. Sample Preparation:

  • Lipid Extraction: A liquid-liquid extraction is performed, often with the addition of an internal standard (e.g., a deuterated analog of the analyte) to correct for extraction losses and matrix effects.[2]

  • Derivatization (Optional): In some cases, derivatization may be employed to enhance ionization efficiency.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted lipids are injected into a liquid chromatography system, typically a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate the analyte from other sample components.[2] A gradient elution with a binary solvent system is commonly used.[4]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected in the first quadrupole.

  • Fragmentation: The selected precursor ion is fragmented in the collision cell.

  • Detection: Specific product ions are monitored in the third quadrupole. The quantification is based on the signal intensity of these specific transitions (Multiple Reaction Monitoring - MRM).[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC Liquid Chromatography (Separation) Drydown->LC Injection MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 MS2 Tandem MS (Fragmentation & Product Ion Detection) MS1->MS2 Quant Quantification (Peak Area Integration) MS2->Quant Data Acquisition Report Result Reporting Quant->Report

Caption: Workflow for this compound quantification by LC-MS/MS.

References

A Functional Comparison of N-Lignoceroyldihydrogalactocerebroside with Other Glycosphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of N-Lignoceroyldihydrogalactocerebroside against other key glycosphingolipids (GSLs). We will delve into the structural nuances that dictate their diverse roles in cellular processes, with a focus on myelin stability, membrane organization, and signal transduction. The information presented is supported by experimental data and includes detailed protocols for key analytical techniques.

Introduction to Glycosphingolipid Diversity and Function

Glycosphingolipids are integral components of cellular membranes, playing crucial roles in cell recognition, adhesion, and signaling.[1] Their structure consists of a hydrophobic ceramide backbone embedded in the lipid bilayer and a hydrophilic glycan headgroup extending into the extracellular space. The functional diversity of GSLs arises from variations in both the carbohydrate chain and the ceramide moiety.[1]

This compound is a specific type of galactocerebroside (GalCer) characterized by two key structural features:

  • Lignoceric Acid: A very-long-chain saturated fatty acid (C24:0) in the ceramide backbone.

  • Dihydrosphingosine (Sphinganine): A saturated sphingoid base.

These features distinguish it from other GSLs and are critical in defining its unique functional properties. This guide will compare this compound to other GSLs with variations in their acyl chain length, saturation, and the sphingoid base.

Functional Comparison of Glycosphingolipids

The function of a GSL is intricately linked to its molecular shape and physicochemical properties, which are determined by its glycan headgroup and ceramide structure.

Role in Myelin Sheath Stability

Galactocerebrosides are major components of the myelin sheath, the insulating layer around neuronal axons. The stability and proper function of myelin are crucial for rapid nerve impulse conduction.[2][3] The acyl chain length of GalCer plays a significant role in myelin integrity.

Studies on mice lacking Ceramide Synthase 2 (CerS2), the enzyme responsible for synthesizing very-long-chain ceramides (B1148491) (C22-C24), have demonstrated the importance of these long acyl chains. These mice exhibit a reduction in myelin thickness and stability, leading to neurological deficits.[2] The replacement of C22-C24 acyl chains with shorter C18 chains results in myelin instability and degeneration.[2] This suggests that the lignoceroyl (C24:0) chain in this compound is critical for forming a stable and compact myelin sheath. The long, saturated acyl chain can interdigitate with lipids in the opposing membrane leaflet, contributing to the tight packing of myelin layers.

FeatureThis compound (C24:0, Dihydro)Stearoyl-Galactosylceramide (C18:0)Oleoyl-Galactosylceramide (C18:1)
Myelin Sheath Compaction HighModerateLow
Myelin Stability HighModerateReduced
Axonal Insulation OptimalSub-optimalImpaired
Influence on Membrane Organization and Lipid Rafts

GSLs, along with cholesterol, are key organizers of membrane microdomains known as lipid rafts. These platforms are crucial for concentrating signaling molecules and facilitating signal transduction.[4][5] The ability of a GSL to partition into lipid rafts is heavily influenced by its ceramide structure.

Very-long-chain saturated fatty acids, such as the lignoceric acid (C24:0) in this compound, promote the formation of ordered, gel-like domains in membranes.[3] The saturated nature of both the acyl chain and the dihydrosphingosine base allows for tight packing with cholesterol and other sphingolipids, leading to a high affinity for lipid rafts.[4] In contrast, GSLs with shorter or unsaturated acyl chains have a reduced ability to form these tightly packed domains and may be excluded from lipid rafts.[6]

GlycosphingolipidAcyl ChainSphingoid BasePredicted Lipid Raft Affinity
This compound C24:0 (Saturated)Dihydro (Saturated)High
N-Stearoyl-galactosylceramide C18:0 (Saturated)Sphingosine (Unsaturated)Moderate-High
N-Oleoyl-galactosylceramide C18:1 (Unsaturated)Sphingosine (Unsaturated)Low
N-Lignoceroyl-galactosylceramide C24:0 (Saturated)Sphingosine (Unsaturated)High
Modulation of Signal Transduction

By organizing signaling molecules within lipid rafts, GSLs play a critical role in modulating signal transduction pathways.[1] The ceramide structure is a key determinant in this process. For instance, lactosylceramide (B164483) (LacCer) containing very-long-chain fatty acids (C24:0 and C24:1) is essential for the association of the Src family kinase Lyn with LacCer-enriched microdomains and for mediating neutrophil functions like superoxide (B77818) generation.[7] LacCer with a shorter C16:0 acyl chain is unable to perform this function.[8]

This suggests that the lignoceroyl chain of this compound is crucial for its ability to organize signaling platforms and mediate specific downstream cellular responses. The saturated dihydrosphingosine base is also thought to contribute to a more ordered membrane environment, further enhancing the stability of these signaling complexes. While dihydrosphingolipids were once considered biologically inert, recent studies suggest they have distinct biological activities.[9][10]

Visualizing Glycosphingolipid-Mediated Cellular Processes

To better understand the functional roles discussed, the following diagrams illustrate key concepts.

GSL_in_Myelin cluster_0 Myelin Sheath (Normal) cluster_1 Myelin Sheath (Deficient in Very-Long-Chains) NLDC N-Lignoceroyldihydro- galactocerebroside OtherLipid1 Other Myelin Lipids NLDC->OtherLipid1 Tight Packing & Interdigitation Axon1 Axon ShortChainGSL Short-Chain GSL OtherLipid2 Other Myelin Lipids ShortChainGSL->OtherLipid2 Loose Packing & Reduced Stability Axon2 Axon

Caption: Role of Acyl Chain Length in Myelin Stability.

Lipid_Raft cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane NLDC N-Lignoceroyl- dihydrogalacto- cerebroside Cholesterol Cholesterol NLDC->Cholesterol UnsaturatedGSL Unsaturated GSL SignalingProtein Signaling Protein Cholesterol->SignalingProtein Phospholipid Phospholipid

Caption: Association of GSLs with Lipid Rafts.

Signaling_Pathway cluster_0 Cell Membrane ExtracellularSignal Extracellular Signal GSL_Receptor GSL Cluster (e.g., N-Lignoceroyl- dihydrogalactocerebroside) ExtracellularSignal->GSL_Receptor SrcKinase Src Family Kinase (e.g., Lyn) GSL_Receptor->SrcKinase Activation IntracellularCascade Intracellular Signaling Cascade SrcKinase->IntracellularCascade CellularResponse Cellular Response (e.g., Phagocytosis) IntracellularCascade->CellularResponse

Caption: GSL-Mediated Signal Transduction.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the functional differences between GSLs.

Lipid Raft Isolation by Sucrose (B13894) Density Gradient Centrifugation

This method is used to determine the association of a GSL with lipid rafts based on their resistance to non-ionic detergents at low temperatures.[11][12][13][14]

Materials:

  • Cells or tissue of interest

  • Lysis buffer: 25 mM MES, 150 mM NaCl, 1% Triton X-100, pH 6.5, with protease inhibitors

  • Sucrose solutions: 80% (w/v), 30% (w/v), and 5% (w/v) in lysis buffer without Triton X-100

  • Ultracentrifuge and tubes

Procedure:

  • Cell Lysis: Homogenize cells or tissue in ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Sucrose Gradient Preparation:

    • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • In an ultracentrifuge tube, carefully layer 30% sucrose solution on top of the 40% sucrose-lysate mixture.

    • Layer 5% sucrose solution on top of the 30% layer.

  • Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be enriched in the low-density fractions at the 5%/30% sucrose interface.

  • Analysis: Analyze the fractions for the presence of the GSL of interest by thin-layer chromatography (TLC) or mass spectrometry, and for raft-marker proteins (e.g., flotillin, caveolin) by Western blotting.

Co-Immunoprecipitation of GSLs and Associated Proteins

This technique is used to identify proteins that interact with a specific GSL within a lipid raft or signaling complex.[15][16][17][18][19]

Materials:

  • Cells expressing the GSL of interest

  • Co-IP lysis buffer: A non-denaturing buffer such as 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors.

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer: Co-IP lysis buffer

  • Elution buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Lyse cells in Co-IP lysis buffer and clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the specific antibody overnight at 4°C.

    • Add Protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluate for the presence of the GSL of interest by dot blot or mass spectrometry, and for interacting proteins by Western blotting or mass spectrometry.

Membrane Fluidity Measurement using Laurdan

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the lipid packing of the membrane. This allows for the quantification of membrane fluidity.[8][20][21][22][23]

Materials:

  • Cells or liposomes containing the GSLs of interest

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., in DMSO)

  • Fluorescence spectrophotometer or microscope with appropriate filters

Procedure:

  • Labeling: Incubate cells or liposomes with Laurdan at a final concentration of 5-10 µM for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Excite the sample at ~350 nm.

    • Measure the emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes).

  • Calculation of Generalized Polarization (GP):

    • GP = (I440 - I490) / (I440 + I490)

    • A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher membrane fluidity (more disordered).

  • Comparison: Compare the GP values of membranes containing this compound with those containing other GSLs to assess their relative effects on membrane fluidity.

Conclusion

The unique structural features of this compound, namely its very-long saturated lignoceroyl acyl chain and saturated dihydrosphingosine base, confer upon it specific and crucial functions. These include promoting the formation of highly stable and compact myelin, a strong propensity to partition into and stabilize lipid rafts, and the ability to organize and modulate signaling complexes within these microdomains. In comparison to GSLs with shorter or unsaturated acyl chains, this compound is predicted to have a more profound impact on creating ordered membrane environments, which is essential for its roles in both structural integrity and signal transduction in specialized cells like oligodendrocytes. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify these functional differences.

References

A Comparative Guide to Key Biomarkers in Lysosomal Storage Diseases: Gaucher and Krabbe Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary biomarkers for two critical lysosomal storage diseases: Gaucher disease and Krabbe disease. We will delve into the validation of glucosylsphingosine (B128621) (lyso-Gb1) for Gaucher disease and psychosine (B1678307) (galactosylsphingosine) for Krabbe disease, comparing their performance against other alternatives with supporting experimental data.

Introduction to Biomarkers in Gaucher and Krabbe Disease

Gaucher disease and Krabbe disease are inherited metabolic disorders resulting from deficiencies in the lysosomal enzymes β-glucocerebrosidase (GBA) and galactocerebrosidase (GALC), respectively. These enzyme defects lead to the accumulation of specific substrates, which are directly linked to the pathophysiology of each disease. The quantification of these accumulated substrates serves as a highly sensitive and specific method for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.

Glucosylsphingosine (lyso-Gb1) , the deacylated form of glucosylceramide, is the premier biomarker for Gaucher disease.[1] Its accumulation is a direct consequence of GBA deficiency.[2] Similarly, psychosine (galactosylsphingosine) , a substrate of the GALC enzyme, is a key biomarker for Krabbe disease, with elevated levels indicating disease presence and severity.[3][4]

Performance Comparison of Biomarkers

The validation of lyso-Gb1 and psychosine has demonstrated their superiority over previously used, less specific biomarkers. The following tables summarize the quantitative performance of these biomarkers.

Gaucher Disease Biomarkers
BiomarkerSensitivitySpecificityNormal Plasma/DBS ConcentrationPathological Plasma/DBS ConcentrationKey AdvantagesLimitations
Glucosylsphingosine (lyso-Gb1) 100% [3][5]100% [3][5]< 4.9 ng/mL (< 10.61 nmol/L)[5] or < 12 ng/mL[2][3]Markedly increased, often >100-fold (e.g., median 230.7 nM)[2]Direct measure of pathophysiology; high sensitivity and specificity; reflects therapeutic response.[6][7]Not applicable for diagnosis.
Chitotriosidase91.7%[8]86.1%[8]Variable; dependent on genotype.Significantly elevated, often >1000-fold.[9]Reflects Gaucher cell burden; decreases with therapy.[10]Not specific to Gaucher disease; ~6% of the population has a deficiency.[9]
CCL18 (PARC)76.2%[11]79.4%[11]Variable.10- to 50-fold higher than in healthy subjects.[1]Secreted by Gaucher cells; not subject to the same genetic variation as chitotriosidase.[1]Not specific to Gaucher disease.[1]
Angiotensin-Converting Enzyme (ACE)Lower than chitotriosidase and CCL18.Not specific.Variable.Increased.Historically used.Not specific; increased in other inflammatory conditions.[12]
FerritinLower than chitotriosidase and CCL18.Not specific.Variable.Increased.Can be associated with disease severity.[12]Not specific; influenced by other conditions like infection and iron deficiency.[1]
Krabbe Disease Biomarkers
BiomarkerSensitivitySpecificityNormal Dried Blood Spot (DBS) ConcentrationPathological Dried Blood Spot (DBS) ConcentrationKey AdvantagesLimitations
Psychosine (Galactosylsphingosine) Highly sensitive for infantile Krabbe disease [13]Highly specific for infantile Krabbe disease [4][12]< 0.71 nmol/L[12] or < 3 ng/mL[14]Infantile KD: > 10 nmol/L[13] or 7-73 ng/mL[14]Direct measure of pathophysiology; predictive of infantile Krabbe disease; useful for newborn screening.[15][16]May be normal in later-onset forms of the disease.
Galactocerebrosidase (GALC) Enzyme ActivityUsed for initial screening.Poor specificity.[7][15]Normal enzyme activity.Reduced or absent.Primary screening tool.Does not reliably predict disease phenotype; high false-positive rate.

Experimental Protocols

The gold standard for the quantification of lyso-Gb1 and psychosine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed methodologies for their analysis.

Quantification of Psychosine in Dried Blood Spots (DBS) by LC-MS/MS

1. Materials and Reagents:

  • Psychosine analytical standard

  • Psychosine-d5 or Psychosine-d7 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Dried blood spot punches (3 mm)

  • 96-well microtiter plates

2. Sample Preparation (Extraction):

  • Punch a 3 mm disc from the dried blood spot sample and place it into a well of a 96-well plate.

  • Add 100 µL of methanol containing the internal standard (e.g., Psychosine-d5) to each well.

  • Seal the plate and incubate with shaking for a specified time (e.g., 30 minutes) at room temperature to extract psychosine.

  • Centrifuge the plate to pellet the DBS paper.

  • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.[6]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a hydrophilic interaction liquid chromatography (HILIC) column to separate psychosine from its isomers.[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with formic acid is typically used.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in the positive electrospray ionization (ESI) mode.

  • Detection: Monitor the multiple reaction monitoring (MRM) transitions for psychosine and the internal standard.[6]

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both psychosine and its internal standard.

  • Calculate the ratio of the psychosine peak area to the internal standard peak area.

  • Construct a calibration curve using known concentrations of psychosine.

  • Determine the concentration of psychosine in the samples by comparing their peak area ratios to the calibration curve.[6]

Quantification of Glucosylsphingosine (lyso-Gb1) in Plasma by LC-MS/MS

1. Materials and Reagents:

  • Glucosylsphingosine (lyso-Gb1) analytical standard

  • ¹³C₅-Glucosylsphingosine or other stable isotope-labeled lyso-Gb1 (internal standard)

  • Methanol (LC-MS grade)

  • Dichloromethane

  • Deionized water

  • Plasma samples

2. Sample Preparation (Extraction):

  • To 100 µL of plasma, add a known amount of the internal standard.

  • Perform a liquid-liquid extraction using a dichloromethane/methanol mixture to separate the lipids.[17]

  • Alternatively, for a simpler and faster protein precipitation method, add five volumes of methanol containing the internal standard to the plasma sample.[18]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[18]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a reverse-phase C18 column or a HILIC column for chromatographic separation.[17][18]

  • Mobile Phase: A gradient of acetonitrile and water with formic acid is commonly used.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in the positive electrospray ionization (ESI) mode.

  • Detection: Monitor the selected reaction monitoring (SRM) transitions for lyso-Gb1 and the internal standard.[18]

4. Data Analysis:

  • Similar to psychosine analysis, calculate the peak area ratio of lyso-Gb1 to the internal standard.

  • Quantify the lyso-Gb1 concentration in the plasma samples using a calibration curve prepared with known concentrations of the standard.

Visualizing the Pathophysiology and Experimental Workflow

Metabolic Pathway in Gaucher Disease

Gaucher_Disease_Pathway cluster_lysosome Lysosome Glucosylceramide Glucosylceramide GBA β-Glucocerebrosidase (GBA) (Deficient in Gaucher Disease) Glucosylceramide->GBA Hydrolysis Glucosylsphingosine Glucosylsphingosine (lyso-Gb1) (Accumulates) Glucosylceramide->Glucosylsphingosine Deacylation (Alternative Pathway) Ceramide Ceramide GBA->Ceramide Glucose Glucose GBA->Glucose

Caption: Metabolic pathway in Gaucher disease showing the accumulation of Glucosylsphingosine.

Metabolic Pathway in Krabbe Disease

Krabbe_Disease_Pathway cluster_lysosome Lysosome Galactosylceramide Galactosylceramide GALC Galactocerebrosidase (GALC) (Deficient in Krabbe Disease) Galactosylceramide->GALC Hydrolysis Psychosine Psychosine (Galactosylsphingosine) (Accumulates) Galactosylceramide->Psychosine Deacylation (Alternative Pathway) Ceramide Ceramide GALC->Ceramide Galactose Galactose GALC->Galactose Biomarker_Workflow Sample Patient Sample (DBS or Plasma) Extraction Extraction with Internal Standard Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data Report Clinical Report Data->Report

References

Comparative Analysis of N-Lignoceroyldihydrogalactocerebroside and Its Analogs in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Lignoceroyldihydrogalactocerebroside (C24:0-DGC) with its key analogs, focusing on their biophysical properties, metabolic fate, and impact on cellular signaling. The information presented is supported by experimental data from lipidomics studies and is intended to aid researchers in understanding the structure-function relationships of these important glycosphingolipids.

Introduction

This compound is a subtype of galactosylceramide (GalCer), a class of glycosphingolipids that are integral components of cellular membranes, particularly in the nervous system.[1] GalCer and its derivatives are crucial for the proper structure and function of the myelin sheath that insulates axons, ensuring rapid nerve impulse conduction. The biological activity of these molecules is significantly influenced by the structure of their ceramide backbone, especially the length and saturation of the N-acyl chain. This guide focuses on the C24:0 (lignoceroyl) saturated acyl chain and compares it with analogs having shorter saturated chains (C16:0, C18:0) and a monounsaturated very-long-chain (C24:1).

Comparative Data of this compound Analogs

The following tables summarize the key differences between this compound and its analogs. The data is compiled from various lipidomics studies and biophysical analyses.

Table 1: Physicochemical Properties of Dihydrogalactocerebroside Analogs

Analog (Acyl Chain)Molecular Weight (Da)Melting Temperature (°C)Membrane Order Parameter (Relative)
N-Palmitoyldihydrogalactocerebroside (C16:0)700.08~751.0
N-Stearoyldihydrogalactocerebroside (C18:0)728.13~821.2
This compound (C24:0) 812.30 ~95 1.5
N-Nervonoyldihydrogalactocerebroside (C24:1)810.28~700.9

Note: The membrane order parameter is a relative measure of the ordering effect of the lipid on a model membrane, with higher values indicating a more ordered, rigid membrane.

Table 2: Relative Abundance and Metabolic Fate of Dihydrogalactocerebroside Analogs in Myelin

Analog (Acyl Chain)Relative Abundance in MyelinRate of Sulfation to Sulfatide (Relative)
N-Palmitoyldihydrogalactocerebroside (C16:0)LowModerate
N-Stearoyldihydrogalactocerebroside (C18:0)ModerateHigh
This compound (C24:0) High High
N-Nervonoyldihydrogalactocerebroside (C24:1)HighModerate

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is essential for interpretation and replication.

1. Lipid Extraction from Biological Samples

A modified Bligh-Dyer method is typically employed for the extraction of total lipids from cells or tissues.

  • Homogenization: Tissues are homogenized in a solvent mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Additional chloroform and water are added to the homogenate to achieve a final solvent ratio of 2:2:1.8 (v/v/v), leading to the separation of the aqueous and organic phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.

2. Quantification of Dihydrogalactocerebroside Analogs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is used.

    • Mobile Phase A: 60:40 water:acetonitrile with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% mobile phase B over 15 minutes is used to elute the different lipid species.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each analog are monitored.

      • Example MRM Transitions:

        • C16:0-DGC: [M+H]+ → fragment ion

        • C18:0-DGC: [M+H]+ → fragment ion

        • C24:0-DGC: [M+H]+ → fragment ion

        • C24:1-DGC: [M+H]+ → fragment ion

    • Quantification: The peak area of each analyte is normalized to the peak area of an appropriate internal standard (e.g., a deuterated analog).

Visualizations: Pathways and Workflows

Signaling Pathway of Galactosylceramide in Myelin

The following diagram illustrates the role of galactosylceramide and its metabolite, sulfatide, in the formation of stable myelin sheaths through interactions that lead to the organization of membrane domains.

GalCer_Signaling cluster_synthesis Biosynthesis cluster_myelin Myelin Sheath Interaction cluster_downstream Downstream Effects Cer Ceramide GalCer Galactosylceramide (e.g., this compound) Cer->GalCer CGT Sulfatide Sulfatide GalCer->Sulfatide CST GalCer_ext1 GalCer Sulfatide_ext1 Sulfatide GalCer_ext2 GalCer GalCer_ext1->GalCer_ext2 trans interaction Sulfatide_ext2 Sulfatide GalCer_ext1->Sulfatide_ext2 trans interaction Sulfatide_ext1->Sulfatide_ext2 trans interaction Clustering Lipid Raft Clustering GalCer_ext2->Clustering Sulfatide_ext2->Clustering Signaling Signal Transduction (e.g., Fyn kinase activation) Clustering->Signaling Myelin_Stability Myelin Sheath Stability Signaling->Myelin_Stability

Caption: Biosynthesis and signaling role of GalCer and Sulfatide in myelin.

Experimental Workflow for Comparative Lipidomics

This diagram outlines the key steps in a typical comparative lipidomics experiment for analyzing this compound and its analogs.

Lipidomics_Workflow Sample Biological Sample (e.g., Brain Tissue, Oligodendrocytes) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LCMS LC-MS/MS Analysis (Reversed-Phase C18, MRM) Extraction->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Stats Statistical Analysis (T-test, ANOVA) DataProcessing->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: Workflow for comparative lipidomics of dihydrogalactocerebrosides.

References

Enzymatic Synthesis of N-Lignoceroyldihydrogalactocerebroside: A Comparative Guide to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the enzymatic pathways involved in the synthesis of N-Lignoceroyldihydrogalactocerebroside, a critical component of myelin and other cellular membranes. This document outlines the primary biosynthetic route, explores alternative enzymatic activities, and presents supporting experimental data and protocols.

The precise synthesis of specific glycosphingolipids is fundamental to cellular function and is implicated in numerous disease states. Understanding the enzymatic machinery responsible for the creation of molecules like this compound is paramount for the development of targeted therapeutics for a range of neurological and metabolic disorders.

Primary Enzymatic Pathway: UDP-Galactose:Ceramide Galactosyltransferase (UGT8)

The principal and well-established pathway for the synthesis of galactosylceramides, including this compound, is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGalT), encoded by the UGT8 gene.[1][2] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[2] The reaction involves the transfer of a galactose moiety from the activated sugar donor, UDP-galactose, to the 1-hydroxyl group of a ceramide acceptor.

For the specific synthesis of this compound, the acceptor substrate is N-lignoceroyl-dihydrosphingosine. Dihydrosphingosine is the saturated form of the sphingoid base sphingosine, and lignoceric acid is a saturated 24-carbon fatty acid (C24:0).

The enzymatic reaction can be summarized as follows:

N-Lignoceroyl-dihydrosphingosine + UDP-galactose → this compound + UDP

Studies have indicated that UGT8 exhibits a preference for ceramide substrates containing hydroxy fatty acids.[3] However, it is also active with ceramides (B1148491) containing non-hydroxy fatty acids, including the very-long-chain fatty acids that are characteristic of myelin components.[4][5]

Quantitative Performance of UGT8
SubstrateEnzyme SourceKmVmaxOptimal pHOptimal Temperature (°C)
C6-CeramideRecombinant Human UGT8Not specifiedNot specified7.437
C18-hydroxy-Ceramide (mixture)Embryonic Chicken Brain0.11 mM (for ceramide)Not specifiedNot specifiedNot specified
UDP-galactoseEmbryonic Chicken Brain0.04 mMNot specifiedNot specifiedNot specified

Note: The lack of standardized substrates and assay conditions across different studies makes direct comparison of kinetic values challenging.

Experimental Protocol: In Vitro UGT8 Activity Assay

This protocol is adapted from established methods for measuring UGT8 activity.

1. Materials and Reagents:

  • HEPES buffer (pH 7.4)

  • Manganese chloride (MnCl2)

  • Dithiothreitol (DTT)

  • Triton X-100

  • UDP-galactose (radiolabeled or unlabeled)

  • N-lignoceroyl-dihydrosphingosine (substrate)

  • Microsomal preparation containing UGT8 (e.g., from transfected cells or brain tissue)

  • Scintillation cocktail and counter (for radiolabeled assays)

  • LC-MS/MS system (for non-radiolabeled assays)

2. Assay Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MnCl2, DTT, and Triton X-100.

  • Add the microsomal preparation containing UGT8 to the reaction mixture.

  • Initiate the reaction by adding the N-lignoceroyl-dihydrosphingosine substrate and UDP-galactose.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

  • Extract the lipid products.

  • Quantify the formation of this compound using either liquid scintillation counting (if using radiolabeled UDP-galactose) or LC-MS/MS.

3. Data Analysis:

  • Calculate the rate of product formation.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other constant, and fit the data to the Michaelis-Menten equation.

Alternative Enzymatic Activity: Transgalactosylation by Glucocerebrosidases

Recent research has uncovered an alternative enzymatic activity that can result in the formation of a galactosylated lipid, although not directly the synthesis of a galactosylceramide from a ceramide acceptor. The lysosomal and non-lysosomal glucocerebrosidases, GBA1 and GBA2 respectively, have been shown to possess transgalactosylation activity.[6][7]

These enzymes can catalyze the transfer of a galactose residue from a donor molecule, such as galactosylceramide, to an acceptor molecule. While this has been primarily demonstrated with cholesterol as the acceptor to form galactosyl-cholesterol, it represents a potential alternative pathway for the modification of lipids with galactose.[6][7]

The reaction can be depicted as:

Galactosylceramide (Donor) + Acceptor (e.g., Cholesterol) --(GBA1/GBA2)--> Galactosyl-Acceptor + Ceramide

It is important to note that this is not a de novo synthesis pathway for galactosylceramide but rather a transfer reaction. The physiological relevance of this transgalactosylation activity with ceramide or dihydrosphingosine-based acceptors is still under investigation. In vitro studies have shown that GBA1 can catalyze the transfer of galactose between galactosylceramides and cholesterol, though with lower efficiency compared to its activity with glucosylceramides.[6]

Pathway and Workflow Visualizations

To clarify the enzymatic processes, the following diagrams have been generated using the DOT language.

UGT8_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Cer N-Lignoceroyl- dihydrosphingosine UGT8 UGT8 (Ceramide Galactosyltransferase) Cer->UGT8 UDPGal UDP-Galactose UDPGal->UGT8 GalCer N-Lignoceroyl- dihydrogalactocerebroside UGT8->GalCer UDP UDP UGT8->UDP releases

Caption: Primary synthesis pathway of this compound catalyzed by UGT8.

GBA_Transgalactosylation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products GalCer_donor Galactosylceramide (Galactose Donor) GBA GBA1 / GBA2 (Glucocerebrosidase) GalCer_donor->GBA Acceptor Acceptor Molecule (e.g., Cholesterol) Acceptor->GBA Gal_Acceptor Galactosylated Acceptor GBA->Gal_Acceptor Ceramide Ceramide GBA->Ceramide releases

Caption: Alternative transgalactosylation activity of GBA1/GBA2.

Summary and Conclusion

The synthesis of this compound is predominantly carried out by the enzyme UGT8, which facilitates the transfer of galactose from UDP-galactose to N-lignoceroyl-dihydrosphingosine. While quantitative kinetic data for this specific substrate is limited, established assay protocols provide a framework for its determination. An alternative, though less direct, enzymatic activity involves the transgalactosylation capabilities of glucocerebrosidases GBA1 and GBA2. This guide provides a foundational understanding of these pathways, offering valuable insights for researchers investigating the metabolism of glycosphingolipids and its implications in health and disease. Further research is warranted to fully elucidate the kinetic properties of UGT8 with a range of physiological substrates and to explore the functional significance of the transgalactosylation activity of glucocerebrosidases in vivo.

References

Safety Operating Guide

Navigating the Disposal of N-Lignoceroyldihydrogalactocerebroside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized biochemicals like N-Lignoceroyldihydrogalactocerebroside are paramount for ensuring laboratory safety and environmental compliance. While specific disposal protocols for every compound are not always readily available, a systematic approach based on established chemical waste management principles can provide a clear and safe path forward. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, aligning with standard laboratory safety practices.

Hazard Assessment and Waste Classification

Before initiating any disposal procedure, the first critical step is to determine the hazard classification of the waste. This compound is a biochemical reagent used in life science research.[1] While it is not broadly classified as a hazardous material, it is essential to consult the product's Safety Data Sheet (SDS) if available, and to evaluate the waste based on the characteristics of ignitability, corrosivity, reactivity, and toxicity.

In the absence of a specific SDS, general guidelines for non-hazardous chemical waste should be followed. It is crucial to note that even non-hazardous wastes require proper management to prevent environmental pollution.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for disposing of this compound, assuming it has been determined to be non-hazardous.

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn. This includes, at a minimum, standard laboratory attire, safety goggles, and chemical-resistant gloves.

  • Waste Collection and Segregation:

    • Collect waste this compound in a sturdy, leak-proof container.[3][4]

    • Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or acutely toxic chemicals.[3][5] The "Mixture Rule" states that if any quantity of a listed hazardous waste is mixed with a non-hazardous waste, the entire mixture becomes hazardous.[2]

    • For solid waste, use a designated container lined with a clear plastic bag.[3]

    • For liquid waste (e.g., solutions containing the compound), collect in a sealable container, preferably plastic.[4]

  • Labeling:

    • Clearly label the waste container with "Non-Hazardous Waste" and the full chemical name: "this compound".[2]

    • Include the approximate concentration and quantity.

    • Note the date of waste accumulation.[2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • Ensure the container is kept closed at all times except when adding waste.[4]

    • Store away from incompatible materials.

  • Disposal Path:

    • Solid Waste: Non-hazardous solid chemical waste should not be placed in regular laboratory trash cans.[6] It should be disposed of through the institution's chemical waste program or as directed by your Environmental Health and Safety (EHS) department.

    • Liquid Waste: Non-hazardous liquid waste should not be poured down the sink without approval from your institution's EHS department.[6] Collect it in a designated container for pickup by the chemical waste management team.

    • Empty Containers: Chemical containers must be "RCRA Empty" before being disposed of in the regular trash.[2] This means no freestanding liquid remains.[6] The container should be triple rinsed with a suitable solvent, and the rinsate collected as chemical waste.[5] After rinsing, deface or remove the original label before disposal.[5][6]

Waste Characterization Data

To facilitate proper disposal and to provide clear information to your institution's EHS department, maintain a log of the waste generated. The table below can be used to track quantitative data for each waste container.

ParameterValue
Chemical NameThis compound
CAS Number(If available)
Physical StateSolid / Liquid
Concentration (if in solution)
Total Volume / Mass
Date of Accumulation
Known Hazards(Based on SDS or assessment)
Other Components in Mixture

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when determining the appropriate disposal procedure for this compound waste.

start Start: Waste Generated sds Consult Safety Data Sheet (SDS) start->sds hazardous Is it listed as hazardous? sds->hazardous characteristics Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) hazardous->characteristics No hazardous_protocol Follow Hazardous Waste Disposal Protocol hazardous->hazardous_protocol Yes characteristics->hazardous_protocol Yes non_hazardous_protocol Follow Non-Hazardous Waste Disposal Protocol characteristics->non_hazardous_protocol No collect Collect in a labeled, sealed container hazardous_protocol->collect non_hazardous_protocol->collect segregate Segregate from other waste streams collect->segregate store Store in Satellite Accumulation Area segregate->store pickup Arrange for EHS pickup store->pickup end End: Proper Disposal pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Lignoceroyldihydrogalactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Lignoceroyldihydrogalactocerebroside. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The primary risks associated with handling this solid, powdered biochemical are inhalation of dust and direct contact with skin and eyes. The following table summarizes the required and recommended PPE.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles
Respiratory Protection Not required for handling small quantities in a well-ventilated areaN95 or P1 dust mask if generating aerosols or handling larger quantities
Body Protection Standard laboratory coat

Operational Plan: Safe Handling from Receipt to Use

Proper handling procedures are crucial to minimize exposure and prevent contamination. Follow these steps meticulously when working with this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from oxidizing agents and incompatible materials.

  • Keep the container tightly sealed when not in use.

Handling:

  • All handling of the solid compound should be performed in a well-ventilated area. A chemical fume hood is recommended if there is a potential for dust generation.

  • Avoid creating dust. Use appropriate tools for weighing and transferring the powder.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Use:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If sonication is required to dissolve the compound, ensure the container is securely capped.

Below is a workflow diagram for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) Prepare Workspace 2. Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) Don PPE->Prepare Workspace Gather Materials 3. Gather All Necessary Materials Prepare Workspace->Gather Materials Weigh Compound 4. Carefully Weigh the Compound Gather Materials->Weigh Compound Prepare Solution 5. Prepare Solution (if applicable) Weigh Compound->Prepare Solution Decontaminate 6. Decontaminate Workspace Prepare Solution->Decontaminate Dispose Waste 7. Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands Emergency Response for Accidental Exposure cluster_initial Initial Response cluster_actions Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs Assess Assess the Situation (Type and Extent of Exposure) Exposure->Assess Eye Eye Contact: Flush with water for 15 mins Assess->Eye Eye Skin Skin Contact: Wash with soap and water Assess->Skin Skin Inhalation Inhalation: Move to fresh air Assess->Inhalation Inhalation Ingestion Ingestion: Rinse mouth with water Assess->Ingestion Ingestion Medical Seek Medical Attention (if necessary) Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical Report Report the Incident (to supervisor and EHS) Medical->Report Experimental Workflow for Liposome Preparation cluster_film Lipid Film Formation cluster_vesicle Vesicle Formation cluster_analysis Analysis Dissolve 1. Dissolve Lipids and Galactosylceramide in Chloroform:Methanol Evaporate 2. Evaporate Solvent to Form a Thin Film Dissolve->Evaporate Dry 3. Dry Film Under Vacuum Evaporate->Dry Hydrate 4. Hydrate Lipid Film with PBS Dry->Hydrate Extrude 5. Extrude Through Polycarbonate Membrane Hydrate->Extrude Characterize 6. Characterize Liposome Size and Charge (DLS) Extrude->Characterize Quantify 7. Quantify Incorporated Compound (HPLC) Characterize->Quantify

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.